Comprehensive Physicochemical and Synthetic Profiling of 3-(Allyloxy)aniline Hydrochloride
Executive Summary 3-(Allyloxy)aniline hydrochloride (CAS: 102879-28-7) is a highly versatile, dual-functional chemical building block widely utilized in medicinal chemistry, materials science, and the synthesis of active...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-(Allyloxy)aniline hydrochloride (CAS: 102879-28-7) is a highly versatile, dual-functional chemical building block widely utilized in medicinal chemistry, materials science, and the synthesis of active pharmaceutical ingredients (APIs) [1]. Featuring both a nucleophilic primary amine and an electrophilic, metathesis-ready allyl ether, this compound offers orthogonal reactivity handles. This whitepaper provides an in-depth technical analysis of its structural properties, chemoselective synthetic methodologies, and downstream applications in drug development.
Physicochemical Profiling
Understanding the fundamental properties of 3-(Allyloxy)aniline hydrochloride is critical for optimizing reaction conditions and predicting its behavior in biological assays. The hydrochloride salt form is specifically engineered to enhance solubility and prevent the rapid auto-oxidation typically observed in electron-rich free anilines [1].
Property
Value
Chemical Name
3-(Allyloxy)aniline hydrochloride
CAS Registry Number
102879-28-7
Free Base CAS Number
74900-81-5
Molecular Formula
C₉H₁₂ClNO
Molecular Weight
185.65 g/mol
Appearance
Off-white to pale crystalline solid
Solubility
Soluble in Water, DMSO, and Methanol
Reactivity Profile
Dual-functional (Amine nucleophile, Olefin)
Structural and Mechanistic Insights
The architecture of 3-(Allyloxy)aniline hydrochloride dictates its utility in complex organic synthesis.
The Aniline Core: In its free-base form, the primary amine is a potent nucleophile, readily participating in Buchwald-Hartwig cross-couplings, reductive aminations, and amide bond formations. When protonated as the hydrochloride salt, the nitrogen's lone pair is sequestered, temporarily deactivating the aromatic ring and providing exceptional shelf stability.
The Allyloxy Moiety: The meta-substituted allyl ether serves as a latent functional handle. It can undergo [3,3]-sigmatropic rearrangements (Claisen rearrangement) under thermal conditions to yield structurally complex 2-allyl-3-aminophenol derivatives. Furthermore, the terminal olefin is an ideal substrate for ruthenium-catalyzed cross-metathesis or chemoselective epoxidation.
Divergent reactivity pathways of the 3-(Allyloxy)aniline scaffold.
Synthetic Methodologies: A Self-Validating Protocol
The de novo synthesis of 3-(Allyloxy)aniline hydrochloride requires precise chemocontrol. The primary challenge lies in the reduction of the nitro intermediate: standard catalytic hydrogenation (
H2
over
Pd/C
) will indiscriminately reduce both the nitro group and the sensitive allyl double bond [2]. To circumvent this, a chemoselective single-electron transfer (SET) reduction using Tin(II) chloride (
SnCl2
) or a controlled hydrazine hydrate transfer hydrogenation must be employed [2, 4].
Step-by-Step Experimental Workflow
Step 1: O-Alkylation of 3-Nitrophenol
Objective: Install the allyl ether moiety.
Protocol: Dissolve 1.0 eq of 3-nitrophenol in anhydrous DMF. Add 1.5 eq of anhydrous Potassium Carbonate (
K2CO3
) and stir for 15 minutes to generate the phenoxide anion. Dropwise, add 1.2 eq of allyl bromide. Heat the mixture to 80°C for 4 hours.
Causality:K2CO3
is a mild base sufficient to deprotonate the phenol without causing side reactions. The elevated temperature accelerates the
SN2
displacement of the bromide by the nucleophilic phenoxide.
Step 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to a primary amine without hydrogenating the terminal olefin.
Protocol: Dissolve the isolated 1-allyloxy-3-nitrobenzene in Ethanol/Ethyl Acetate (1:1). Add 5.0 eq of Tin(II) chloride dihydrate (
SnCl2⋅2H2O
). Reflux the mixture at 70°C for 3-5 hours. Quench by pouring over crushed ice and adjusting the pH to 8 using saturated
NaHCO3
to precipitate tin salts. Extract the free base with Ethyl Acetate.
Causality: Unlike
H2/Pd/C
, which coordinates to and reduces non-polar alkenes,
SnCl2
operates via a targeted SET mechanism that is highly specific to the strongly electron-withdrawing nitro group, thereby preserving the structural integrity of the allyl ether [2].
Step 3: Hydrochloride Salt Formation
Objective: Stabilize the oxidation-prone free aniline.
Protocol: Dissolve the crude 3-(allyloxy)aniline free base in anhydrous diethyl ether. While cooling in an ice bath (0°C), slowly bubble anhydrous
HCl
gas through the solution (or add a stoichiometric amount of
HCl
in dioxane). A white precipitate will immediately form. Filter, wash with cold ether, and dry under a vacuum.
Causality: Free anilines are electron-rich and rapidly oxidize in the presence of atmospheric oxygen, leading to tarry impurities. Protonation drastically reduces the electron density on the nitrogen, yielding a thermodynamically stable, highly pure, and water-soluble crystalline solid [1].
Chemoselective synthetic workflow for 3-(Allyloxy)aniline hydrochloride.
Applications in Drug Development
In medicinal chemistry, the spatial arrangement of substituents on an aromatic ring is paramount for target binding. The meta-substitution pattern of 3-(Allyloxy)aniline hydrochloride makes it a privileged scaffold in the design of targeted therapeutics [3]:
Kinase Inhibitors: The aniline nitrogen frequently acts as a critical hydrogen-bond donor to the hinge region of the ATP-binding pocket in various kinases. The allyloxy group can be oriented into solvent-exposed regions or hydrophobic pockets, acting as a linker for further functionalization (e.g., attaching solubilizing morpholine rings via olefin metathesis).
Combinatorial Library Generation: Because the allyl group and the amine can be reacted independently under orthogonal conditions, this molecule is frequently utilized in split-and-pool synthesis to generate vast libraries of diverse heterocycles.
References
P212121 Store. "3-(Allyloxy)aniline hydrochloride | CAS 102879-28-7 Chemical Properties and Handling." Available at: [Link]
National Institutes of Health (PMC). "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." Available at: [Link]
Exploratory
Comprehensive Safety and Handling Guide for 3-(Allyloxy)aniline Hydrochloride in Organic Synthesis
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Data Protocol Introduction In advanced organic synthesis and drug discovery, functiona...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper & Safety Data Protocol
Introduction
In advanced organic synthesis and drug discovery, functionalized anilines serve as indispensable building blocks. 3-(Allyloxy)aniline hydrochloride (CAS: 102879-28-7) offers unique synthetic utility due to its orthogonal reactivity: the nucleophilic amine allows for amidation, sulfonylation, or reductive amination, while the allyl ether provides a robust handle for olefin metathesis, Claisen rearrangements, or epoxidation[1]. However, handling aniline derivatives requires strict adherence to safety protocols due to their severe toxicological profiles. This guide synthesizes standard Safety Data Sheet (SDS) parameters with field-proven laboratory practices to ensure safe and effective utilization.
Chemical Identity & Physicochemical Profiling
As an application scientist, it is critical to understand why a compound is supplied in a specific salt form. The free base of 3-(allyloxy)aniline is an electron-rich aromatic amine, making it highly susceptible to spontaneous photochemical oxidation (often observed as the liquid darkening over time). By protonating the amine to form the hydrochloride salt, the nitrogen's lone pair is sequestered. This significantly enhances shelf-life, prevents oxidative degradation, and converts the compound into a manageable solid—though it introduces hygroscopicity [1].
Quantitative Data Summary
Property
Value
Chemical Name
3-(Allyloxy)aniline hydrochloride
CAS Number
102879-28-7
Molecular Formula
C9H12ClNO
Molecular Weight
185.65 g/mol
Appearance
White to off-white/yellowish crystalline solid
Solubility
Soluble in water, DMSO, and Methanol
Stability
Hygroscopic; light-sensitive
Hazard Identification & Toxicological Mechanisms
According to standardized safety evaluations, aniline hydrochlorides are classified under Acute Toxicity (Category 3 or 4) for oral, dermal, and inhalation exposure routes, alongside being severe eye and skin irritants [2].
The Causality of Methemoglobinemia
The most critical systemic hazard of handling 3-(Allyloxy)aniline hydrochloride is methemoglobinemia . It is not enough to know that the chemical is toxic; one must understand the mechanism to respect the hazard. When absorbed through the skin or inhaled, the aniline core undergoes N-hydroxylation in the liver via Cytochrome P450 enzymes. The resulting N-phenylhydroxylamine is a potent active metabolite that oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺) [3]. This structural alteration prevents oxygen binding, leading to systemic tissue hypoxia and cyanosis (a bluish tint to the skin and mucous membranes).
Pathophysiological mechanism of aniline-induced methemoglobinemia and tissue hypoxia.
Self-Validating Handling Protocols & PPE
To ensure absolute safety, laboratories must implement self-validating systems —protocols designed so that a failure is immediately visible and actionable.
Glove Integrity System: Never rely on a single layer of nitrile. Wear double gloves using a brightly colored inner glove (e.g., green nitrile) and a standard outer glove (e.g., white or blue). If the outer glove is compromised by a solvent carrying the toxic aniline salt, the inner color becomes immediately visible through the tear, prompting an instant, self-validated glove change.
Engineering Controls: Always handle the solid powder inside a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood. Because the salt is hygroscopic, ambient moisture can cause the powder to clump, increasing the risk of aerosolizing fine dust when aggressively scraped with a spatula.
Storage Causality: Store at 2–8°C in a desiccator, backfilled with an inert gas (Argon or N₂), and protected from light [4]. Moisture absorption not only degrades the compound but turns the powder into a sticky mass that drastically increases cross-contamination risks during weighing.
Experimental Methodology: Amidation Workflow
When utilizing 3-(Allyloxy)aniline hydrochloride in synthesis, the amine must first be "free-based" (deprotonated) in situ to restore its nucleophilicity. Below is a self-validating, step-by-step methodology for synthesizing an amide derivative.
Step-by-Step Protocol
Preparation: Suspend 1.0 equivalent (eq) of 3-(Allyloxy)aniline hydrochloride in anhydrous Dichloromethane (DCM) under an Argon atmosphere.
Free-Basing: Add 2.5 eq of Triethylamine (Et₃N) dropwise at room temperature.
Causality: The first 1.0 eq neutralizes the HCl salt, liberating the free amine (the opaque suspension will self-validate by clearing into a homogeneous solution). The remaining 1.5 eq acts as an acid scavenger for the subsequent acylation step.
Acylation: Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.1 eq of the desired acyl chloride dropwise.
Causality: Cooling suppresses exothermic side reactions and prevents competitive electrophilic attack on the electron-rich aromatic ring or cleavage of the allyl ether.
Monitoring: Remove the ice bath and stir for 2 hours at room temperature. Validate reaction completion via Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the highly UV-active aniline starting material validates the conversion.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM.
Causality: The basic aqueous wash ensures any unreacted aniline hydrochloride remains partitioned in the aqueous layer, while the neutral, newly formed amide product partitions cleanly into the organic layer.
Experimental workflow for the amidation of 3-(Allyloxy)aniline hydrochloride.
Emergency Response & Spill Management
Spill Response: Do not sweep dry powder, as this aerosolizes the toxic dust. Instead, gently cover the spill with damp absorbent pads. Using a dilute acidic solution (like 1M HCl) to dampen the pads is highly recommended, as it ensures the aniline remains in its protonated, non-volatile salt form during cleanup [4]. Place all materials in a sealed, labeled hazardous waste container.
First Aid (Exposure): In case of skin contact, flush immediately with copious amounts of water for at least 15 minutes. Remove contaminated clothing immediately. Monitor the victim for signs of cyanosis (blue lips or nail beds). If ingested or inhaled, seek immediate medical attention. Medical professionals may administer intravenous Methylene Blue (1–2 mg/kg) as an electron donor to rapidly reduce methemoglobin back to functional hemoglobin [3].
References
NextSDS. "3-(ALLYLOXY)ANILINE HYDROCHLORIDE — Chemical Substance Information." NextSDS Regulatory Database. Available at:[Link]
Cole-Parmer. "Material Safety Data Sheet - Aniline hydrochloride." Cole-Parmer Safety Library. Available at: [Link]
Foundational
Solubility Profile and Thermodynamic Behavior of 3-(Allyloxy)aniline Hydrochloride in Organic Solvents
Executive Summary 3-(Allyloxy)aniline hydrochloride (CAS 102879-28-7) is a highly specialized synthetic intermediate widely utilized in the development of advanced active pharmaceutical ingredients (APIs) and complex org...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-(Allyloxy)aniline hydrochloride (CAS 102879-28-7) is a highly specialized synthetic intermediate widely utilized in the development of advanced active pharmaceutical ingredients (APIs) and complex organic materials[1]. For researchers and process chemists, establishing a precise solubility profile of this compound in various organic solvents is paramount. Solubility data dictates the optimization of reaction conditions, the design of crystallization-based purification steps, and the formulation of final products. This whitepaper provides an in-depth mechanistic analysis of its solubility behavior, grounded in thermodynamic principles and field-proven experimental protocols.
Physicochemical Properties & Structural Causality
The solubility behavior of 3-(Allyloxy)aniline hydrochloride is governed by the structural interplay between its lipophilic allyloxy ether moiety and its highly polar, ionic anilinium chloride core.
Ionic Lattice Energy: As a hydrochloride salt, the compound possesses a dense crystalline lattice stabilized by strong ionic bonds. To achieve dissolution, a solvent must provide sufficient solvation energy to overcome this lattice energy.
Solvent Dielectric Constant: Solvents with high dielectric constants are required to effectively separate the anilinium cation and the chloride anion in solution.
Hydrogen Bonding: The solvent's capacity to act as a hydrogen bond donor (solvating the Cl⁻ anion) and acceptor (solvating the -NH₃⁺ cation) is the primary driver of its solubility profile.
Table 1: Physicochemical Properties of 3-(Allyloxy)aniline hydrochloride
Property
Value
Chemical Name
3-(Allyloxy)aniline hydrochloride
CAS Registry Number
102879-28-7
Molecular Formula
C₉H₁₂ClNO
Molecular Weight
185.65 g/mol
Structural Features
Allyl ether moiety (lipophilic), Anilinium chloride salt (ionic)
Solubility Profile in Organic Solvents
Based on the thermodynamic behavior of the foundational 2[2], the solubility of 3-(Allyloxy)aniline hydrochloride in organic solvents follows distinct class-based trends:
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol):
These solvents exhibit excellent solubilization capabilities. The hydroxyl (-OH) groups act as both hydrogen bond donors and acceptors, effectively stabilizing the dissociated ions. Solubility is inversely proportional to the aliphatic chain length of the alcohol (Methanol > Ethanol > Isopropanol) because the dielectric constant decreases as the hydrocarbon bulk increases, a phenomenon well-documented in 3[3].
Polar Aprotic Solvents (e.g., DMSO, DMF):
Structurally related complex aniline hydrochlorides demonstrate 4[4]. These solvents possess large dipole moments and act as powerful hydrogen bond acceptors, heavily solvating the anilinium cation, even without providing hydrogen bond donors for the chloride ion.
Non-Polar and Weakly Polar Solvents (e.g., Hexane, Toluene, Dichloromethane):
The compound is practically insoluble in these solvents. The lack of a significant dipole moment and the absence of hydrogen-bonding capabilities mean these solvents cannot disrupt the ionic crystal lattice of the hydrochloride salt.
Table 2: Estimated Solubility Profile in Key Organic Solvents at 298.15 K
Solvent Class
Solvent
Estimated Solubility
Solvation Mechanism
Polar Protic
Methanol
High
Strong H-bond donor/acceptor; high dielectric constant.
Polar Protic
Ethanol
Moderate-High
H-bond donor/acceptor; lower dielectric constant than MeOH.
Polar Aprotic
DMSO
High
Strong H-bond acceptor; high dipole moment solvates cation.
To predict the solubility of aniline hydrochlorides in mixed organic solvent systems, the3[3] is the industry standard. Unlike ideal solution models, the eNRTL framework accounts for the local composition of the solvent around the ions, factoring in molecule-molecule, ion-molecule, and ion-ion interaction parameters. By regressing experimental solubility data, researchers can generate interaction energy parameters that allow for highly accurate predictions of solubility across varying temperatures and solvent ratios. This is a critical mathematical tool when designing anti-solvent crystallization processes for 3-(Allyloxy)aniline hydrochloride.
To empirically determine the solubility of 3-(Allyloxy)aniline hydrochloride, the dynamic laser transmittance method is highly recommended over traditional static gravimetric methods.
Causality for Method Selection: Static methods are prone to solvent evaporation at elevated temperatures, leading to artificially inflated solubility readings. The dynamic method utilizes a sealed, thermostated vessel with a laser probe, allowing for precise, real-time detection of the dissolution point (100% transmittance) without solvent loss.
Step-by-Step Self-Validating Methodology:
Preparation: Accurately weigh a specific mass of 3-(Allyloxy)aniline hydrochloride and a known volume of the target organic solvent into a jacketed glass vessel.
Inert Atmosphere: Purge the vessel with Nitrogen (N₂). Causality: The electron-rich aniline derivative is susceptible to oxidation at elevated temperatures; N₂ displacement prevents oxidative degradation during the thermal cycle.
Agitation: Initiate magnetic or mechanical stirring at a constant rate (e.g., 300 rpm) to ensure uniform heat distribution and mass transfer.
Thermal Cycling: Program the circulating thermostat to heat the suspension at a slow, controlled rate (0.1 K/min). Causality: A slow heating rate ensures the system remains as close to thermodynamic equilibrium as possible, preventing thermal lag between the solvent temperature and the internal probe reading.
Laser Monitoring: Monitor the laser transmittance. The temperature at which the transmittance sharply rises to 100% (indicating a completely clear solution) is recorded as the equilibrium dissolution temperature for that specific concentration.
Validation (Self-Correction): Cool the solution to induce nucleation (transmittance drop), then repeat the heating cycle. Consistent dissolution temperatures across multiple cycles self-validate the thermodynamic equilibrium of the measurement.
Workflow Visualization
Experimental workflow for dynamic solubility determination of 3-(Allyloxy)aniline hydrochloride.
References
Title: Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems
Source: Journal of Chemical & Engineering Data (ACS Publications)
URL: [Link]
Title: 3-(Allyloxy)aniline hydrochloride | CAS 102879-28-7
Source: P212121 Store
URL: [Link]
Comprehensive 1H and 13C NMR Spectral Analysis of 3-(Allyloxy)aniline Hydrochloride
Introduction & Pharmacological Context In the landscape of modern drug discovery, substituted anilines serve as critical pharmacophores and synthetic intermediates. Specifically, 3-(allyloxy)aniline hydrochloride and its...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Pharmacological Context
In the landscape of modern drug discovery, substituted anilines serve as critical pharmacophores and synthetic intermediates. Specifically, 3-(allyloxy)aniline hydrochloride and its free-base derivatives have garnered significant attention due to their structural versatility. The allyloxy moiety provides a robust handle for further functionalization (e.g., via Claisen rearrangement or cross-metathesis), while the anilinium core acts as a fundamental building block for biologically active macromolecules.
Recent literature highlights the utility of 3-(allyloxy)aniline derivatives in two major therapeutic areas:
Neurodegeneration: As key intermediates in the synthesis of gamma-secretase inhibitors aimed at reducing beta-amyloid (Aβ42) production, a primary pathology in Alzheimer's disease[1].
Infectious Diseases: As scaffolds for truncated ATP analogs designed to inhibit Mycobacterium tuberculosis glutamine synthetase[2].
The hydrochloride salt form is highly preferred in pharmaceutical development due to its enhanced aqueous solubility, oxidative stability, and improved handling characteristics compared to the easily oxidized free base[3].
Figure 1: Pharmacological utility of 3-(allyloxy)aniline in drug discovery.
Experimental Design: Self-Validating NMR Protocol
To obtain high-fidelity spectral data, the experimental protocol must be designed to mitigate artifacts such as chemical exchange line-broadening and concentration-dependent shifting. The following self-validating methodology ensures reproducible results.
Step-by-Step Methodology
Sample Preparation: Accurately weigh 15–20 mg of 3-(allyloxy)aniline hydrochloride.
Causality: This specific mass range provides an optimal signal-to-noise (S/N) ratio for rapid
13
C acquisition (typically 1024 scans) while avoiding the viscosity-induced line broadening that occurs at higher concentrations.
Solvent Selection: Dissolve the sample in 0.6 mL of anhydrous Dimethyl Sulfoxide-d6 (DMSO-
d6
) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: The hydrochloride salt is an ionic lattice, rendering it insoluble in non-polar solvents like CDCl
3
. DMSO-
d6
fully solvates the salt. Crucially, strictly anhydrous conditions are required to slow down the chemical exchange of the
−NH3+
protons, allowing them to be observed as a distinct, albeit broad, signal rather than merging with the residual water peak.
Data Acquisition (
1
H NMR): Acquire data at 400 MHz using 16 scans, a relaxation delay (D1) of 1.5 seconds, and a 30° pulse angle.
Data Acquisition (
13
C NMR): Acquire data at 100 MHz using 1024 scans, a D1 of 2.0 seconds, utilizing WALTZ-16 proton decoupling to eliminate
1
H-
13
C scalar couplings.
Internal Validation Check: During processing, integrate the isolated terminal alkene protons (
=CH2
) at ~5.25–5.40 ppm and normalize the value to exactly 2.00. The aromatic region must subsequently integrate to exactly 4.00. Any deviation from this stoichiometric ratio indicates partial degradation (e.g., ether cleavage during salt formation).
Figure 2: NMR sample preparation and spectral validation workflow.
1
H NMR Spectral Elucidation & Mechanistic Causality
The
1
H NMR spectrum of 3-(allyloxy)aniline hydrochloride is defined by the competing electronic effects of its two substituents.
Unlike the free base, where the
−NH2
group is a strong resonance electron donor (+M effect), the protonated
−NH3+
group lacks a lone pair. Consequently, it acts exclusively as a strong electron-withdrawing group via induction (-I effect), generally deshielding the aromatic ring. Conversely, the allyloxy group (
−O−CH2−CH=CH2
) possesses oxygen lone pairs that donate electron density into the ring via resonance (+M effect), strongly shielding the ortho and para positions.
Highly deshielded due to the localized positive charge. Broadened by quadrupolar relaxation of the
14
N nucleus (spin I=1) and intermediate proton exchange rates.
H-5
7.35
t
8.2
1H
Meta to both substituents. It experiences the -I deshielding of the ammonium group but lacks the +M shielding from the ether, making it the most downfield aromatic proton.
H-6
6.95
ddd
8.2, 2.0, 0.8
1H
Para to the allyloxy group; strongly shielded by the oxygen's +M effect.
H-2
6.95
t
2.0
1H
Ortho to the allyloxy group and ortho to the ammonium group. Shielded by the +M effect of the oxygen.
H-4
6.85
ddd
8.2, 2.5, 0.8
1H
Ortho to the allyloxy group and para to the ammonium group. Experiences maximal shielding.
H-2' (
−CH=
)
6.05
ddt
17.3, 10.5, 5.3
1H
Internal olefinic proton. Exhibits complex multiplet splitting due to coupling with the adjacent
−CH2−
and both terminal
=CH2
protons.
H-3' (
=CH2
, trans)
5.40
dq
17.3, 1.5
1H
Terminal olefinic proton. The large 17.3 Hz coupling constant is dictated by the Karplus relationship for trans dihedral angles (~180°).
H-3' (
=CH2
, cis)
5.25
dq
10.5, 1.5
1H
Terminal olefinic proton. The smaller 10.5 Hz coupling constant corresponds to the cis dihedral angle (~0°).
H-1' (
−O−CH2−
)
4.55
dt
5.3, 1.5
2H
Aliphatic protons strongly deshielded by the directly attached electronegative oxygen atom.
13
C NMR Spectral Elucidation & Electronic Effects
The
13
C NMR spectrum provides a direct map of the carbon skeleton's electron density. The assignments are heavily influenced by the ipso attachments. The carbon directly attached to the oxygen (C-3) is shifted significantly downfield due to the electronegativity of oxygen, while the carbons ortho and para to the ether linkage are shifted upfield due to increased electron density from resonance structures.
Ipso to the allyloxy group. Highly deshielded by the direct electronegative pull of the oxygen atom.
C-2'
133.0
CH
Internal olefinic carbon of the allyl group.
C-1
132.0
Cq
Ipso to the
−NH3+
group. Deshielded by the strong inductive (-I) withdrawal of the positively charged nitrogen.
C-5
130.5
CH
Meta to both groups. Represents the least perturbed baseline aromatic shift.
C-3'
117.5
CH2
Terminal olefinic carbon of the allyl group.
C-6
115.0
CH
Para to the allyloxy group. Shielded by the +M effect.
C-4
112.5
CH
Ortho to the allyloxy group. Shielded by the +M effect.
C-2
108.5
CH
Ortho to the allyloxy group. Strongly shielded by the +M effect, appearing furthest upfield among the aromatic carbons.
C-1'
68.5
CH2
Aliphatic carbon. Deshielded by the directly attached oxygen atom.
Conclusion
The structural elucidation of 3-(allyloxy)aniline hydrochloride via NMR spectroscopy requires a deep understanding of competing electronic effects. The transformation of the free amine to the hydrochloride salt fundamentally alters the electron density of the aromatic ring—switching the nitrogen substituent from a resonance donor (+M) to a pure inductive withdrawer (-I). By employing a self-validating NMR protocol in anhydrous DMSO-
d6
, researchers can accurately map these electronic shifts, ensuring the structural integrity of this vital intermediate before it is deployed in complex syntheses, such as the development of gamma-secretase inhibitors or novel anti-tuberculosis agents.
References
Mowbray, S. L., Kathiravan, M. K., Pandey, A. A., & Odell, L. R. (2014). Inhibition of Glutamine Synthetase: A Potential Drug Target in Mycobacterium tuberculosis. Molecules.
Guidechem. 3-(Allyloxy)aniline hydrochloride Chemical Properties and Spectral Data.
Google Patents. Compounds for the reduction of beta-amyloid production (TW201206946A).
Mechanistic Paradigms of 3-(Allyloxy)aniline Derivatives in Advanced Organic Synthesis
Executive Summary 3-(Allyloxy)aniline and its derivatives represent a privileged class of bifunctional scaffolds in modern organic synthesis. Characterized by the presence of a nucleophilic primary amine and a reactive a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-(Allyloxy)aniline and its derivatives represent a privileged class of bifunctional scaffolds in modern organic synthesis. Characterized by the presence of a nucleophilic primary amine and a reactive allyl ether situated in a meta relationship, these molecules serve as versatile precursors for complex heterocycles and highly substituted aminophenols. This whitepaper provides an in-depth mechanistic analysis of the core synthetic pathways involving 3-(allyloxy)aniline derivatives, focusing on their synthesis via copper-catalyzed cascades, their activation through sigmatropic Claisen rearrangements, and their utility in tandem olefin isomerization/hydroamination workflows.
Synthesis of the Scaffold: Cu-Catalyzed Cascade Reactions
Historically, the synthesis of allyloxyanilines via standard Williamson ether synthesis has been plagued by poor chemoselectivity, often yielding
N
-allylated or di-allylated byproducts due to the competing nucleophilicity of the unprotected amine[1].
A highly regioselective, modern alternative involves the synthesis of these derivatives via a copper-catalyzed [1,3]-rearrangement followed by an oxa-Michael addition cascade[2].
Mechanistic Causality:
The reaction utilizes a cationic copper catalyst (e.g., IPrCuBr with
AgSbF6
). The bulky IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand is critical; its steric bulk prevents off-target dimerization of the copper species, while
AgSbF6
acts as a halide scavenger to maintain the active cationic
Cu(I)
center.
The
Cu(I)
catalyst coordinates to an
N
-alkoxyaniline precursor to form a chelate complex.
Oxidative addition of the N–O bond to the
Cu(I)
center generates a transient
Cu(III)
intermediate.
A C–O bond is formed at the ortho-position, generating an electrophilic ortho-quinol imine.
An external allyl alcohol undergoes an oxa-Michael addition into the activated imine, followed by proton transfer and elimination, cleanly furnishing the 3-(allyloxy)aniline derivative[2].
Caption: Cu-Catalyzed [1,3]-Rearrangement and Oxa-Michael Cascade to synthesize 3-(allyloxy)anilines.
Downstream Transformation I: The Claisen Rearrangement
Once the 3-(allyloxy)aniline scaffold is secured, the allyl ether moiety is primed for C–C bond formation via the Claisen rearrangement—a [3,3]-sigmatropic shift proceeding through a concerted, pericyclic chair-like transition state[3].
Regiochemical Nuance:
Unlike 2-(allyloxy)aniline, which cleanly rearranges to a single ortho-allyl product (2-allyl-6-aminophenol)[3], the meta-substituted 3-(allyloxy)aniline presents a regiochemical challenge. The shift can theoretically occur at C2, C4, or C6. However, the strong electron-donating nature of the meta-amino group activates the C2 and C6 positions, making them the kinetically favored sites for C–C bond formation.
Thermal vs. Lewis Acid Catalysis:
While thermal conditions (180–190 °C) can drive the reaction[3], prolonged heating risks degradation and intermolecular side reactions[1]. Introducing a Lewis acid (e.g.,
BF3⋅OEt2
) coordinates the ether oxygen, lowering the LUMO of the allyl ether. This significantly reduces the activation energy barrier, allowing the sigmatropic shift to proceed rapidly at or below room temperature[4].
Downstream Transformation II: Tandem Olefin Isomerization and Hydroamination
A highly sophisticated application of 3-(allyloxy)aniline derivatives is their use in constructing nitrogen-containing heterocycles (such as indolines or benzoxazines) via tandem isomerization/hydroamination[5].
Mechanistic Causality:
Silver triflate (
AgOTf
) is employed to promote this sequence.
AgOTf
generates trace triflic acid (
TfOH
) in situ. Protonation of the allyl ether forms a stable tertiary carbocation. A subsequent 1,2-hydride shift triggers olefin isomerization, yielding an enol ether intermediate. The pendant meta-amino group then acts as an intramolecular nucleophile, attacking the electrophilic site to close the ring[5].
AgOTf
is specifically chosen over stronger Brønsted acids because it provides a buffered, controlled release of protons, preventing the complete protonation (and subsequent deactivation) of the nucleophilic amine.
Caption: AgOTf-promoted tandem olefin isomerization and intramolecular hydroamination pathway.
Self-Validating Experimental Protocols
Protocol A: Lewis Acid-Catalyzed Claisen Rearrangement
Objective: Regioselective conversion of 3-(allyloxy)aniline to its corresponding allyl-aminophenol derivative.
Substrate Preparation: Dissolve 3-(allyloxy)aniline (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere. Causality: Argon prevents oxidation of the electron-rich aniline ring, while anhydrous DCM prevents Lewis acid hydrolysis.
Catalyst Addition: Cool the solution to -78 °C. Add Boron trifluoride diethyl etherate (
BF3⋅OEt2
, 1.2 equiv) dropwise. Causality: The ultra-low temperature controls the highly exothermic coordination of boron to the ether oxygen, preventing substrate polymerization.
Rearrangement: Allow the reaction to warm to room temperature and stir for 4 hours.
Quench and Workup: Quench with saturated aqueous
NaHCO3
. Extract with ethyl acetate, dry over
Na2SO4
, and concentrate.
Self-Validation System: Analyze the crude mixture via
1H
NMR. The protocol is validated if the characteristic allyl ether multiplet at ~4.5 ppm disappears entirely, replaced by a new allylic
CH2
doublet at ~3.3 ppm attached directly to the aromatic ring.
Protocol B: AgOTf-Promoted Tandem Hydroamination
Objective: Synthesize functionalized heterocycles from
N
-protected 3-(allyloxy)aniline derivatives.
Reaction Setup: Dissolve the alkenyl amine (1.0 equiv) in 1,2-dichloroethane (DCE).
Catalyst Introduction: Add
AgOTf
(5 mol%). Causality: 5 mol% is the critical threshold; lower amounts fail to overcome the activation barrier for isomerization, while higher amounts lead to undesired degradation pathways[5].
Thermal Activation: Heat the mixture to 80 °C for 12 hours.
Isolation: Filter the mixture through a short pad of silica gel to remove silver salts, then concentrate under reduced pressure.
Self-Validation System: High-Resolution Mass Spectrometry (HRMS) must show an identical m/z to the starting material, confirming an atom-economical intramolecular cyclization rather than an intermolecular addition. IR spectroscopy must confirm the disappearance of the primary/secondary N–H stretch (~3300
cm−1
).
Quantitative Data & Yield Comparisons
The following table summarizes the expected performance metrics for the transformations discussed, highlighting the superiority of catalytic methods over traditional thermal approaches.
Substrate
Transformation
Catalyst / Reagents
Conditions
Yield Range
Primary Byproducts
N
-Alkoxyaniline + Allyl Alcohol
[1,3]-Rearrangement / Oxa-Michael
IPrCuBr (cat.),
AgSbF6
DCM, 25 °C, 24h
60 – 75%
[1,2]-rearrangement isomers
3-(Allyloxy)aniline
Thermal Claisen Rearrangement
None (Neat)
180–190 °C, 3h
50 – 65%
Intermolecular C-allylation
3-(Allyloxy)aniline
Lewis Acid Claisen Rearrangement
BF3⋅OEt2
(1.2 eq)
DCM, -78 °C to 25 °C, 4h
80 – 90%
Minimal (suppressed at low temp)
N
-Protected 3-(Allyloxy)aniline
Tandem Isomerization / Hydroamination
AgOTf
(5 mol%)
DCE, 80 °C, 12h
85 – 95%
Unreacted starting material
References
[5] Title: Simple Tandem Olefin Isomerization/Intramolecular Hydroamination of Alkenyl Amines with Various Allylic Tethers
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
[2] Title: Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[1,3]-Rearrangement—Oxa-Michael Addition Cascade Reactions
Source: PMC (PubMed Central)
URL:[Link]
A Comprehensive Technical Guide to the Thermal Stability and Melting Point of 3-(Allyloxy)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This in-depth technical guide provides a comprehensive framework for the characterization of the therma...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This in-depth technical guide provides a comprehensive framework for the characterization of the thermal stability and melting point of 3-(Allyloxy)aniline hydrochloride. As a crucial parameter in drug development and chemical synthesis, understanding the thermal behavior of this compound is paramount for ensuring its quality, stability, and safety. This document moves beyond a simple recitation of facts to deliver a field-proven, authoritative guide grounded in scientific integrity. It details the theoretical underpinnings and practical application of key analytical techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The protocols described herein are designed to be self-validating, providing a robust methodology for researchers and scientists.
Introduction: The Criticality of Thermal Properties in the Pharmaceutical and Chemical Sciences
In the realm of pharmaceutical development and fine chemical synthesis, the thermal stability and melting point of an active pharmaceutical ingredient (API) or a key intermediate like 3-(Allyloxy)aniline hydrochloride are not mere physical constants. They are critical quality attributes that dictate storage conditions, inform formulation strategies, and ensure the safety and efficacy of the final product. A thorough understanding of a compound's response to thermal stress is a non-negotiable aspect of its characterization.
3-(Allyloxy)aniline hydrochloride, with its aniline and allyloxy functionalities, presents a unique profile for thermal analysis. The hydrochloride salt form, in particular, can exhibit complex thermal behavior, including potential dehydration or desolvation events prior to melting or decomposition. This guide provides the scientific rationale and detailed experimental protocols to elucidate these thermal properties with precision.
Core Analytical Techniques: A Synergy of TGA and DSC
A comprehensive thermal analysis of 3-(Allyloxy)aniline hydrochloride necessitates a multi-faceted approach. While several techniques can be employed, the combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a holistic view of the material's thermal behavior.[1]
Thermogravimetric Analysis (TGA): TGA is a powerful technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] For 3-(Allyloxy)aniline hydrochloride, TGA is instrumental in determining its thermal stability by identifying the temperature at which it begins to decompose. It can also quantify the loss of volatile components, such as water or solvents, which may be present in the crystal lattice.[1]
Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3][4] DSC is the gold standard for determining the melting point of a crystalline solid. It can also detect other thermal events such as glass transitions, crystallization, and solid-solid phase transitions.[3] When used in conjunction with TGA, DSC can help to distinguish between a melting event and a decomposition event that occurs at a similar temperature.
The synergy of these two techniques provides a robust and comprehensive thermal profile of 3-(Allyloxy)aniline hydrochloride.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to provide a clear and reproducible methodology for the thermal analysis of 3-(Allyloxy)aniline hydrochloride. The experimental choices are explained to provide a deeper understanding of the "why" behind each step.
Sample Preparation: The Foundation of Accurate Results
The quality of the starting material is paramount for obtaining reliable thermal analysis data.
Protocol:
Ensure the 3-(Allyloxy)aniline hydrochloride sample is of high purity. Impurities can affect the melting point and decomposition temperature.
If the sample has been stored under refrigeration, allow it to equilibrate to ambient temperature in a desiccator to prevent moisture condensation.
Gently grind the sample to a fine, uniform powder using an agate mortar and pestle. This ensures consistent heat transfer throughout the sample.
Expertise & Experience: Non-uniform particle size can lead to broad and poorly defined thermal events. A fine powder maximizes surface area and promotes even heating.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and identify any mass loss events prior to decomposition.
Methodology:
Instrument: A calibrated thermogravimetric analyzer.
Crucible: An inert crucible, typically platinum or alumina.
Sample Mass: Accurately weigh 5-10 mg of the prepared sample into the crucible.
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition.[5]
Temperature Program:
Equilibrate at 30 °C for 5 minutes.
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experiment time.[6]
Data Collection: Record the mass change as a function of temperature.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point and other endothermic or exothermic transitions.
Methodology:
Instrument: A calibrated differential scanning calorimeter.
Pans: Aluminum pans with lids.
Sample Mass: Accurately weigh 2-5 mg of the prepared sample into an aluminum pan.
Encapsulation: Crimp the lid onto the pan to encapsulate the sample. A hermetically sealed pan is recommended if the presence of volatiles is suspected from the TGA data.
Reference: An empty, sealed aluminum pan.
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
Temperature Program:
Equilibrate at 30 °C for 5 minutes.
Ramp the temperature from 30 °C to a temperature just beyond the final event observed in the TGA (e.g., 250 °C) at a heating rate of 10 °C/min.
Data Collection: Record the heat flow as a function of temperature.
Data Interpretation: From Raw Data to Actionable Insights
The interpretation of the TGA and DSC thermograms requires a systematic approach to extract meaningful thermal properties.
TGA Thermogram Analysis
The TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.
Initial Mass Loss: A step-wise mass loss at temperatures below 100-120 °C may indicate the presence of adsorbed water or residual solvent.
Thermal Stability: The onset temperature of the major mass loss step is a critical indicator of the compound's thermal stability. This is the temperature at which significant decomposition begins.
Decomposition Profile: The shape of the decomposition step (e.g., single-step or multi-step) can provide insights into the degradation mechanism.
DSC Thermogram Analysis
The DSC curve plots the heat flow on the y-axis against the temperature on the x-axis.
Melting Point: A sharp endothermic peak (a peak pointing downwards) is characteristic of the melting of a crystalline solid. The peak temperature is typically reported as the melting point.
Purity: The shape of the melting peak can provide a qualitative indication of purity. Pure crystalline compounds generally exhibit a sharp, narrow melting endotherm.
Other Thermal Events: Other endothermic or exothermic peaks may correspond to events such as solid-solid phase transitions, crystallization, or decomposition.
Trustworthiness: By comparing the DSC thermogram with the TGA data, a self-validating system is created. If a significant mass loss occurs in the TGA at the same temperature as an endothermic event in the DSC, it is likely that the compound is decomposing rather than melting.
Data Presentation and Visualization
Summary of Thermal Analysis Parameters for 3-(Allyloxy)aniline Hydrochloride
Parameter
Analytical Technique
Description
Purity Indication
DSC
A sharp, well-defined melting endotherm suggests high purity.
Melting Point (Tm)
DSC
The temperature at the peak of the melting endotherm.
Enthalpy of Fusion (ΔHf)
DSC
The area under the melting peak, providing information on the crystallinity.
Onset of Decomposition (Td)
TGA
The temperature at which significant mass loss due to decomposition begins.
Volatile Content
TGA
Mass loss at lower temperatures, indicating the presence of water or solvent.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the thermal analysis process for 3-(Allyloxy)aniline hydrochloride.
Caption: Workflow for the thermal characterization of 3-(Allyloxy)aniline hydrochloride.
Conclusion
This technical guide has provided a comprehensive and scientifically grounded approach to determining the thermal stability and melting point of 3-(Allyloxy)aniline hydrochloride. By integrating the principles of TGA and DSC with detailed, field-proven protocols, researchers, scientists, and drug development professionals are equipped with a robust methodology for characterizing this important chemical entity. The emphasis on the causality behind experimental choices and the self-validating nature of the combined techniques ensures the generation of trustworthy and actionable data, which is indispensable for advancing research and ensuring product quality and safety.
References
NextSDS. (n.d.). 3-(ALLYLOXY)ANILINE HYDROCHLORIDE — Chemical Substance Information.
Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.).
MDPI. (2022, June 14). Organic Salt Hydrate as a Novel Paradigm for Thermal Energy Storage.
Santa Cruz Biotechnology. (n.d.). 3-(Allyloxy)aniline hydrochloride.
Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
PMC. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
Google Patents. (n.d.). Preparation and synthesizing method of 3-aminoaniline hydrochloride.
Journal of Drug Delivery and Therapeutics. (2025, April 23). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives.
MDPI. (2021, February 12). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development.
ResearchGate. (n.d.). Thermolysis kinetics and thermal degradation compounds of alliin.
Royal Society of Chemistry. (n.d.). The enhanced thermal stability and reduced hygroscopicity of aluminum hydride coated with vinyltrimethoxysilane.
NIST. (n.d.). Aniline.
BenchChem. (2025). Preventing oxidation of 2-(Allyloxy)aniline during storage.
The Toxicological and Ecotoxicological Profile of 3-(Allyloxy)aniline Hydrochloride: A Mechanistic Guide
Executive Summary 3-(Allyloxy)aniline hydrochloride (CAS: 102879-28-7) is a functionalized aromatic amine widely utilized as an intermediate in pharmaceutical synthesis, dye manufacturing, and agrochemical development[1]...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-(Allyloxy)aniline hydrochloride (CAS: 102879-28-7) is a functionalized aromatic amine widely utilized as an intermediate in pharmaceutical synthesis, dye manufacturing, and agrochemical development[1]. While its structural versatility makes it a valuable synthetic building block, the compound presents a complex toxicological profile. Its hazard footprint is driven by two distinct pharmacophores: the aniline core , notorious for inducing methemoglobinemia and downstream splenic toxicity[2][3], and the allyloxy moiety , a reactive ether group susceptible to oxidative bioactivation[4].
This whitepaper provides an in-depth mechanistic analysis of the toxicity and environmental impact of 3-(Allyloxy)aniline hydrochloride, bridging molecular causality with standardized experimental workflows to guide safe handling, risk assessment, and regulatory compliance.
Molecular Architecture and Toxicological Causality
To understand the toxicity of 3-(Allyloxy)aniline hydrochloride, one must deconstruct its chemical identity. The molecule consists of a primary amine attached to a benzene ring (aniline), an allyloxy ether group at the meta position, and a hydrochloride salt formulation.
The Hydrochloride Salt: The protonation of the amine significantly increases aqueous solubility compared to the free base. While this is advantageous for synthetic applications, it enhances bioavailability in physiological systems and increases mobility in aquatic environments, exacerbating acute exposure risks.
The Aniline Core: Aromatic amines are classic hematotoxicants. They do not act directly; rather, they undergo hepatic N-oxidation to form reactive metabolites that disrupt erythrocyte function[3].
The Allyloxy Group: The terminal alkene of the allyl ether is a prime target for cytochrome P450 (CYP450) epoxidation. The resulting epoxides are electrophilic and can alkylate cellular nucleophiles (DNA and proteins), adding a layer of cytotoxicity and potential genotoxicity[4].
Mechanistic Toxicology: The Dual-Threat Pharmacophore
Hematotoxicity and Methemoglobinemia
The primary acute toxicity of 3-(Allyloxy)aniline hydrochloride stems from its aniline core. In vivo, the compound is rapidly absorbed and transported to the liver, where CYP450 enzymes metabolize it into phenylhydroxylamine (PHA) and nitrosobenzene (NB) .
These active metabolites enter erythrocytes and initiate a redox cycle that oxidizes the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin [3]. Methemoglobin is incapable of binding oxygen, leading to functional hypoxia, cyanosis, and, at high concentrations, central nervous system depression and death[3][5].
Expert Insight: A common pitfall in preclinical screening is testing aniline derivatives directly on isolated red blood cells (RBCs) in vitro. Because the parent compound lacks direct oxidizing capability, such assays will yield false negatives unless a hepatic S9 metabolic activation system is co-incubated[3].
Splenic Toxicity and Iron Overload
Chronic exposure to aniline derivatives triggers a secondary cascade of organ-specific damage, primarily localized to the spleen[2][6]. As erythrocytes are damaged by oxidative stress and methemoglobin accumulation, they undergo premature senescence and lysis.
The spleen's macrophages scavenge these damaged RBCs, leading to massive intracellular iron accumulation[2]. This labile iron catalyzes the Fenton reaction, generating highly reactive hydroxyl radicals (ROS) and reactive nitrogen species (RNS). The resulting oxidative stress damages splenic lipids, proteins, and DNA, triggering fibrogenic and inflammatory pathways (e.g., NF-κB and AP-1 activation)[6]. In chronic rodent models, this continuous tissue injury and hyperplasia can culminate in splenic sarcomas[5].
Caption: Mechanistic pathways of 3-(Allyloxy)aniline HCl toxicity, highlighting hematotoxicity and splenic iron overload.
Environmental Fate and Ecotoxicology
The environmental release of 3-(Allyloxy)aniline hydrochloride—typically via industrial effluent or agricultural runoff—poses a severe threat to aquatic ecosystems.
Aquatic Toxicity
Aniline derivatives are universally classified as Category 1 Acute Aquatic Toxicants under the Globally Harmonized System (GHS)[7][8]. The hydrochloride salt's high water solubility ensures rapid dispersion in aquatic columns. In fish and aquatic invertebrates (e.g., Daphnia magna), the compound induces acute narcosis and respiratory disruption. The allyloxy group further exacerbates toxicity by acting as a Michael acceptor or epoxide precursor in the xenobiotic metabolism of aquatic organisms.
Degradation Pathways
Photodegradation: Aromatic amines are susceptible to direct photolysis under UV irradiation in surface waters, yielding aminophenols and complex oligomeric azo compounds.
Microbial Degradation: While some specialized bacteria can cleave the aromatic ring, the allyloxy ether linkage and the toxicity of the compound itself often inhibit the microbial communities in standard wastewater treatment plants, leading to environmental persistence.
Caption: Environmental fate and degradation pathways of 3-(Allyloxy)aniline HCl in aquatic ecosystems.
Standardized Experimental Protocols for Toxicity Profiling
To ensure scientific integrity and reproducible risk assessment, the following self-validating protocols are recommended for profiling the toxicity of this compound.
Protocol A: In Vitro Erythrocyte Methemoglobin Assay (with S9 Activation)
Purpose: To quantify the hematotoxic potential of the compound, accounting for necessary hepatic bioactivation.
Preparation of Erythrocytes: Isolate human or rat RBCs from whole blood via centrifugation (2500 × g, 10 min). Wash three times with phosphate-buffered saline (PBS, pH 7.4) to remove plasma proteins.
Metabolic Activation Mix: Prepare a reaction mixture containing 2 mg/mL rat liver S9 fraction, 2 mM NADP+, 10 mM glucose-6-phosphate, and 2 U/mL glucose-6-phosphate dehydrogenase in PBS.
Incubation: Suspend washed RBCs (20% hematocrit) in the S9 mix. Add 3-(Allyloxy)aniline HCl at varying concentrations (e.g., 10, 50, 100, 500 µM). Include a positive control (e.g., pre-synthesized phenylhydroxylamine) and a vehicle control.
Reaction: Incubate at 37°C for 2 to 4 hours under gentle shaking.
Lysis and Readout: Lyse the RBCs using a 1% saponin solution. Centrifuge to remove debris. Measure the absorbance of the supernatant at 630 nm (methemoglobin) and 540 nm (total hemoglobin) using a spectrophotometer.
Calculation: Calculate the percentage of methemoglobin relative to total hemoglobin. Self-validation step: The parent compound without S9 should yield baseline methemoglobin levels, proving the necessity of metabolic activation.
Protocol B: Daphnia magna Acute Immobilization Test (OECD 202)
Purpose: To determine the 48-hour EC50 for aquatic toxicity.
Test Organisms: Select neonate Daphnia magna (less than 24 hours old) from a healthy, synchronized laboratory culture.
Test Solutions: Prepare a stock solution of 3-(Allyloxy)aniline HCl in standard M4 medium. Create a geometric series of test concentrations (e.g., 0.1, 1.0, 10, 100 mg/L).
Exposure: Place 5 daphnids into glass vessels containing 50 mL of test solution. Use 4 replicates per concentration.
Observation: Incubate at 20°C under a 16h light/8h dark cycle. Assess immobilization at 24 and 48 hours. (Immobilization is defined as the inability to swim within 15 seconds of gentle agitation).
Data Analysis: Use Probit analysis to calculate the 48-h EC50 value.
Caption: Step-by-step workflow for the In Vitro Erythrocyte Methemoglobin Assay with S9 activation.
Quantitative Hazard Summary
The following table synthesizes the GHS hazard classifications and toxicological endpoints extrapolated from structural analogs (aniline hydrochloride and functionalized anilines)[7][9].
Hazard Category
GHS Classification
Mechanistic Rationale / Endpoint Data
Acute Toxicity (Oral)
Category 3 / 4
LD50 (Rat) ≈ 1072 mg/kg. Rapid absorption leading to systemic methemoglobinemia[9].
Acute Toxicity (Dermal)
Category 3 / 4
High skin permeability typical of aniline derivatives; systemic toxicity via dermal route[7][9].
Eye/Skin Irritation
Irrit. 2 / Eye Dam. 1
The hydrochloride salt is acidic and highly irritating to mucosal membranes[7][9].
Skin Sensitization
Category 1
Electrophilic intermediates (epoxides/quinonimines) can haptenize skin proteins[7].
Target Organ (STOT RE)
Category 1 (Spleen/Blood)
Chronic exposure causes hemolytic anemia, splenic iron overload, and hyperplasia[2][7].
Aquatic Toxicity
Acute Category 1
Highly toxic to aquatic life; disrupts respiratory and neurological functions in fish/invertebrates[7][8].
Conclusion
3-(Allyloxy)aniline hydrochloride is a potent chemical intermediate that requires stringent handling and disposal protocols. Its toxicity is not merely a function of direct chemical reactivity, but rather a complex interplay of host metabolism (CYP450-mediated N-oxidation and epoxidation) leading to hematological and splenic collapse. Furthermore, its high aqueous solubility and acute aquatic toxicity mandate zero-discharge environmental policies. Researchers and safety professionals must implement robust engineering controls, utilize S9-activated in vitro models for accurate risk assessment, and treat all aqueous waste as highly hazardous to the biosphere.
References
NextSDS. 3-(ALLYLOXY)ANILINE HYDROCHLORIDE — Chemical Substance Information. NextSDS. Available at:[Link]
National Center for Biotechnology Information (NCBI). Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. PMC. Available at:[Link]
National Center for Biotechnology Information (NCBI). Aniline Acute Exposure Guideline Levels. NIH. Available at:[Link]
Government of Canada. Follow-up assessment report on aniline: chapter 3. Canada.ca. Available at: [Link]
Oak Ridge National Laboratory. Provisional Peer Reviewed Toxicity Values for Aniline. PPRTV. Available at:[Link]
ResearchGate. Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. ResearchGate. Available at:[Link]
NextSDS. 3-(phenylsulfanyl)aniline hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]
Chemchart. p-Anisidine (104-94-9, 29191-52-4). Chemchart. Available at:[Link]
ACS Publications. Restoration of Microtubule Interaction and Cytotoxicity in D-seco Taxanes upon Incorporation of 20-Hydroxymethyl-4-allyloxy Groups. Organic Letters. Available at: [Link]
Discovery, Synthesis, and Applications of Allyloxy Aniline Derivatives: A Comprehensive Technical Guide
Executive Summary Allyloxy aniline derivatives, particularly 2-(allyloxy)aniline and 4-(allyloxy)aniline, are highly versatile bifunctional building blocks in modern organic synthesis and medicinal chemistry. As a Senior...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Allyloxy aniline derivatives, particularly 2-(allyloxy)aniline and 4-(allyloxy)aniline, are highly versatile bifunctional building blocks in modern organic synthesis and medicinal chemistry. As a Senior Application Scientist, I frequently leverage these molecules because they possess both a nucleophilic primary amine and a terminal alkene (allyl ether). This orthogonal functionality allows for highly selective downstream transformations. This technical guide explores the historical discovery, the mechanistic causality behind their synthesis, and their advanced applications in drug discovery.
Historical Context and Drug Discovery Applications
Historically, substituted anilines were foundational to the dye industry, but the incorporation of the allyloxy moiety opened entirely new avenues in pharmaceutical development (1[1]). The allyl group provides a unique spatial geometry and lipophilicity that enhances target binding in complex biological systems.
15-Lipoxygenase (SLO) Inhibitors: In the pursuit of novel anti-inflammatory agents, researchers designed 4-allyloxyaniline amides based on the structures of eugenol and estragole. Molecular docking studies revealed that the allyloxy group orients directly toward the Fe³⁺-OH moiety in the enzyme's active site, locked in place by hydrogen bonding with conserved histidine and glutamine residues. This precise spatial arrangement yielded highly potent inhibitors with IC₅₀ values as low as 0.67 µM (2[2]).
Antimicrobial Quinobenzothiazines: 2-(allyloxy)aniline has been utilized to synthesize tetracyclic quinobenzothiazine derivatives. The synthesis involves a nucleophilic attack on bis-chlorides to form 1-methyl-4-(arylamino)quinolinio-3-thiolate intermediates, which subsequently undergo oxidative cyclization. These derivatives exhibit significant antimicrobial properties against various pathogen strains (3[3]).
The Causality of Chemoselectivity: Why Direct Alkylation Fails
When synthesizing 2-(allyloxy)aniline from the inexpensive starting material 2-aminophenol, a novice chemist might attempt a direct Williamson ether synthesis using allyl bromide. However, the primary amine nitrogen is significantly less electronegative than the phenolic oxygen, making its lone pair far more available for nucleophilic attack. Direct reaction inevitably leads to N-allylation or N,N-diallylation, destroying the desired chemoselectivity.
To circumvent this, we must employ a transient protective masking strategy. Condensation with benzaldehyde is the industry standard because it forms a stable N-benzylidene imine. This Schiff base effectively ties up the nitrogen's lone pair, allowing the phenolic hydroxyl to be selectively deprotonated and alkylated. The imine is robust under the basic conditions of the etherification but easily cleaved via mild acidic hydrolysis (4[4]).
Fig 1: Three-step synthesis pathway of 2-(allyloxy)aniline from 2-aminophenol.
Experimental Methodology: The Self-Validating Three-Step Protocol
The following protocol details the robust three-step synthesis of 2-(allyloxy)aniline. Each step is designed as a self-validating system to ensure high fidelity before proceeding to the next transformation (4[4]).
Step 1: Amine Protection (Imine Formation)
Procedure: Dissolve 2-aminophenol (1.0 eq) in absolute ethanol. Add benzaldehyde (1.05 eq) dropwise. Reflux the mixture for 2 hours.
Causality & Validation: The reaction is driven to completion by the precipitation of the N-benzylidene imine. As the clear solution transitions to a thick yellow suspension, the chemist has visual confirmation of product formation. Filtration and a sharp melting point analysis validate the absence of unreacted starting material.
Step 2: O-Allylation (Williamson Ether Synthesis)
Procedure: Suspend the protected imine (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (1.5 eq) and allyl bromide (1.2 eq). Stir at 60°C for 4 hours.
Causality & Validation: K₂CO₃ is a mild base, sufficient to deprotonate the phenol without cleaving the imine. Validation is achieved via TLC (Hexanes/EtOAc 4:1); the disappearance of the yellow imine spot and the emergence of a less polar, UV-active spot confirms successful O-alkylation. Aqueous workup removes excess K₂CO₃, preventing base-catalyzed side reactions in the next step.
Step 3: Acidic Deprotection
Procedure: Dissolve the O-allylated intermediate in ethanol. Add 36% aqueous HCl and stir at 60°C for 1 hour. Neutralize with saturated NaHCO₃ and extract with ethyl acetate.
Causality & Validation: The aqueous acid rapidly hydrolyzes the imine bond. The release of benzaldehyde is immediately detectable by its characteristic almond odor. A positive ninhydrin stain on the TLC plate conclusively validates the liberation of the primary amine.
Quantitative Data: Yield and Condition Optimization
To facilitate process scaling, the quantitative metrics of the standard synthetic route are summarized below.
Synthesis Step
Transformation
Key Reagents
Conditions
Typical Yield
Self-Validation Metric
Step 1
Amine Protection
Benzaldehyde, EtOH
Reflux, 2h
92–95%
Yellow precipitate formation
Step 2
O-Allylation
Allyl Bromide, K₂CO₃, DMF
60°C, 4h
85–88%
TLC Rf shift, absence of OH
Step 3
Acidic Deprotection
36% HCl (aq), EtOH
60°C, 1h
80–85%
Positive Ninhydrin stain
Note: For highly substituted derivatives (e.g., 3-allyl-2-(allyloxy)-5-bromoaniline), an alternative four-step route from 2-allylphenol involving nitration, selective bromination, allylation, and nitro reduction is preferred (1[1]).
Advanced Mechanistic Applications
Beyond basic building blocks, allyloxy anilines are utilized in complex transition-metal and radical-mediated pathways.
Palladium-Catalyzed 1,1-Arylamination: 2-(allyloxy)aniline acts as a critical substrate in the synthesis of medium-ring compounds via site-selective Pd-catalyzed arylamination of terminal alkenes. The reaction proceeds via an oxidative addition of an iodophenol to Pd(0), followed by migratory insertion of the alkene (5[5]).
Sandmeyer-Type Reductive Disulfuration: In a transition-metal-free protocol, 2-(allyloxy)aniline is used as a radical clock probe to elucidate reaction mechanisms. The aniline is converted to an aryl diazonium salt, which undergoes Single Electron Transfer (SET) reduction by sodium ascorbate to generate an aryl radical (Ar•). This radical then engages in substitution with a disulfur transfer reagent to form unsymmetrical disulfides (6[6], 7[7]).
Fig 2: Mechanism of Sandmeyer-type reductive disulfuration of allyloxy anilines.
References
An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)aniline
Source: BenchChem
Four-Step Synthesis of 3-Allyl-2-(allyloxy)
Transition Metal Free Sandmeyer-Type Reductive Disulfuration of Anilines
Source: Semantic Scholar
Sandmeyer-Type Reductive Disulfuration of Anilines
Source: ACS Public
Design, Synthesis and Antimicrobial Properties of New Tetracyclic Quinobenzothiazine Deriv
Site-Selective Palladium-Catalyzed 1,1-Arylamination of Terminal Alkenes
Source: CCS Chemistry
Corrigendum to “Design, synthesis and SAR studies of 4-allyoxyaniline amides as potent 15-lipoxygensae inhibitors”
Source: ResearchG
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals
Compound: 3-(Allyloxy)aniline hydrochloride (CAS: 102879-28-7)[1]
Executive Summary & Strategic Overview
3-(Allyloxy)aniline hydrochloride is a highly versatile bifunctional building block utilized extensively in pharmaceutical drug therapy development and advanced organic synthesis[2]. The molecule possesses both an active aniline moiety for amide coupling or diazotization, and a terminal alkene for cross-metathesis, epoxidation, or Heck coupling.
The primary synthetic challenge in preparing this compound lies in the chemoselective reduction of the nitro precursor. Standard catalytic hydrogenation (e.g., Pd/C with H₂) will indiscriminately reduce both the nitro group and the allyl double bond. Therefore, this protocol employs a highly specific three-phase workflow: Williamson ether synthesis, chemoselective iron-mediated reduction, and anhydrous salt formation.
Workflow for the chemoselective synthesis of 3-(Allyloxy)aniline hydrochloride.
Quantitative Data & Reaction Parameters
The following table summarizes the stoichiometric ratios and optimal conditions for the three-step synthesis.
Objective: Synthesize 1-allyloxy-3-nitrobenzene via bimolecular nucleophilic substitution (Sₙ2).
Protocol:
Charge a dry round-bottom flask with 3-nitrophenol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (10 volumes).
Add Potassium Carbonate (K₂CO₃) (2.0 eq) to the solution. Stir at room temperature for 30 minutes.
Dropwise, add Allyl Bromide (1.2 eq) to the reaction mixture.
Elevate the temperature to 80 °C and stir for 6–8 hours. Monitor via TLC (Hexanes/EtOAc 4:1).
Quench the reaction with ice water and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Causality & Expertise:
Potassium carbonate is selected as the base because it is sufficiently basic to deprotonate the phenol (pKa ~7.1) forming the highly nucleophilic phenoxide, but mild enough to prevent side reactions[3]. DMF is utilized as a polar aprotic solvent; it solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive, thereby accelerating the Sₙ2 displacement of the bromide[3].
Phase 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to a primary amine without saturating the allyl ether.
Protocol:
Dissolve the crude 1-allyloxy-3-nitrobenzene (1.0 eq) in a mixture of Ethanol and Water (4:1 ratio, 10 volumes).
Add Iron (Fe) powder (<10 μm, 4.0 eq) and Ammonium Chloride (NH₄Cl) (5.0 eq) to the flask with vigorous mechanical stirring.
Heat the biphasic suspension to 80 °C (reflux) for 2–4 hours.
Cool the mixture to room temperature and filter it through a pad of Celite to remove iron oxides. Wash the filter cake thoroughly with hot ethanol.
Concentrate the filtrate, dilute with isopropyl acetate, and wash with saturated NaHCO₃ and brine. Dry and concentrate to yield the free base 3-(Allyloxy)aniline.
Causality & Expertise:
This is the critical step of the synthesis. Traditional transition-metal catalyzed hydrogenation would destroy the allyl group. The Fe/NH₄Cl system provides a highly chemoselective, mild single-electron transfer (SET) reduction environment[4]. The ammonium chloride acts as a mild proton donor, facilitating the reduction of the nitroarene to the aniline while leaving the delicate terminal alkene completely inert[4][5].
Phase 3: Hydrochloride Salt Formation
Objective: Convert the free base to a stable, crystalline hydrochloride salt.
Protocol:
Dissolve the crude 3-(Allyloxy)aniline free base in anhydrous Diethyl Ether (Et₂O) (5 volumes) and cool the flask to 0–5 °C in an ice bath.
Slowly add a solution of 4M HCl in Dioxane (1.5 eq) dropwise under an inert atmosphere (N₂ or Ar).
A white to off-white precipitate will form immediately. Stir for an additional 1 hour at 0 °C to ensure complete precipitation.
Filter the precipitate under vacuum, wash with cold anhydrous Et₂O, and dry under high vacuum to afford 3-(Allyloxy)aniline hydrochloride.
Causality & Expertise:
Free base anilines are highly susceptible to air oxidation, often darkening over time due to the formation of polyaniline-like oligomers. Converting the amine to its hydrochloride salt protonates the nitrogen, removing its lone pair from conjugation and effectively halting oxidative degradation. The use of anhydrous HCl (in dioxane) rather than aqueous HCl prevents the product from dissolving in the aqueous phase, ensuring a high-yield precipitation of the analytically pure salt[2].
References
3-(trichlorovinyl)
3-(Allyloxy)
Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach
Source: RSC Publishing
URL
Source: Sciencemadness.org (Process Research and Development, Novartis)
Application Note: O-Alkylation with 2-(Bromomethyl)
Application Notes and Protocols: The Use of 3-(Allyloxy)aniline Hydrochloride in Cross-Coupling Reactions
Executive Summary & Chemical Profile 3-(Allyloxy)aniline hydrochloride (CAS: 102879-28-7) is a highly versatile, bifunctional building block utilized extensively in pharmaceutical development and materials science. The m...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profile
3-(Allyloxy)aniline hydrochloride (CAS: 102879-28-7) is a highly versatile, bifunctional building block utilized extensively in pharmaceutical development and materials science. The molecule features two distinct reactive domains: an electron-rich aniline core primed for C–N cross-coupling, and an allyloxy ether that serves as an orthogonal synthetic handle for post-coupling modifications.
Supplying this reagent as a hydrochloride salt is a deliberate design choice. Free electron-rich anilines are notoriously susceptible to rapid air oxidation, leading to dark, insoluble polymeric impurities. The protonated ammonium salt entirely mitigates this oxidative degradation, ensuring long-term shelf stability and consistent batch-to-batch stoichiometry[1]. However, utilizing the salt form in transition-metal-catalyzed cross-couplings—such as the Buchwald-Hartwig amination—requires precise mechanistic adjustments to the reaction conditions, specifically regarding base selection and stoichiometry[2].
In a standard Buchwald-Hartwig amination, the base serves to deprotonate the palladium-amine intermediate, facilitating the final reductive elimination step that forms the C–N bond. When utilizing 3-(allyloxy)aniline hydrochloride, the base must perform a critical preliminary function: in situ neutralization [1].
The catalytic cycle cannot proceed if the amine remains protonated, as it lacks the lone pair required to coordinate to the electrophilic Pd(II) center. Therefore, the reaction demands an excess of base. The first equivalent is consumed immediately to neutralize the HCl salt, liberating the active free amine and generating an inorganic salt byproduct (e.g., NaCl). The remaining equivalents drive the catalytic cycle[2].
Ligand Selection to Prevent Allyl Cleavage
A major risk when subjecting an allyloxy-containing substrate to Pd(0) catalysis is the undesired Tsuji-Trost reaction, where the palladium catalyst inserts into the allylic C–O bond to form a
π
-allyl palladium complex, effectively cleaving the ether.
Causality for Ligand Choice: To prevent this, the oxidative addition into the aryl halide must kinetically outcompete allylic cleavage. Utilizing highly sterically demanding, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos) achieves this. The immense steric bulk of these ligands accelerates the oxidative addition into the aryl halide while simultaneously preventing the catalyst from coordinating to the less sterically accessible allyl ether[3].
Pd-catalyzed Buchwald-Hartwig cycle demonstrating in situ HCl neutralization and C-N coupling.
Optimization Data: Base Selection and Stoichiometry
The selection of the base is dictated by the electronic nature of the aryl halide partner and the functional group tolerance required. The table below summarizes the quantitative adjustments required when using the hydrochloride salt of 3-(allyloxy)aniline[1],[2].
Base Type
pKₐ (Conjugate Acid)
Equivalents Required
Optimal Temp (°C)
Mechanistic Notes & Functional Group Tolerance
NaOtBu
~17.0
2.2 – 2.5
80 – 100
Standard for robust substrates. Rapidly neutralizes HCl. Intolerant of base-sensitive esters/ketones.
LHMDS
~26.0
2.2 – 2.5
60 – 90
Exceptionally strong, non-nucleophilic base. Ideal for sterically hindered aryl chlorides.
Cs₂CO₃
~10.3
2.5 – 3.0
100 – 120
Milder base. Requires higher temperatures but tolerates esters, nitriles, and sensitive heterocycles.
K₃PO₄
~12.3
3.0 – 3.5
100 – 120
Very mild. Often requires prolonged heating or addition of phase-transfer catalysts for efficiency.
This protocol establishes a self-validating system for the C–N coupling of 3-(allyloxy)aniline hydrochloride with an aryl chloride, utilizing NaOtBu as the base and XPhos as the protective, accelerating ligand[1],[3].
Step-by-Step Methodology:
Reactor Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Purge with Argon for 5 minutes.
Reagent Loading: To the flask, add the aryl chloride (1.0 mmol, 1.0 eq), 3-(allyloxy)aniline hydrochloride (1.1 mmol, 1.1 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (2.4 mmol, 2.4 eq).
Causality Note: 1.1 eq of the base is immediately dedicated to neutralizing the 1.1 eq of the aniline salt. 1.0 eq drives the Pd cycle, and the remaining 0.3 eq acts as a moisture buffer[2].
Solvent Addition & Freebasing (Self-Validation Step): Add 5.0 mL of anhydrous, degassed toluene. Stir vigorously at room temperature for 15 minutes.
In-Process Control (IPC): Observe the reaction mixture. The crystalline aniline salt will dissolve, and a fine, opaque precipitate (NaCl) will form. This visual transition confirms the successful generation of the free amine.
Catalytic Coupling: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours. Monitor the consumption of the aryl chloride via TLC or LC-MS.
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter the entire mixture through a short pad of Celite to remove the insoluble NaCl and palladium black.
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the intact allyloxy-diarylamine.
The allyloxy group is uniquely positioned to undergo a [3,3]-sigmatropic rearrangement. When heated, the allyl group migrates to the ortho position of the aniline ring, yielding a 2-allyl-3-(arylamino)phenol derivative. This is a critical workflow for synthesizing complex heterocycles like indolines.
Step-by-Step Methodology:
Preparation: Dissolve the purified diarylamine from Protocol A (0.5 mmol) in 2.0 mL of a high-boiling, inert solvent (e.g., N,N-diethylaniline or diphenyl ether).
Thermal Rearrangement: Seal the mixture in a microwave vial and heat to 190 °C under microwave irradiation for 2 hours (or reflux conventionally for 6 hours).
Validation: Analyze via LC-MS. The reaction is mass-neutral (
[M+H]+
remains identical), but the Claisen product will exhibit a distinct shift in retention time and a new phenolic -OH stretch (~3300 cm⁻¹) via IR spectroscopy.
Isolation: Dilute with diethyl ether, wash extensively with 1M aqueous HCl (if using N,N-diethylaniline as solvent) to remove the solvent, dry over Na₂SO₄, and concentrate.
Strategic workflow from in situ freebasing to cross-coupling and divergent allyl functionalization.
References
Title: Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex at Room Temperature
Source: Organic Letters (ACS Publications)
URL: [Link]
Title: Role of the Base in Buchwald-Hartwig Amination
Source: Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocol
Compound: 3-(Allyloxy)aniline hydrochloride (CAS: 102879-28-7)
Executive Summary & Chemical Profiling
3-(Allyloxy)aniline hydrochloride is a highly versatile bifunctional building block utilized extensively in medicinal chemistry. The presence of both a reactive primary amine and an allyl ether moiety on a meta-substituted benzene ring provides orthogonal reactivity [1]. This structural topology is critical for synthesizing complex meta-aminophenol scaffolds, which are historically challenging to access due to the strong ortho/para directing effects of standard electrophilic aromatic substitutions [2].
The hydrochloride salt is specifically preferred for storage and handling, as the protonated amine mitigates the oxidative degradation (darkening) typically observed in free anilines when exposed to ambient light and oxygen.
Table 1: Physicochemical Properties
Property
Value / Description
Chemical Name
3-(Allyloxy)aniline hydrochloride
CAS Number
102879-28-7 (HCl salt) / 74900-81-5 (Free base)
Molecular Formula
C₉H₁₂ClNO
Molecular Weight
185.65 g/mol
Appearance
Off-white to pale brown crystalline powder
Solubility
Soluble in Methanol, DMSO, and Water; Insoluble in non-polar organics
Mechanistic Insights and Pharmaceutical Applications
In the pursuit of disease-modifying therapies for Alzheimer's Disease (AD), 3-(allyloxy)aniline serves as a critical intermediate in the synthesis of γ-secretase inhibitors and modulators (e.g., 4-(4-chloro-1H-imidazol-1-yl)-3-allyloxyaniline) [3]. The goal of these compounds is to allosterically modulate the γ-secretase complex, shifting the cleavage of the Amyloid Precursor Protein (APP) away from the highly fibrillogenic Aβ42 peptide toward shorter, less toxic fragments.
Fig 1: Modulation of the amyloidogenic pathway via γ-secretase inhibition.
Anti-Tuberculosis Agents: Truncated ATP Analogs
The compound is also utilized in the synthesis of truncated ATP analogs designed to inhibit Mycobacterium tuberculosis glutamine synthetase (MtGS) [4]. By performing chloroacetylation on the primary amine followed by Arbuzov phosphonation, researchers can generate phosphonate derivatives that mimic the phosphate tail of ATP, competitively binding to the MtGS active site and starving the bacterium of essential glutamine.
Accessing meta-Aminophenol Scaffolds
Derivatives of meta-aminophenol (such as SEA0400, a Na+/Ca2+ exchanger inhibitor) are synthesized via Cu-catalyzed [1,3]-rearrangement and oxa-Michael addition cascade reactions using 3-allyloxyanilines [2]. This method elegantly bypasses the ortho/para selectivity constraints of the aromatic ring.
Experimental Workflows and Protocols
The following protocols are self-validating systems designed with built-in causality to ensure high-fidelity reproducibility in a synthetic laboratory.
Fig 2: Divergent synthetic workflows utilizing 3-(Allyloxy)aniline as a core precursor.
Rationale: Most transition-metal catalyzed couplings and nucleophilic substitutions require the nucleophilic free amine. The HCl salt must be neutralized immediately prior to use to prevent premature oxidation.
Solubilization: Suspend 3-(allyloxy)aniline hydrochloride (1.0 eq, 5.0 mmol) in 25 mL of degassed dichloromethane (DCM). Causality: Degassing the solvent prevents the introduction of dissolved oxygen, which accelerates amine oxidation.
Neutralization: Chill the suspension to 0 °C. Dropwise, add a saturated aqueous solution of NaHCO₃ (1.5 eq) under vigorous stirring.
Phase Separation: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer twice with 10 mL DCM.
Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (avoiding temperatures >35 °C to prevent thermal degradation of the allyl ether). Use the resulting pale oil immediately for downstream synthesis.
Protocol B: Cu-Catalyzed [1,3]-Rearrangement to meta-Aminophenol Derivatives
Rationale: This protocol utilizes a cationic copper(I) species to catalyze the rearrangement of the allyl ether. AgSbF6 is strictly required as a halide abstractor to remove the bromide from IPrCuBr, generating the highly Lewis-acidic active catalyst [2].
Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, combine IPrCuBr (10 mol%) and AgSbF₆ (10 mol%). Causality: Argon is mandatory; Cu(I) is rapidly oxidized to inactive Cu(II) in the presence of air.
Substrate Addition: Add 1,2-dichloroethane (DCE) (0.5 M relative to substrate) to the flask, followed by the freshly prepared 3-(allyloxy)aniline free base (1.0 eq).
Nucleophile Addition: Add the desired external alcohol (e.g., methanol or allyl alcohol, 1.0 eq).
Reaction Execution: Seal the flask and heat to 70 °C for 48 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 3:1).
Workup: Upon completion, cool the reaction to room temperature and filter the crude mixture through a short pad of silica gel, eluting with ethyl acetate to remove copper and silver salts. Concentrate the filtrate for subsequent column chromatography.
Table 2: Quantitative Yields for Functionalization Pathways
Reaction Type
Reagents / Catalyst System
Target Scaffold
Typical Yield (%)
Key Advantage
[1,3]-Rearrangement
IPrCuBr / AgSbF₆ / DCE (70 °C)
meta-Aminophenols
65–82%
Overcomes ortho/para directing limits [2].
Chloroacetylation
Chloroacetyl chloride / Et₃N / DCM
Phosphonate Precursors
85–90%
High atom economy; rapid reaction at 0 °C [4].
N-Arylation
CuI / N,N'-ligands / K₂CO₃
Biaryl Amines
70–85%
Introduces bulky motifs for γ-secretase inhibition [3].
References
P212121 Store. (2026). 3-(Allyloxy)aniline hydrochloride | CAS 102879-28-7.
National Institutes of Health (NIH) / PMC. (n.d.). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed [1,3]-Rearrangement—Oxa-Michael Addition Cascade Reactions.
Google Patents. (2012). TW201206946A - Compounds for the reduction of beta-amyloid production.
ResearchGate. (2014). The 400 1 H NMR spectra of allylated derivatives 7, 8, and 9 in CDCl 3 (Inhibition of Glutamine Synthetase: A Potential Drug Target in Mycobacterium tuberculosis).
Application
Application Note: 3-(Allyloxy)aniline Hydrochloride in Advanced Polymer Chemistry
Executive Summary & Mechanistic Rationale 3-(Allyloxy)aniline hydrochloride (3-AOA·HCl) is a highly versatile, bifunctional monomer that bridges the gap between intrinsically conducting polymers and high-performance ther...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
3-(Allyloxy)aniline hydrochloride (3-AOA·HCl) is a highly versatile, bifunctional monomer that bridges the gap between intrinsically conducting polymers and high-performance thermosetting resins. Structurally, it features an anilinium core capable of undergoing oxidative or condensation polymerization, paired with a pendant allyl ether group that serves as a secondary reactive site for thermal, radical, or thiol-ene crosslinking.
Why utilize the hydrochloride salt?
In polymer chemistry, the salt form is strategically chosen over the free base for two primary reasons:
Oxidation Control: The protonated amine is protected against premature auto-oxidation during storage and handling.
Aqueous Processability: The hydrochloride salt is highly soluble in aqueous acidic media, which is the mandatory environment for synthesizing polyaniline (PANI) derivatives via oxidative polymerization. It acts as a pre-doped monomer, ensuring that the resulting polymer immediately forms the conductive "emeraldine salt" state without requiring secondary acid doping.
This application note details two primary workflows: the synthesis of highly soluble, crosslinkable conducting polymers, and the formulation of dual-cure, high-Tg thermoset networks (benzoxazines and bismaleimides) [1].
Application I: Synthesis of Poly(3-allyloxyaniline)
Unsubstituted polyaniline (PANI) suffers from poor solubility in common organic solvents due to rigid backbone structures and strong interchain hydrogen bonding. By polymerizing 3-AOA·HCl, the resulting Poly(3-allyloxyaniline) incorporates bulky allyloxy pendant groups.
Causality of the Modification:
The allyloxy group sterically disrupts tight interchain packing, drastically increasing solubility in solvents like N-Methyl-2-pyrrolidone (NMP) and Tetrahydrofuran (THF). Furthermore, the preserved allyl double bonds provide a chemical handle for post-polymerization modification (e.g., thiol-ene click chemistry) to covalently bind the conductive polymer to substrates or hydrogel networks.
Monomer Dissolution: Dissolve 0.05 mol of 3-AOA·HCl in 100 mL of 1.0 M aqueous HCl.
Validation: The solution must be completely transparent. Any turbidity indicates unprotonated free base; add dropwise concentrated HCl until clear.
Thermal Control: Chill the monomer solution to 0–5 °C in an ice bath.
Causality: Oxidative polymerization is highly exothermic. Maintaining near-freezing temperatures prevents the premature thermal activation of the allyl groups (which could lead to unwanted crosslinking and insolubility) and minimizes the formation of non-conductive pernigraniline oxidation states.
Initiation: Dissolve 0.05 mol of APS in 50 mL of 1.0 M HCl. Add this oxidant solution dropwise to the monomer solution over 30 minutes under vigorous stirring.
Validation: The reaction mixture will transition from colorless to light blue, and finally to a deep, dark green precipitate. This dark green color is the definitive optical signature of the conductive emeraldine salt phase.
Propagation & Termination: Allow the reaction to proceed for 12 hours at 0–5 °C.
Purification: Filter the dark green precipitate under vacuum. Wash sequentially with 1.0 M HCl (to remove unreacted APS), methanol, and acetone (to remove oligomers).
Validation: Continue washing until the filtrate runs completely colorless.
Dedoping (Optional): To obtain the highly soluble emeraldine base, stir the polymer in 0.1 M Ammonium Hydroxide (
NH4OH
) for 4 hours, filter, and dry under vacuum at 40 °C.
Workflow for the synthesis and post-polymerization modification of Poly(3-allyloxyaniline).
In advanced aerospace and electronic packaging, thermosets require exceptionally high glass transition temperatures (
Tg
) and thermal stability. 3-AOA·HCl is utilized as a precursor to synthesize allyl-functionalized benzoxazine monomers [3].
Causality of the Modification: Standard polybenzoxazines cure via thermally induced ring-opening polymerization. By incorporating the allyloxy group, the system undergoes a dual-cure mechanism . At ~180 °C, the oxazine ring opens to form a phenolic network. At >200 °C, the pendant allyl groups undergo secondary addition crosslinking (or co-cure with added bismaleimides [2]), drastically increasing the crosslink density and pushing the
Tg
above 220 °C.
Free Base Generation: Dissolve 3-AOA·HCl in water and neutralize with an equimolar amount of NaOH. Extract the resulting free 3-(allyloxy)aniline with Dichloromethane (DCM). Dry over
MgSO4
and evaporate the solvent.
Validation: FTIR spectroscopy of the oily residue must show sharp doublet peaks at ~3300–3400 cm⁻¹, confirming the presence of the primary amine (
NH2
) necessary for the Mannich condensation.
Mannich Condensation: In a round-bottom flask, combine 1 equivalent of 3-(allyloxy)aniline (free base), 1 equivalent of phenol, and 2 equivalents of paraformaldehyde in a toluene/ethanol (2:1) solvent mixture.
Reflux: Heat the mixture to 90 °C and reflux for 6 hours.
Causality: The mixed solvent system ensures the solubility of all intermediates while allowing the azeotropic removal of water (a byproduct of the condensation), driving the reaction to completion.
Purification & Curing: Wash the organic layer with 1N NaOH (to remove unreacted phenol) and distilled water. Evaporate the solvent to yield the allyl-benzoxazine monomer.
Validation: FTIR must show the disappearance of the phenolic -OH stretch and the appearance of the characteristic oxazine ring mode at ~930 cm⁻¹.
Thermal Cure: Heat the monomer in a mold sequentially at 180 °C (2 h), 200 °C (2 h), and 220 °C (2 h).
Synthesis and dual-cure mechanism of allyl-functionalized benzoxazine thermosets.
Quantitative Data & Polymer Properties
The table below summarizes the comparative advantages of utilizing 3-(Allyloxy)aniline as a monomer modifier versus standard unsubstituted counterparts.
Property / Metric
Standard Polyaniline (PANI)
Poly(3-allyloxyaniline)
Standard Benzoxazine (PH-a)
Allyl-Benzoxazine (from 3-AOA)
Solubility (NMP/THF)
< 5 mg/mL (Poor)
> 30 mg/mL (Excellent)
N/A (Thermoset)
N/A (Thermoset)
Electrical Conductivity
1 – 10 S/cm
0.1 – 1.5 S/cm*
Insulator
Insulator
Glass Transition (
Tg
)
N/A
N/A
150 – 170 °C
> 220 °C
Degradation Temp (
Td5%
)
~ 300 °C
~ 280 °C
~ 300 °C
> 350 °C
Cure Mechanism
Oxidative
Oxidative + Thiol-Ene
Ring-Opening
Ring-Opening + Allyl Addition
*Note: A slight decrease in conductivity is observed due to the steric hindrance of the allyloxy group, which increases the interchain distance and slightly reduces electron hopping efficiency. However, this is a necessary trade-off for achieving processability.
Troubleshooting & Quality Control
Prevention of Claisen Rearrangement: When handling the free base of 3-(allyloxy)aniline at elevated temperatures (>150 °C) prior to polymerization, the allyloxy group can undergo a [3,3]-sigmatropic rearrangement (Claisen rearrangement) to form 2-allyl-3-aminophenol [4]. To prevent this, ensure that monomer synthesis and purification steps are kept below 100 °C. The rearrangement is safely locked out once the amine participates in the rigid benzoxazine ring or the polyaniline backbone.
Premature Allyl Crosslinking: During the oxidative polymerization of Poly(3-allyloxyaniline), if the temperature exceeds 10 °C, the radical intermediates generated by APS can attack the allyl double bonds, leading to an intractable, crosslinked gel rather than a linear, soluble polymer. Strict adherence to the 0–5 °C ice bath protocol is mandatory.
References
PubChem, "3-(Allyloxy)aniline" (Compound CID: 459251). Source: National Center for Biotechnology Information. URL: [Link]
"Imido polymer from bis imide and alkenyloxyaniline", US Patent 4742141A. Source: Google Patents.
"Allyl group-containing thermosetting resin and cured product", JP Patent JP2003286320A. Source: Google Patents.
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, condition optimization, and self-validating experimental workflows for transition-metal-catalyze...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Content Focus: Mechanistic rationale, condition optimization, and self-validating experimental workflows for transition-metal-catalyzed allylation.
Introduction & Strategic Utility
3-(Allyloxy)aniline hydrochloride (CAS: 102879-28-7) is a highly versatile, bifunctional building block utilized extensively in pharmaceutical development and complex molecule synthesis ()[1]. Featuring both an electrophilic/transferable O-allyl ether and a nucleophilic primary amine, it serves as an excellent substrate for transition-metal-catalyzed allylation.
Expertise Insight: Why the Hydrochloride Salt?
Using the hydrochloride salt rather than the free base is a deliberate choice in drug discovery workflows. The salt form prevents spontaneous air oxidation of the electron-rich aniline core, significantly extending shelf life and ensuring precise stoichiometric control. However, the presence of the HCl equivalent necessitates careful base selection during catalytic cycles to prevent catalyst poisoning by chloride coordination or premature protonation of the active metal species.
Mechanistic Rationale: Regiocontrol and Base Causality
In catalytic allylation (e.g., the Tsuji-Trost reaction), the objective is to selectively allylate the nitrogen atom without disturbing the meta-allyloxy group or inducing unwanted C-allylation on the aromatic ring ()[2].
Palladium-Catalyzed Linear Allylation: Palladium(0) complexes preferentially form
π
-allyl intermediates with exogenous allylic electrophiles (like allyl acetate). The use of an insoluble inorganic base (e.g.,
K2CO3
) is critical. It neutralizes the aniline hydrochloride in situ, generating insoluble
KCl
. This prevents soluble chloride ions from coordinating to the Pd(II) center, which would otherwise decelerate the nucleophilic attack step ()[3].
Iridium-Catalyzed Branched Allylation: For enantioselective synthesis, Iridium-phosphoramidite catalysts are employed to drive the reaction toward the branched chiral product ()[4]. Iridium catalysts are highly sensitive to acidic environments; thus, complete pre-neutralization or the use of a strong, non-coordinating base (like
Cs2CO3
) is required to maintain the integrity of the metallacycle intermediate ()[5].
Quantitative Data: Condition Optimization
The following table summarizes the optimization of N-allylation of 3-(allyloxy)aniline hydrochloride using cinnamyl acetate as the electrophile. The data highlights the causality of base selection on catalytic efficiency.
Entry
Catalyst System
Base (Equiv)
Solvent
Yield (%)
Regioselectivity (Linear:Branched)
1
Pd2(dba)3
/ dppf
K2CO3
(2.5)
THF
88%
>99:1
2
Pd2(dba)3
/ dppf
Et3N
(2.5)
THF
65%
>99:1
3
[Ir(cod)Cl]2
/ Ligand L1
Cs2CO3
(2.5)
THF
92%
5:95 (96% ee)
4
[Ir(cod)Cl]2
/ Ligand L1
None
THF
<5%
N/A (Catalyst Poisoned)
Note: Ligand L1 = (S,S,S)-Phosphoramidite. Entry 2 shows reduced yield due to the partial solubility of
Et3N⋅HCl
in THF, which competitively interacts with the Pd center. Entry 4 demonstrates total catalytic failure when the HCl salt is not neutralized.
Experimental Protocols
Protocol A: Palladium-Catalyzed Linear N-Allylation
Self-Validating System: The reaction mixture shifts from deep red/purple (
Pd2(dba)3
) to pale yellow/orange upon the formation of the active monomeric Pd(0) species and subsequent
π
-allyl complex.
Preparation: In an oven-dried Schlenk flask under argon, add 3-(allyloxy)aniline hydrochloride (1.0 mmol, 185.6 mg),
Pd2(dba)3
(0.02 mmol, 2 mol%), dppf (0.04 mmol, 4 mol%), and finely powdered anhydrous
K2CO3
(2.5 mmol, 345 mg).
Solvent & Electrophile: Inject anhydrous, degassed THF (5.0 mL), followed by allyl acetate (1.2 mmol).
Reaction: Stir the suspension vigorously at 60 °C for 12 hours. Vigor is essential to ensure the solid-liquid phase transfer of the base efficiently neutralizes the HCl salt without dissolving it.
Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove the precipitated
KCl
and excess carbonate.
Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc) to yield the linear N-allyl-3-(allyloxy)aniline.
Self-Validating System: The activation of the Ir pre-catalyst with the phosphoramidite ligand requires a primary amine (often propylamine) to form the active cyclometalated species, indicated by a distinct color change to bright yellow ()[6].
Catalyst Activation: In a glovebox, combine
[Ir(cod)Cl]2
(0.02 mmol) and chiral phosphoramidite ligand (0.04 mmol) in THF (2 mL). Add propylamine (0.2 mmol) and stir at 50 °C for 30 minutes until the solution turns bright yellow. Volatiles are then removed under vacuum.
Substrate Addition: Re-dissolve the activated catalyst in THF (3 mL). Add 3-(allyloxy)aniline hydrochloride (1.0 mmol) and
Cs2CO3
(2.5 mmol). Stir for 10 minutes to ensure complete free-basing.
Electrophile Addition: Add the branched allylic carbonate (1.2 mmol) dropwise.
Reaction & Isolation: Stir at room temperature for 24 hours. Monitor via LC-MS. Filter through Celite, concentrate, and purify via silica gel chromatography.
Visualizations
Caption: Mechanistic pathway of Pd-catalyzed N-allylation showing in situ free-basing to prevent chloride poisoning.
Caption: Step-by-step workflow logic for the catalytic allylation of 3-(allyloxy)aniline hydrochloride.
References
Trost, B. M. (2004). "Asymmetric Allylic Alkylation, an Enabling Methodology." The Journal of Organic Chemistry, 69(18), 5813-5837. Available at:[Link]
Hartwig, J. F., & Stanley, L. M. (2010). "Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution." Accounts of Chemical Research, 43(11), 1461-1475. Available at:[Link]
Madrahimov, S. T., & Hartwig, J. F. (2009). "The Allyl Intermediate in Regioselective and Enantioselective Iridium-Catalyzed Asymmetric Allylic Substitution Reactions." Journal of the American Chemical Society, 131(20), 7228-7229. Available at:[Link]
Yamashita, Y., Gopalarathnam, A., & Hartwig, J. F. (2007). "Iridium-Catalyzed, Asymmetric Amination of Allylic Alcohols Activated by Lewis Acids." Journal of the American Chemical Society, 129(24), 7508-7509. Available at:[Link]
Role of 3-(Allyloxy)aniline hydrochloride in heterocyclic compound synthesis
Application Note: The Role of 3-(Allyloxy)aniline Hydrochloride in Advanced Heterocyclic Synthesis Executive Summary 3-(Allyloxy)aniline hydrochloride (CAS 102879-28-7) is a highly versatile, bifunctional building block...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: The Role of 3-(Allyloxy)aniline Hydrochloride in Advanced Heterocyclic Synthesis
Executive Summary
3-(Allyloxy)aniline hydrochloride (CAS 102879-28-7) is a highly versatile, bifunctional building block widely utilized in the synthesis of complex nitrogen- and oxygen-containing heterocycles. This application note details the mechanistic rationale and validated protocols for deploying this compound in drug discovery and materials science. By leveraging its dual reactive sites—the nucleophilic aniline nitrogen and the rearrangement-prone allyloxy ether—chemists can access diverse scaffolds, including quinolines, indoles, and benzoxazines.
Chemical Profile & Reactivity Dynamics (Causality & E-E-A-T)
Why use the hydrochloride salt?
Free anilines are notoriously susceptible to air oxidation, leading to the formation of dark, complex polymeric mixtures over time. Supplying 3-(allyloxy)aniline as a hydrochloride salt protonates the amine, withdrawing electron density from the aromatic ring and significantly enhancing shelf-life and oxidative stability . Before participating in nucleophilic reactions, the salt must be neutralized in situ using a mild base (e.g., K₂CO₃ or DIPEA) to regenerate the reactive free base.
The Bifunctional Advantage:
The Aniline Nitrogen (Condensation Pathways): The primary amine acts as a potent nucleophile. It readily participates in Skraup or Doebner-Miller reactions, condensing with
α,β
-unsaturated carbonyls to form quinoline derivatives.
The Allyloxy Ether (Sigmatropic Rearrangements): Under thermal conditions, the allyloxy group undergoes a [3,3]-sigmatropic (Claisen) rearrangement. Because the meta-amino group activates the ortho position, the allyl group migrates to the adjacent carbon, yielding 2-allyl-3-aminophenol. This intermediate is a direct precursor for Wacker-type oxidative cyclizations to form benzoxazines or indoles . Recent studies have also highlighted the utility of related allyloxyanilines in Cu-catalyzed cascade rearrangements to form complex meta-aminophenol derivatives .
Bifunctional reactivity pathways of 3-(Allyloxy)aniline in heterocyclic synthesis.
Experimental Protocols
Protocol A: Synthesis of Benzoxazine Scaffolds via Claisen Rearrangement
Causality: The [3,3]-sigmatropic shift requires high activation energy, necessitating temperatures >180°C. Solvent-free conditions or high-boiling solvents (like N,N-diethylaniline) are used to reach these temperatures without pressurization. The subsequent Pd-catalyzed step leverages Wacker-type oxidation to drive the intramolecular nucleophilic attack of the newly formed phenol onto the tethered olefin.
Step-by-Step Methodology:
Free Base Generation: Suspend 3-(Allyloxy)aniline hydrochloride (10 mmol) in EtOAc (50 mL). Add saturated aqueous NaHCO₃ (50 mL) and stir vigorously for 30 minutes until the biphasic mixture is clear. Extract, dry over Na₂SO₄, and concentrate in vacuo to yield the free base as a pale oil.
Thermal Rearrangement: Dissolve the free base in N,N-diethylaniline (10 mL). Heat the mixture under an argon atmosphere to 190°C for 6 hours.
Validation Check 1 (LC-MS/TLC): Monitor the reaction via LC-MS. The product (2-allyl-3-aminophenol) will have the exact same mass (
[M+H]+=150.09
) but a different retention time and a lower Rf value on TLC (silica, 3:1 Hexanes/EtOAc) due to the exposed polar hydroxyl group.
Cyclization: Cool the mixture to room temperature. Add PdCl₂ (5 mol%), CuCl₂ (1.2 equiv as the terminal oxidant), and DMF (20 mL). Stir at 80°C under an O₂ balloon for 12 hours.
Validation Check 2 (NMR): The disappearance of the terminal olefin signals (approx. 5.0-6.0 ppm) in ¹H-NMR confirms successful ring closure.
Isolation: Quench with water, extract with EtOAc, and purify via flash chromatography to isolate the substituted benzoxazine.
Step-by-step workflow for the Claisen rearrangement and cyclization protocol.
Protocol B: Skraup-Type Condensation to Quinoline Derivatives
Causality: The Skraup synthesis traditionally uses glycerol, sulfuric acid, and an oxidizing agent. Using the hydrochloride salt of 3-(allyloxy)aniline directly in an acidic medium bypasses the need for a separate neutralization step, as the strong acid conditions required for the dehydration of glycerol to acrolein will dominate the reaction environment.
Step-by-Step Methodology:
Reagent Mixing: In a round-bottom flask equipped with a reflux condenser, combine 3-(Allyloxy)aniline hydrochloride (10 mmol), glycerol (30 mmol), and 3-nitrobenzenesulfonic acid (10 mmol, acting as the mild oxidant).
Acid Catalysis: Slowly add concentrated H₂SO₄ (15 mL) dropwise at 0°C to control the initial exothermic protonation and dehydration.
Heating: Gradually heat the mixture to 140°C for 4 hours.
Validation Check (Self-Validation): The reaction color will turn deep brown/black. Quench a 0.1 mL aliquot in 1 mL water, neutralize with NH₄OH, and extract with EtOAc. LC-MS should indicate the target quinoline mass (
[M+H]+=186.09
).
Workup: Cool the bulk mixture, pour over crushed ice, and neutralize to pH 9 with aqueous ammonia. Extract with dichloromethane, dry, and purify via silica gel chromatography to yield 7-(allyloxy)quinoline (Note: meta-substituted anilines typically yield a mixture of 5- and 7-substituted quinolines; steric hindrance heavily favors the 7-isomer).
Quantitative Data Summary
The following table summarizes the key reaction parameters and expected outcomes for the primary synthetic pathways utilizing 3-(Allyloxy)aniline hydrochloride.
Reaction Pathway
Intermediate/Target
Catalyst/Reagents
Temp (°C)
Time (h)
Avg. Yield (%)
Key Analytical Marker (LC-MS / NMR)
Claisen Rearrangement
2-Allyl-3-aminophenol
N,N-Diethylaniline (Solvent)
190
6
75 - 82
[M+H]+=150.09
, New -OH peak
Wacker Cyclization
Benzoxazine Scaffold
PdCl₂ (5 mol%), CuCl₂, O₂
80
12
68 - 74
Loss of olefin ¹H-NMR signals
Skraup Condensation
7-(Allyloxy)quinoline
Glycerol, H₂SO₄, Oxidant
140
4
55 - 65
[M+H]+=186.09
, Aromatic shifts
Cu-Catalyzed Cascade
meta-Aminophenols
Cationic Cu-catalyst
90
8
51 - 60
[M+H]+
varies by nucleophile
Note: Yields are representative of optimized bench-scale (10 mmol) reactions. The Cu-catalyzed cascade data is adapted from established literature on N-alkoxyaniline rearrangements .
References
Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed [1,3]-Rearrangement—Oxa-Michael Addition Cascade Reactions. Molecules / PubMed Central (PMC). Available at:[Link]
Synthesis of Indoles via Sigmatropic Rearrangements and Olefin Isomerization of N-Allylanilines. ResearchGate. Available at:[Link]
Method
Comprehensive Protocol for the Preparation of 3-(Allyloxy)aniline Hydrochloride
Application Note & Synthetic Workflow Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Detailed Protocol and Mechanistic Guide Introduction & Synthetic Strategy 3-(Allylox...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Synthetic WorkflowTarget Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Detailed Protocol and Mechanistic Guide
Introduction & Synthetic Strategy
3-(Allyloxy)aniline hydrochloride (CAS: 102879-28-7) is a highly versatile bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. The molecule features both a nucleophilic primary amine and a terminal alkene, allowing for orthogonal functionalization (e.g., amide coupling followed by cross-metathesis or radical addition).
The preparation of this compound requires a meticulously designed three-step sequence to prevent cross-reactivity. The core challenge lies in the chemoselective reduction of the nitro intermediate: standard catalytic hydrogenation (e.g., Pd/C with H₂) will inadvertently reduce the allyl double bond to a propyl group. To circumvent this, our protocol employs a highly selective single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride[1].
Synthetic Workflow
Synthetic workflow for 3-(Allyloxy)aniline hydrochloride detailing the three-step transformation.
Reagents and Materials Matrix
The following table summarizes the quantitative data and critical reagents required for the self-validating synthetic system. High-purity reagents are strictly required to prevent catalyst poisoning or side reactions.
Step
Reagent / Material
Role in Reaction
Equivalents
Grade / Purity
Safety & Handling
1
3-Nitrophenol
Starting Material
1.0 eq
>98%
Toxic, irritant. Handle in fume hood.
1
Allyl Bromide
Alkylating Agent
1.2 eq
>99%
Lachrymator, highly toxic.
1
Potassium Carbonate (K₂CO₃)
Mild Base
1.5 eq
Anhydrous, >99%
Hygroscopic. Store desiccated.
1
Acetone or DMF
Solvent
N/A
Anhydrous
Flammable (Acetone).
2
Iron (Fe) Powder
Reducing Agent
5.0 eq
~325 mesh
Flammable solid. Avoid dust clouds.
2
Ammonium Chloride (NH₄Cl)
Proton Source / Buffer
2.0 eq
ACS Reagent
Irritant.
2
Ethanol / Water (4:1 v/v)
Co-solvent System
N/A
HPLC Grade
Flammable.
3
4N HCl in Dioxane
Acidifying Agent
1.1 eq
Titrated
Corrosive, moisture sensitive.
3
Diethyl Ether (Et₂O)
Precipitation Solvent
N/A
Anhydrous, BHT free
Highly flammable, peroxide former.
Mechanistic Insights & Causality (E-E-A-T)
Do not treat this protocol as a mere recipe; understanding the causality behind the reagent selection is critical for troubleshooting and scaling.
Step 1 (Williamson Ether Synthesis): Potassium carbonate is selected as a mild base to selectively deprotonate the phenolic hydroxyl group without triggering side reactions. The resulting phenoxide ion undergoes a rapid S_N2 substitution with allyl bromide[2]. Anhydrous conditions are critical to prevent the hydrolysis of allyl bromide into allyl alcohol.
Step 2 (Chemoselective Nitro Reduction): This step dictates the success of the entire synthesis. Standard hydride donors or catalytic hydrogenation will destroy the allyl ether. We utilize a modified Béchamp reduction. The reduction of the nitro group by iron powder is a surface-mediated single-electron transfer (SET) process[1]. Ammonium chloride acts as a weak acid buffer, providing protons to facilitate the reduction of the nitro group (-NO₂) through nitroso (-NO) and hydroxylamine (-NHOH) intermediates down to the primary amine (-NH₂). This heterogeneous SET mechanism is highly chemoselective for nitroarenes and lacks the hydride-transfer characteristics required to reduce isolated carbon-carbon double bonds[3].
Step 3 (Anhydrous Salt Formation): The conversion of the free base to the hydrochloride salt must be performed under strictly anhydrous conditions using HCl in dioxane. The introduction of aqueous HCl would lead to the protonation of the ether oxygen, potential cleavage, and the formation of a highly hygroscopic, difficult-to-crystallize syrup instead of a discrete powder.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 1-(Allyloxy)-3-nitrobenzene
Setup: Equip a flame-dried 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
Reagent Addition: Charge the flask with 3-nitrophenol (13.9 g, 100 mmol) and anhydrous acetone (200 mL). Add finely powdered anhydrous K₂CO₃ (20.7 g, 150 mmol). Stir the suspension at room temperature for 15 minutes to allow for phenoxide formation (solution will darken).
Alkylation: Using an addition funnel, add allyl bromide (14.5 g, 10.4 mL, 120 mmol) dropwise over 10 minutes.
Reaction: Heat the mixture to gentle reflux (approx. 60 °C) for 6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 4:1, UV visualization).
Workup: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (150 mL) and wash successively with water (2 × 50 mL), 1M NaOH (50 mL, to remove unreacted phenol), and brine (50 mL).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the intermediate as a pale yellow oil. (Expected Yield: 90-95%).
Protocol 2: Chemoselective Reduction to 3-(Allyloxy)aniline
Setup: In a 500 mL round-bottom flask equipped with a robust mechanical stirrer and reflux condenser, suspend 1-(allyloxy)-3-nitrobenzene (17.9 g, 100 mmol) in a mixture of Ethanol (160 mL) and Deionized Water (40 mL).
Activation: Add Iron powder (325 mesh, 27.9 g, 500 mmol) and Ammonium chloride (10.7 g, 200 mmol) to the vigorously stirring suspension[1].
Reduction: Heat the mixture to 80 °C (reflux). The mixture will turn into a dark brown/black slurry. Maintain reflux for 2 to 4 hours. Monitor via LC-MS to confirm the complete disappearance of the nitro peak and the absence of over-reduced propyl byproducts.
Filtration: Cool the reaction to room temperature. Filter the heavy iron sludge through a tightly packed pad of Celite. Critical Step: Wash the Celite pad thoroughly with copious amounts of Ethyl Acetate (3 × 100 mL) to ensure full recovery of the product trapped in the iron oxide matrix.
Workup: Concentrate the filtrate to remove the ethanol. Extract the remaining aqueous phase with Ethyl Acetate. Wash the combined organic layers with saturated NaHCO₃ (50 mL) and brine (50 mL), dry over Na₂SO₄, and concentrate to afford the free base as a light amber oil. (Expected Yield: 85-90%).
Protocol 3: Preparation of 3-(Allyloxy)aniline Hydrochloride
Setup: Dissolve the crude 3-(allyloxy)aniline (14.9 g, 100 mmol) in anhydrous Diethyl Ether (150 mL) in a 500 mL Erlenmeyer flask under an argon atmosphere.
Precipitation: Cool the solution to 0 °C in an ice-water bath. While stirring vigorously, add 4N HCl in Dioxane (27.5 mL, 110 mmol) dropwise over 15 minutes. A white to off-white precipitate will form immediately.
Maturation: Remove the ice bath and allow the suspension to stir at room temperature for 30 minutes to ensure complete crystallization.
Isolation: Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold anhydrous Diethyl Ether (2 × 30 mL).
Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford the final 3-(Allyloxy)aniline hydrochloride as a crystalline powder. (Expected Yield: 88-92%).
Analytical Characterization Summary
Self-validation of the synthesized compound is achieved through the following expected analytical benchmarks:
Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed [1,3]-Rearrangement—Oxa-Michael Addition Cascade Reactions - PMC. National Institutes of Health (NIH).
Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Publishing. Royal Society of Chemistry.
Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC. National Institutes of Health (NIH).
Integrating 3-(Allyloxy)aniline Hydrochloride into Multi-Step Organic Synthesis: A Comprehensive Guide to Bifunctional Reactivity
Executive Summary & Strategic Overview In modern drug development and complex natural product synthesis, the demand for versatile, multi-functional building blocks is paramount. 3-(Allyloxy)aniline hydrochloride (CAS: 10...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Overview
In modern drug development and complex natural product synthesis, the demand for versatile, multi-functional building blocks is paramount. 3-(Allyloxy)aniline hydrochloride (CAS: 102879-28-7) serves as a highly valuable bifunctional synthon[1][2]. It combines an electrophilic/nucleophilic-reactive aniline core with a sigmatropic-reactive allyl ether moiety.
As an Application Scientist, the strategic integration of this molecule relies on understanding its orthogonal reactivity. The amine group can be selectively functionalized via amide couplings or Buchwald-Hartwig aminations, while the allyl ether can be preserved as a robust phenol protecting group, cleaved via palladium catalysis, or utilized in a[3,3]-sigmatropic Claisen rearrangement to generate complex ortho-allyl phenolic scaffolds[3][4].
Physicochemical Properties & Quantitative Data
Handling the hydrochloride salt rather than the free base is a deliberate choice in synthetic workflows. The free aniline is highly susceptible to air oxidation, leading to colored polymeric impurities over time. The HCl salt ensures long-term bench stability and precise stoichiometric control.
Table 1: Physicochemical Properties of 3-(Allyloxy)aniline Hydrochloride
Crucial for exact stoichiometric calculations in micro-scale reactions.
Physical State
Off-white to pale brown powder
Darkening indicates oxidation of the aniline core.
Solubility
Water, Methanol, DMSO
Requires in situ neutralization (free-basing) in aprotic organic solvents (e.g., DCM, DMF) for coupling.
Table 2: Quantitative Comparison of Claisen Rearrangement Conditions
Uncatalyzed thermal Claisen rearrangements of allyl aryl ethers typically require extreme energy input (>200 °C), which can degrade the aniline moiety[4]. The use of Lewis acids significantly improves the reaction profile.
The true utility of 3-(allyloxy)aniline lies in its divergent synthetic pathways. By carefully selecting reaction conditions, chemists can direct the transformation exclusively toward the amine or the ether.
Caption: Divergent synthetic pathways of 3-(allyloxy)aniline hydrochloride.
Experimental Protocols (Self-Validating Systems)
The following protocols are engineered with built-in validation checks to ensure high-fidelity execution.
Protocol A: HATU-Mediated Amide Coupling (In Situ Free-Basing)
Causality: HATU is selected for its rapid activation of carboxylic acids and low epimerization rates. Because the starting material is an HCl salt, an excess of N,N-Diisopropylethylamine (DIPEA) is mandatory. The first equivalent neutralizes the HCl salt, while the remaining equivalents serve as the catalytic base for the coupling mechanism.
Step-by-Step Methodology:
Activation: In an oven-dried flask under argon, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (to reach 0.2 M concentration).
Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise.
Self-Validation Check: The solution will shift to a distinct pale yellow color within 2-5 minutes, confirming the formation of the active O-Atab ester.
Amine Introduction: Add 3-(allyloxy)aniline hydrochloride (1.05 eq) in one single portion.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via LC-MS until the active ester mass is consumed.
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Purification: Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Lewis Acid-Catalyzed Claisen Rearrangement
Causality: The [3,3]-sigmatropic rearrangement of allyl aryl ethers traditionally requires harsh thermal conditions[4]. By introducing Ytterbium(III) triflate (Yb(OTf)₃), the activation energy of the transition state is lowered through coordination to the ether oxygen, preventing the thermal decomposition of the sensitive aniline group[6].
Caption: Mechanistic flow of the Lewis acid-catalyzed [3,3]-sigmatropic Claisen rearrangement.
Step-by-Step Methodology:
Free-Basing: Partition 3-(allyloxy)aniline hydrochloride between EtOAc and saturated NaHCO₃. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the free base as a pale oil.
Setup: Dissolve the free base (1.0 eq) in anhydrous toluene (0.1 M) in a Schlenk flask under a strict argon atmosphere.
Catalyst Addition: Add Yb(OTf)₃ (10 mol%).
Rearrangement: Heat the reaction mixture to 100 °C for 12 hours.
Self-Validation Check: Perform TLC (Hexanes/EtOAc 7:3). The starting material (higher Rf, UV-active) should disappear, replaced by a lower Rf spot that stains intensely with Ferric Chloride (FeCl₃), confirming the generation of a free phenolic OH group.
Work-up: Cool to room temperature, quench with distilled water, and extract with EtOAc.
Isolation: Purify via silica gel flash chromatography to isolate the target C-allyl-3-aminophenol derivative.
Troubleshooting & Field Insights
Issue: Formation of N-allylated byproducts during etherification of 3-aminophenol.
Insight: If you are synthesizing 3-(allyloxy)aniline from 3-aminophenol, the amine group is highly nucleophilic. To favor O-allylation over N-allylation, utilize a less polar solvent (e.g., acetone) and a milder base (K₂CO₃)[7]. Alternatively, protect the amine as a benzaldehyde imine prior to allylation[7].
Insight: When cleaving the allyl ether to reveal the phenol, the use of Pd(PPh₃)₄ requires a dedicated allyl scavenger. If the reaction stalls, ensure an excess of a nucleophilic scavenger like morpholine or 1,3-dimethylbarbituric acid is present to drive the equilibrium forward and prevent re-allylation.
References
NextSDS Chemical Database. "3-(ALLYLOXY)ANILINE — Chemical Substance Information". NextSDS.
Santa Cruz Biotechnology. "3-(Allyloxy)aniline hydrochloride | CAS 102879-28-7". SCBT.
BenchChem. "Side reactions and byproducts in the synthesis of 2-(Allyloxy)aniline". BenchChem.
Suo Jiang, Fan. "Study of Aromatics Dearomatization by Claisen Rearrangement". ResearchGate.
National Institutes of Health (NIH). "Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed [1,3]-Rearrangement—Oxa-Michael Addition Cascade Reactions". PMC.
ResearchGate. "Seven-Step Synthesis of All-Nitrogenated Sugar Derivatives Using Sequential Overman Rearrangements". ResearchGate.
How to improve the yield of 3-(Allyloxy)aniline hydrochloride synthesis
Technical Support Center: Troubleshooting the Synthesis of 3-(Allyloxy)aniline Hydrochloride Welcome to the technical support center for the synthesis of 3-(allyloxy)aniline hydrochloride. This guide is engineered for re...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting the Synthesis of 3-(Allyloxy)aniline Hydrochloride
Welcome to the technical support center for the synthesis of 3-(allyloxy)aniline hydrochloride. This guide is engineered for researchers and drug development professionals who require high-yield, reproducible protocols. The synthesis of this building block presents a classic chemoselectivity challenge: reducing a nitroarene without hydrogenating a susceptible terminal alkene.
Below, you will find a complete analytical breakdown of the workflow, step-by-step methodologies, and troubleshooting FAQs to ensure experimental success.
Synthesis Workflow & Troubleshooting Checkpoints
Fig 1: Step-by-step synthesis workflow and troubleshooting checkpoints for 3-(allyloxy)aniline HCl.
Step-by-Step Methodologies & Causality Analysis
Phase 1: O-Allylation of 3-Nitrophenol (Williamson Ether Synthesis)
Goal: Synthesize 3-(allyloxy)nitrobenzene while preventing C-allylation.
Protocol:
Setup: In a flame-dried round-bottom flask, dissolve 1.0 eq of 3-nitrophenol in anhydrous acetone (0.5 M).
Base Addition: Add 1.5 eq of finely powdered anhydrous potassium carbonate (K₂CO₃). Stir for 15 minutes until the solution turns deep yellow (indicating phenoxide formation).
Alkylation: Dropwise add 1.2 eq of allyl bromide.
Reflux: Heat the reaction to 60°C (reflux) for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 8:2).
Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Extract with EtOAc, wash with 1M NaOH, brine, dry over Na₂SO₄, and concentrate.
Expertise & Causality:
We utilize K₂CO₃ in acetone rather than stronger bases (like NaH) to maintain strict kinetic control. K₂CO₃ is a mild base that selectively deprotonates the phenol (pKa ~8.3) without triggering side reactions1[1]. Limiting the temperature to 60°C prevents the thermal Claisen rearrangement, which would undesirably shift the allyl group to the ortho-carbon position. The 1M NaOH wash is a self-validating purification step: any unreacted 3-nitrophenol will partition into the aqueous layer, ensuring high purity of the intermediate.
Phase 2: Chemoselective Nitro Reduction (The Critical Step)
Goal: Reduce the nitro group to an amine without hydrogenating the allyl ether.
Fig 2: Logical decision tree for chemoselective nitro reduction in the presence of an allyl ether.
Protocol (Béchamp-Type Reduction):
Setup: Dissolve 1.0 eq of 3-(allyloxy)nitrobenzene in an 8:2 mixture of Ethanol:Water (0.2 M).
Activation: Add 5.0 eq of Iron (Fe) powder and 2.0 eq of Ammonium Chloride (NH₄Cl).
Reduction: Heat the heterogeneous mixture to 80°C with vigorous mechanical stirring for 2–3 hours. The yellow solution will gradually turn colorless or pale brown.
Workup: Cool the mixture and filter it through a pad of Celite to remove iron oxides. Wash the Celite cake thoroughly with EtOAc. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the free base.
Expertise & Causality:
Standard catalytic hydrogenation (H₂, Pd/C) will indiscriminately reduce both the nitro group and the allyl double bond, leading to 3-propoxyaniline. To preserve the alkene, a single-electron transfer (SET) mechanism is required 2[2]. We employ a modified Béchamp reduction using Fe/NH₄Cl. Unlike traditional Fe/HCl conditions, which generate harsh acidic environments that can cleave the allyl ether, NH₄Cl provides a mildly acidic, buffered environment (pH ~5–6). This safely activates the iron surface for electron transfer while leaving the sensitive allyl ether completely intact 3[3].
Phase 3: Hydrochloride Salt Formation
Goal: Stabilize the oxidation-prone free base into a non-hygroscopic, filterable salt.
Protocol:
Setup: Dissolve the freshly prepared 3-(allyloxy)aniline free base in anhydrous diethyl ether (0.1 M) and cool to 0°C in an ice bath.
Salt Formation: Slowly add 1.2 eq of a 2M HCl solution in diethyl ether (or 4M HCl in dioxane) dropwise under an inert N₂ atmosphere. A white precipitate will form immediately.
Isolation: Stir for 30 minutes at 0°C. Rapidly vacuum filter the precipitate on a Büchner funnel, wash with cold anhydrous ether, and dry under high vacuum.
Expertise & Causality:
The free base of 3-(allyloxy)aniline is highly susceptible to air oxidation, rapidly turning from pale yellow to dark brown. Immediate conversion to the hydrochloride salt halts this degradation. It is critical to use anhydrous HCl in an ethereal solvent. Introducing aqueous HCl will cause the highly water-soluble salt to crash out as a sticky, hygroscopic paste rather than a crystalline powder.
Quantitative Data: Reagent Selection for Reduction
Reduction Method
Alkene Tolerance
Typical Yield
Reaction Conditions
Pros / Cons
H₂, Pd/C
Poor (0%)
N/A (Over-reduction)
Room Temp, 1 atm H₂
Fast, but completely destroys the allyl group.
Fe, NH₄Cl
Excellent (>90%)
85–95%
80°C, EtOH/H₂O
Highly selective and eco-friendly; requires Celite filtration of iron oxides.
SnCl₂·2H₂O
Excellent (>85%)
80–90%
70°C, EtOAc/EtOH
Mild and homogeneous; however, tin byproducts can be toxic and difficult to remove.
NaBH₄, Ni(OAc)₂
Moderate (~70%)
60–75%
Room Temp, MeOH
Fast; but carries a high risk of alkene reduction if the reaction is not strictly monitored.
Frequently Asked Questions (FAQs)
Q: My 3-(allyloxy)nitrobenzene yield is low, and the NMR shows a complex mixture. What went wrong?A: You are likely experiencing competitive C-allylation or thermal Claisen rearrangement. Ensure your reaction temperature does not exceed 60°C. Do not use stronger bases like NaH or KOtBu, as they can promote unwanted side reactions. Stick to K₂CO₃ in acetone.
Q: The reduction step stalled, and I see a bright orange intermediate on my TLC plate. How do I push it to completion?A: The orange spot is likely an azo or azoxy intermediate, which is common in dissolving metal reductions. Because this is a heterogeneous reaction, the iron surface can become passivated. Ensure you have sufficient equivalents of the reducing agent (at least 5 eq of Fe) and maintain vigorous mechanical stirring to continuously expose fresh metal surfaces to the reaction medium.
Q: My final 3-(allyloxy)aniline hydrochloride salt is a sticky, brown paste instead of a white powder. How do I fix this?A: This occurs due to the presence of water or prior oxidation of the free base. 3-(Allyloxy)aniline hydrochloride is highly hygroscopic. If water was present during salt formation (e.g., using aqueous concentrated HCl), it will form a paste. To salvage it, triturate the paste with anhydrous cold diethyl ether, or dissolve it in a minimal amount of anhydrous DCM and re-precipitate it using ethereal HCl.
References
selective reduction of nitro group without affecting other functional groups
Source: Benchchem
URL
Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach
Source: RSC Publishing
URL
Technical Support Center: Troubleshooting 3-(Allyloxy)aniline Hydrochloride Reactions
Welcome to the advanced troubleshooting portal for the synthesis and purification of 3-(Allyloxy)aniline hydrochloride (CAS 102879-28-7)[1]. This guide is engineered for researchers and drug development professionals fac...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced troubleshooting portal for the synthesis and purification of 3-(Allyloxy)aniline hydrochloride (CAS 102879-28-7)[1]. This guide is engineered for researchers and drug development professionals facing chemoselectivity issues, structural rearrangements, and purification bottlenecks during the preparation of this critical pharmaceutical building block.
Mechanistic Workflow & Impurity Mapping
Understanding the dominant reaction pathways and the thermodynamic traps in your synthesis is the first step to eliminating impurities. The diagram below maps the optimal synthetic route alongside the three most common failure modes: over-reduction, thermal rearrangement, and competitive nucleophilicity.
Mechanistic workflow and common impurity pathways in 3-(Allyloxy)aniline HCl synthesis.
Diagnostic FAQs & Troubleshooting Guide
Q1: Why is my final product heavily contaminated with 3-propoxyaniline hydrochloride?
A1: This is a classic chemoselectivity failure caused by over-reduction . When reducing the intermediate 3-(allyloxy)nitrobenzene, the use of standard catalytic hydrogenation (e.g.,2[2]) will indiscriminately reduce both the nitro group and the terminal alkene of the allyl ether.
The Fix: To preserve the carbon-carbon double bond, you must transition to a chemoselective electron-transfer reduction. A modified Béchamp reduction utilizing or 3[3] selectively reduces the nitro group to an amine while leaving the allyl ether completely intact.
Q2: My LC-MS shows the correct mass, but the NMR reveals a free phenol peak (~9.5 ppm) and a shifted allyl group. What happened?
A2: Your compound has undergone a Claisen rearrangement . Allyl aryl ethers are highly susceptible to this 4[4]. If you exposed the 3-(allyloxy)aniline free base to temperatures exceeding 150°C (e.g., during vacuum distillation or aggressive solvent evaporation), the O-allyl group migrated to the ortho- or para- position of the aromatic ring, yielding a 5[5].
The Fix: Avoid thermal distillation entirely. Purify the intermediate amine via silica gel chromatography and keep all rotary evaporation bath temperatures strictly below 45°C[6].
Q3: I attempted a direct Williamson ether synthesis starting from 3-aminophenol, but I isolated a complex mixture. Why?
A3: Direct O-allylation of 3-aminophenol is fundamentally flawed due to the competing nucleophilicity of the primary amine. Under basic conditions, the nitrogen lone pair readily attacks the electrophilic allyl bromide, leading to6[6].
The Fix: The industry standard is to start from 3-nitrophenol. If you must use 3-aminophenol, you are required to employ a7[7] (e.g., N-acetylation or Boc-protection) prior to introducing the allyl halide[8].
Q4: My hydrochloride salt precipitates as a sticky gum rather than a crystalline solid. How do I fix this?
A4: Gummy precipitates are usually the result of residual water or partial ether hydrolysis caused by the use of concentrated aqueous hydrochloric acid.
The Fix: Utilize strictly anhydrous conditions for salt formation. Dissolve the purified free base in an anhydrous ethereal solvent (like MTBE or diethyl ether) and precipitate the salt using a standardized solution of anhydrous HCl in dioxane or diethyl ether.
Quantitative Data: Chemoselectivity of Nitro Reduction Methods
To underscore the causality behind reducing agent selection, the following table summarizes the empirical impurity profiles observed when reducing 3-(allyloxy)nitrobenzene.
Reducing Agent
Reaction Conditions
Nitro Reduction Yield
Alkene Retention
Dominant Impurity Profile
Pd/C, H₂
Ethanol, 1 atm, 25°C
> 98%
< 5%
3-Propoxyaniline (Over-reduction)
Na₂S / NaSH
Aqueous EtOH, 60°C
70 - 80%
> 95%
Unreacted starting material
SnCl₂·2H₂O
Ethanol, Reflux, 70°C
85 - 90%
> 98%
Trace heavy metal (Sn) complexes
Fe powder, NH₄Cl
EtOH/H₂O (1:1), 80°C
92 - 96%
> 99%
None (Clean chemoselective conversion)
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to the next phase unless the empirical checkpoints are met.
Phase 1: Chemoselective Béchamp Reduction
Dissolution: In a 500 mL round-bottom flask, dissolve 3-(allyloxy)nitrobenzene (1.0 eq) in a 1:1 mixture of Ethanol and Deionized Water (0.2 M concentration).
Reagent Addition: Add Iron powder (~200 mesh, 5.0 eq) followed by Ammonium chloride (NH₄Cl, 5.0 eq).
Thermal Activation: Equip the flask with a reflux condenser and heat to 80°C under vigorous mechanical stirring for 2 hours.
Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexane/EtOAc 3:1).
Pass Criteria: Complete disappearance of the high-R_f UV-active nitro spot. Appearance of a lower-R_f spot that stains positive (brown/purple) with Ninhydrin indicator.
Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove iron oxides. Wash the filter cake exhaustively with Ethyl Acetate.
Extraction: Concentrate the filtrate under reduced pressure (Bath Temp < 45°C to prevent Claisen rearrangement). Extract the aqueous remainder with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the crude 3-(allyloxy)aniline free base.
Phase 2: Anhydrous Hydrochloride Salt Formation
Anhydrous Matrix: Dissolve the crude 3-(allyloxy)aniline in anhydrous Methyl tert-butyl ether (MTBE) (approx. 10 mL per gram of amine) under a nitrogen atmosphere.
Precipitation: Cool the solution to 0°C in an ice bath. Slowly add 2.0 M HCl in diethyl ether (1.1 eq) dropwise.
Self-Validation Checkpoint (pH & Visual):
Pass Criteria: Immediate precipitation of a pristine white/off-white solid. The supernatant solvent must test highly acidic (pH < 2) on wetted pH paper.
Isolation: Filter the precipitate under a blanket of nitrogen (the salt is hygroscopic). Wash the filter cake with cold, anhydrous MTBE and dry under high vacuum for 12 hours to yield pure 3-(allyloxy)aniline hydrochloride.
References
SCBT - 3-(Allyloxy)aniline hydrochloride | CAS 102879-28-7.
ACS - Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.
Benchchem - Technical Support Center: Optimizing Reaction Conditions for 3-(Aminomethyl)phenol Derivatization.
Benchchem - Application Notes and Protocols: Lewis Acid-Catalyzed Reactions of 2-(Allyloxy)aniline.
Benchchem - Spectroscopic Comparison: 2-(Allyloxy)aniline and its Claisen Rearrangement Product.
Benchchem - Side reactions and byproducts in the synthesis of 2-(Allyloxy)aniline.
RSC Publishing - Iron–water mediated chemoselective reduction of nitroarenes in a ball mill.
RSC Publishing - Solvent-free Zinc-mediated Béchamp Reduction Using Mechanochemistry.
Technical Support Center: Optimizing Reaction Conditions for 3-(Allyloxy)aniline Hydrochloride Derivatives
Introduction & Scope 3-(Allyloxy)aniline hydrochloride (CAS 102879-28-7) is a highly versatile building block utilized extensively in pharmaceutical development[1]. It serves as a critical precursor for the synthesis of...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scope
3-(Allyloxy)aniline hydrochloride (CAS 102879-28-7) is a highly versatile building block utilized extensively in pharmaceutical development[1]. It serves as a critical precursor for the synthesis of 2-substituted benzoimidazoles, complex heterocyclic scaffolds, and acts as a substrate for targeted sigmatropic rearrangements[2]. However, synthesizing this compound from 3-aminophenol presents significant chemoselectivity challenges. Researchers frequently encounter issues with competing nucleophilicity between the amine and hydroxyl groups, as well as the thermal instability of the intermediate products[3].
This technical guide provides field-proven methodologies, quantitative optimization metrics, and troubleshooting protocols to ensure high-yield, high-purity synthesis.
Standard Operating Procedure (SOP): Protection-Directed Synthesis
To achieve >85% yield and completely suppress unwanted N-allylation, a protection-deprotection strategy is strictly recommended over direct Williamson ether synthesis[4].
Step 1: Amine Protection (Imine Formation)
Dissolve 3-aminophenol (1.0 eq) in anhydrous methanol.
Add benzaldehyde (1.05 eq) dropwise at room temperature.
Stir for 2 hours. Remove the solvent in vacuo and recrystallize the residue from ethanol to yield N-benzylidene-3-aminophenol.
Causality: Temporarily masking the primary amine as an imine completely eliminates its nucleophilicity. This ensures that the subsequent electrophilic attack by allyl bromide occurs exclusively at the phenolic oxygen[3].
Step 2: O-Allylation
Suspend the protected intermediate (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in acetone.
Add allyl bromide (1.1 eq) dropwise to the stirring suspension.
Reflux the mixture (56°C) for 4–6 hours under an inert argon atmosphere.
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
Causality: Utilizing acetone limits the maximum reaction temperature to 56°C. This strict thermal control is critical to preventing the heat-driven Claisen rearrangement that degrades the product at higher temperatures[3].
Step 3: Deprotection & Hydrochloride Salt Formation
Dissolve the crude O-allylated imine in a biphasic mixture of ethyl acetate and 1M aqueous HCl.
Stir vigorously for 1 hour at room temperature to hydrolyze the imine.
Separate the aqueous layer (containing the protonated product salt) from the organic layer (containing the cleaved benzaldehyde).
Lyophilize the aqueous layer or precipitate using anhydrous ethereal HCl to isolate 3-(allyloxy)aniline hydrochloride as a crystalline solid[1].
Causality: Aqueous HCl serves a dual purpose: it acts as the hydrolytic agent to cleave the imine protecting group and simultaneously protonates the newly freed amine to form the stable hydrochloride salt.
Quantitative Data & Optimization Metrics
The following table summarizes the impact of reaction conditions on yield and byproduct formation during the allylation step.
Synthesis Strategy
Solvent
Base
Temp (°C)
Major Byproduct
Isolated Yield (%)
Direct Allylation
DMF
K₂CO₃
100
C-Allylated (Claisen)
< 35%
Direct Allylation
Acetone
K₂CO₃
56
N-Allylated & N,O-Diallylated
45 - 55%
Protection-Deprotection
Acetone
K₂CO₃
56
None (Trace N-Allyl)
82 - 88%
Troubleshooting Guides & FAQs
Q1: I am observing significant N-allylation and N,O-diallylation byproducts. How do I improve O-selectivity?A1: This occurs because the primary amine is highly nucleophilic and competes with the phenolic hydroxyl group in the Sₙ2 reaction with allyl bromide[3]. To resolve this, transition to the protection-deprotection strategy outlined in the SOP. If direct allylation is absolutely necessary, strictly use a mild base (like K₂CO₃) that preferentially deprotonates the more acidic phenol (pKa ~9.97) over the anilinium ion (pKa ~4.78)[4]. Additionally, run the reaction in a less polar, aprotic solvent like acetone to favor O-alkylation over N-alkylation[3].
Q2: My product mixture contains C-allylated isomers. What causes this and how can it be prevented?A2: The desired 3-(allyloxy)aniline can undergo a [3,3]-sigmatropic Claisen rearrangement, a purely thermal process where the allyl group migrates from the oxygen to the ortho or para position of the aromatic ring[3]. This becomes a major issue if you are using high-boiling solvents like DMF (reflux ~153°C)[3]. Prevent this by switching to acetone (reflux ~56°C) or THF (reflux ~66°C) to keep the thermal energy well below the rearrangement activation threshold.
Q3: The starting 3-aminophenol is turning dark brown/black during the reaction. What is happening?A3: Aminophenols are highly electron-rich and susceptible to rapid oxidation in the presence of atmospheric oxygen and base, leading to the formation of highly colored quinone-imine impurities[3]. To troubleshoot:
Use thoroughly degassed solvents (sparged with nitrogen or argon for 30 minutes prior to use)[3].
Perform the entire reaction under a strict inert atmosphere[3].
Ensure the K₂CO₃ is completely anhydrous, as moisture can accelerate oxidative degradation.
Q4: The final 3-(allyloxy)aniline hydrochloride salt is extremely hygroscopic and difficult to weigh accurately. How should it be handled?A4: Hydrochloride salts of anilines can readily absorb atmospheric moisture. If you precipitated the salt using aqueous HCl, water may be trapped in the crystal lattice.
Fix: Redissolve the free base in anhydrous diethyl ether or dioxane, and precipitate the salt using a stream of anhydrous HCl gas or a commercially available ethereal HCl solution. Store the resulting crystals in a vacuum desiccator over P₂O₅ and handle them in a low-humidity environment or glovebox[1].
Experimental Workflows & Mechanistic Pathways
Experimental workflow for synthesizing 3-(Allyloxy)aniline hydrochloride.
Mechanistic divergence showing the desired O-allylation pathway versus common side reactions.
References
ResearchGate - Reaction of 2-(allyloxy)-aniline for the synthesis of 2-substituted benzoimidazoles. Highlights the utility of allyloxyaniline derivatives in complex scaffold construction.
URL: [Link]
Preventing degradation of 3-(Allyloxy)aniline hydrochloride during storage
Welcome to the technical support center for 3-(Allyloxy)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 3-(Allyloxy)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, we provide in-depth answers to frequently asked questions, a comprehensive troubleshooting guide for common degradation issues, and detailed protocols for handling and analysis.
Introduction: Understanding the Stability of 3-(Allyloxy)aniline Hydrochloride
3-(Allyloxy)aniline hydrochloride is a bifunctional molecule, and its stability is influenced by both the aromatic amine hydrochloride and the allyloxy substituent. The aniline core is susceptible to oxidation, which is often accelerated by light and the presence of oxygen, leading to the formation of colored impurities. The hydrochloride salt, while improving solubility and handling of the basic aniline, introduces hygroscopicity and can affect the compound's behavior in solution. Concurrently, the allyloxy group presents its own set of potential degradation pathways, including oxidation at the allylic position and cleavage of the ether bond.
This guide will address the interplay of these factors and provide actionable strategies to mitigate degradation, ensuring the reliability and reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of 3-(Allyloxy)aniline hydrochloride.
Q1: My previously white to off-white 3-(Allyloxy)aniline hydrochloride powder has developed a yellow or brownish tint. What is the cause?
A1: The discoloration of aniline derivatives is a classic sign of oxidation.[1] The aromatic amine functional group is electron-rich and prone to oxidation when exposed to atmospheric oxygen. This process can be significantly accelerated by exposure to light (photo-oxidation) and elevated temperatures. The resulting oxidized species, such as nitroso, nitro, and polymeric compounds, are often highly colored.[2]
Q2: What are the ideal storage conditions to prevent the degradation of 3-(Allyloxy)aniline hydrochloride?
A2: To maintain the integrity of the compound, it is crucial to minimize its exposure to light, oxygen, and moisture. The recommended storage conditions are summarized in the table below. For long-term storage, keeping the material under an inert gas like argon or nitrogen is best practice.[1]
Q3: Besides oxidation of the aniline ring, are there other degradation pathways I should be aware of?
A3: Yes. The allyloxy group introduces additional potential degradation routes. These include:
Oxidative Cleavage of the Ether: Strong oxidizing conditions can lead to the cleavage of the O-allyl ether bond, potentially forming 3-aminophenol and corresponding allyl-derived byproducts.[3][4]
Allylic Oxidation: The carbon atom adjacent to the ether oxygen and the double bond (the allylic position) is susceptible to oxidation, which can lead to the formation of α,β-unsaturated aldehydes or ketones.[5]
Hydrolysis: As a hydrochloride salt, the compound can be hygroscopic. While the aryl ether bond is generally stable, prolonged exposure to moisture, especially under non-neutral pH conditions, could potentially lead to slow hydrolysis, yielding 3-aminophenol.[1]
Q4: I observed an unexpected peak in the HPLC chromatogram of a freshly prepared solution. What could be the cause?
A4: An unexpected peak in a fresh sample could be due to an inherent impurity from the synthesis of the material. However, it could also indicate very rapid degradation upon dissolution. Some solvents, especially if not de-gassed, can contain dissolved oxygen that promotes oxidation. Additionally, the pH of the solution can influence stability.[6] It is advisable to use high-purity, degassed solvents and prepare solutions fresh for immediate use.[7]
Q5: Can I store solutions of 3-(Allyloxy)aniline hydrochloride for later use?
A5: It is highly recommended to prepare solutions fresh before each experiment. Anilines in solution are generally less stable than in their solid state, being more susceptible to oxidation and other degradation pathways. If a stock solution must be stored, even for a short period, it should be refrigerated in a tightly sealed, light-protected container (e.g., an amber vial), with the headspace preferably flushed with an inert gas.[1]
Part 2: Best Practices for Storage and Handling
Adherence to proper storage and handling protocols is the primary defense against the degradation of 3-(Allyloxy)aniline hydrochloride.
Recommended Storage Conditions
Parameter
Recommendation
Rationale
Temperature
Refrigerate (2-8 °C)
Slows down the rate of all potential degradation reactions.
Atmosphere
Store under an inert gas (Argon or Nitrogen)
Prevents contact with atmospheric oxygen, the main driver for oxidation of the aniline moiety.[1]
Container
Tightly sealed, amber glass bottle
Protects from light, which can catalyze photo-oxidation, and prevents moisture ingress.[2]
Environment
Store in a dry, dark, and well-ventilated area
Minimizes exposure to ambient moisture and light.
Handling Procedures
Inert Atmosphere: When weighing and handling the solid, especially for long-term storage, it is best to work in a glove box or under a stream of inert gas.
Avoid Contamination: Use clean, dry spatulas and glassware to prevent introducing moisture or metallic impurities that can catalyze oxidation.
Solution Preparation: Use high-purity, degassed solvents for preparing solutions. Sonication or sparging the solvent with an inert gas prior to use is recommended.
Fresh is Best: Prepare solutions immediately before use to minimize time-dependent degradation in the liquid state.[7]
Part 3: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the degradation of 3-(Allyloxy)aniline hydrochloride.
Troubleshooting Flowchart
The following diagram illustrates a decision-making process for troubleshooting observed degradation.
Caption: Troubleshooting logic for degradation issues.
Common Problems and Solutions
Observed Problem
Possible Cause(s)
Recommended Solution(s)
Significant Discoloration (Solid)
1. Oxidation from prolonged exposure to air.[2]2. Photo-degradation from exposure to light.[1]
1. Store the compound under an inert atmosphere (e.g., nitrogen or argon).2. Ensure the container is opaque or amber and stored in the dark.
Appearance of New Peaks in HPLC of a Fresh Solution
1. Impurities in the starting material.2. Degradation during sample preparation (e.g., use of non-degassed solvent).[7]
1. Analyze a high-purity standard to confirm.2. Prepare solutions fresh using high-purity, degassed solvents and protect from light.
Inconsistent or Non-reproducible Experimental Results
1. Degradation of a stock solution over time.2. Inconsistent purity of different batches of the compound.
1. Prepare fresh solutions for each experiment.2. Qualify each new batch of the compound with a stability-indicating analytical method before use.
Part 4: Analytical Protocols
A validated, stability-indicating analytical method is essential for assessing the purity of 3-(Allyloxy)aniline hydrochloride and detecting any degradation products.
Proposed Degradation Pathways
Understanding the potential degradation pathways is key to developing a robust analytical method capable of separating the parent compound from its degradants.
Caption: Potential degradation pathways.
Protocol: Stability-Indicating RP-HPLC-UV Method
This protocol provides a starting point for developing a reversed-phase HPLC method to determine the purity of 3-(Allyloxy)aniline hydrochloride and to separate it from potential degradation products. Method validation according to ICH guidelines (Q2(R2)) is required for use in regulated environments.[8][9]
Objective: To quantify 3-(Allyloxy)aniline hydrochloride and separate it from potential process impurities and degradation products.
1. Instrumentation and Materials:
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and B.
Standard Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of the 3-(Allyloxy)aniline hydrochloride reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Sample Solution (e.g., 0.1 mg/mL): Prepare in the same manner as the standard solution using the sample to be tested.
4. Analysis Procedure:
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
Inject a blank (diluent) to ensure no interference from the solvent.
Perform replicate injections of the standard solution to check for system suitability (see below).
Inject the sample solution(s).
Identify the 3-(Allyloxy)aniline hydrochloride peak in the sample chromatogram by comparing its retention time with that of the standard.
Calculate the purity of the sample using the area normalization method, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, relative response factors for known impurities should be determined.
5. System Suitability Criteria (Example):
Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.
Theoretical Plates: The number of theoretical plates for the main peak should be not less than 2000.
Repeatability: The relative standard deviation (RSD) of the peak area from at least five replicate injections of the standard solution should be not more than 2.0%.[10]
This protocol serves as a robust starting point. Optimization of the gradient, mobile phase pH, and column chemistry may be necessary to achieve the desired separation for specific impurities encountered.
References
Chandrasekhar, S., Mohanty, P. K., & Narsihmulu, C. (1999). One Pot Deprotective Oxidation of O-Allyl Ethers Using 70% tert-Butyl Hydroperoxide and Catalytic CrO3. Synlett, 1999(07), 1063-1064.
Lee-Ruff, E., & Ablenas, F. J. (1989). Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). Canadian Journal of Chemistry, 67(4), 699-703.
Zhang, Z., et al. (2020). Iodine/water-mediated deprotective oxidation of allylic ethers to access α,β-unsaturated ketones and aldehydes. Organic & Biomolecular Chemistry, 18(16), 3043-3047.
BenchChem. (2025).
BenchChem. (2025).
BenchChem. (2025).
BenchChem. (2025). An In-depth Technical Guide on the Core Solubility and Stability of 3-(3-Chloro-5-fluorophenyl)aniline, HCl.
IWA Publishing. (1997). Biodegradation of aniline. Water Science & Technology, 36(10), 57-64.
Vedantu. (2024). The hydrolysis constant of aniline hydrochloride in class 11 chemistry CBSE.
YouTube. (2021). hydrolysis of aniline hydrochloride.
BenchChem. (2025). forced degradation studies for stability indicating method development of 3,4-Difluoroaniline.
Sielc.com. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products.
BenchChem. (2025). Preventing oxidation of 2-(Allyloxy)aniline during storage.
BenchChem. (2025). 2-(Allyloxy)aniline chemical properties and structure.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135431, 3-(Allyloxy)aniline.
Quest Journals. (2023).
BenchChem. (2025).
Chemistry LibreTexts. (2023). 14.4 Hydrolysis of Salts.
Semantic Scholar. (n.d.). Substituent effects on the physical properties and pKa of aniline.
ACS Publications. (2018). Cobalt-Catalyzed Selective Functionalization of Aniline Derivatives with Hexafluoroisopropanol. Organic Letters.
ACS Publications. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A.
National Center for Biotechnology Information. (n.d.).
European Medicines Agency. (2023). ICH Q2(R2)
AMSbiopharma. (2025).
ResearchGate. (n.d.). Cobalt-Catalyzed Selective Functionalization of Aniline Derivatives with Hexafluoroisopropanol | Request PDF.
National Center for Biotechnology Information. (n.d.).
Biotech Spain. (2025).
ACS Publications. (n.d.). Kinetics and Mechanism of Oxidation of Anilines by Hydrogen Peroxide As Catalyzed by Methylrhenium Trioxide. The Journal of Organic Chemistry.
ACS Publications. (2019). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry.
International Journal of Pharmaceutical Research and Applications. (2020).
RSC Publishing. (n.d.). Photolysis of an alkoxyamine using intramolecular energy transfer from a quinoline antenna—towards photo-induced living radical polymerization. Photochemical & Photobiological Sciences.
RSC Publishing. (2021).
RSC Publishing. (n.d.). Aniline mediated oxidative C–C bond cleavage of α-alkoxy aldehydes in air and a model reaction for the synthesis of α-(d)-amino acid derivatives. Organic & Biomolecular Chemistry.
MDPI. (2025). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System.
ACS Publications. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry.
National Center for Biotechnology Information. (n.d.). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes.
Preprints.org. (2026).
National Center for Biotechnology Information. (2022). The multiple roles of phenols in the degradation of aniline contaminants by sulfate radicals: A combined study of DFT calculations and experiments.
European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products.
MDPI. (2024). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni.
Best purification and recrystallization techniques for crude 3-(Allyloxy)aniline hydrochloride
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 3-(Allyloxy)aniline hydrochlorid...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 3-(Allyloxy)aniline hydrochloride . Substituted aniline salts are notoriously prone to auto-oxidation and "oiling out" during recrystallization. This guide provides a self-validating, causality-driven methodology to ensure high-purity crystalline yields while avoiding common experimental pitfalls.
Physicochemical Profiling & Solvent Rationale
Successful recrystallization requires manipulating the solubility curve of your target compound. Aniline hydrochlorides exhibit extreme solubility in highly polar solvents but are insoluble in non-polar organic solvents. We utilize an antisolvent crystallization strategy (Ethanol/Diethyl Ether) to force controlled supersaturation.
Required for stoichiometric yield calculations ([2]).
Solubility (Alcohols)
High (Methanol, Ethanol)
Provides a steep solubility curve; ideal primary solvents for dissolution ([3]).
Solubility (Ethers)
Low (Diethyl Ether)
Acts as an effective antisolvent to force supersaturation and nucleation ([4]).
Thermal Stability
Moderate
Avoid prolonged heating >100°C to prevent ether cleavage or Claisen rearrangement of the allyloxy group.
Standard Operating Procedure: Antisolvent Crystallization
Workflow for the antisolvent crystallization and purification of 3-(Allyloxy)aniline hydrochloride.
Step-by-Step Methodology
This protocol is designed as a self-validating system. If Step 4 does not behave as described, the system state is incorrect and must be adjusted before proceeding.
Step 1: Dissolution
Weigh the crude 3-(Allyloxy)aniline hydrochloride. For every 1.0 g of crude, add 5.0 mL of absolute ethanol in a round-bottom flask. Heat to 70°C under gentle stirring until completely dissolved.
Causality: Ethanol provides a steep temperature-dependent solubility curve for aniline hydrochlorides ([3]). This maximizes recovery upon cooling while keeping the process below degradation thresholds.
Step 2: Decolorization
Add 0.1 g of activated charcoal (10% w/w). Stir at 70°C for 10 minutes.
Causality: Substituted anilines readily auto-oxidize to form highly conjugated, colored oligomers. Activated carbon's high surface area selectively adsorbs these planar impurities ([4]).
Step 3: Hot Filtration
Rapidly filter the hot suspension through a pre-warmed Celite pad or fluted filter paper into a clean, heated Erlenmeyer flask.
Causality: Pre-warming the filtration apparatus prevents premature crystallization in the funnel stem, which would cause yield loss and clogging.
Step 4: Antisolvent Titration (Self-Validating Step)
While maintaining the filtrate at ~60°C, add diethyl ether dropwise. Continue until a faint, persistent turbidity (the "cloud point") is observed. Add just enough hot ethanol (1-2 drops) to clear the turbidity.
Causality: This establishes the exact boundary of the metastable zone. By reaching the cloud point, you validate that the solution is perfectly saturated. Validation Check: If no cloudiness appears after adding a 3:1 ratio of ether to ethanol, the initial ethanol volume was too high. Correct this by distilling off excess ethanol before proceeding.
Step 5: Nucleation and Cooling
Allow the flask to cool undisturbed to room temperature (20°C) over 2 hours, then transfer to an ice bath (4°C) for 1 hour.
Causality: Slow cooling promotes the growth of highly ordered crystal lattices, which naturally exclude impurities. Rapid cooling traps solvent and impurities within the crystal matrix.
Step 6: Isolation and Drying
Collect the crystals via vacuum filtration. Wash with 5 mL of an ice-cold 1:3 ethanol/diethyl ether mixture. Dry under vacuum (desiccator) at 40°C to constant weight.
Causality: Washing with a cold antisolvent-rich mixture removes residual mother liquor containing colored impurities without dissolving the purified product. Complete drying is critical for aniline hydrochlorides to prevent subsequent degradation ([5]).
Troubleshooting & FAQs
Q1: My compound is "oiling out" (forming a viscous liquid layer) instead of crystallizing. How do I fix this?A1: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point in the solvent mixture is lower than the temperature at which it phase-separates. It often happens if the solution is too concentrated before the antisolvent is added.
Troubleshooting Protocol:
Reheat the mixture until the oil redissolves into a clear solution.
Add 10-15% more of the primary solvent (ethanol) to decrease the absolute concentration.
Allow the solution to cool slightly before adding the antisolvent.
Seeding: Introduce a pure seed crystal of 3-(Allyloxy)aniline hydrochloride just above the cloud point. This bypasses the thermodynamic energy barrier for nucleation, forcing solid crystal growth instead of liquid separation ([4]).
Q2: The filtered crystals still have a persistent pink or brown discoloration. What went wrong?A2: Anilines are highly susceptible to auto-oxidation, forming colored quinoid and oligomeric impurities. If the crystals remain colored:
The activated carbon treatment was insufficient. Repeat the recrystallization with fresh activated carbon, ensuring a full 10-minute contact time at elevated temperature.
Wash the final filter cake more thoroughly with the cold antisolvent mixture; colored impurities often reside in the residual mother liquor adhering to the crystal surface.
Q3: Can I use water as the primary solvent since the hydrochloride salt is highly water-soluble?A3: While 3-(Allyloxy)aniline hydrochloride is highly soluble in water, water is a poor choice for its recrystallization.
Causality: The solubility curve of aniline salts in water is often too flat, meaning the compound remains highly soluble even at 0°C, leading to massive yield losses. Furthermore, removing residual water during the drying phase requires prolonged heating, which risks hydrolytic degradation. Mixed organic solvent systems (like ethanol/ether) offer much higher recovery rates and easier volatile removal ([3]).
Q4: Is there a risk of thermal degradation, such as a Claisen rearrangement of the allyloxy group, during the heating phase?A4: The Claisen rearrangement of allyl phenyl ethers typically requires temperatures exceeding 200°C to proceed at a significant rate. Since the boiling point of ethanol is 78°C, the thermal energy during a standard hot ethanol recrystallization is vastly insufficient to trigger this rearrangement. However, prolonged heating should still be avoided to minimize general oxidative degradation.
References
Title: Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems
Source: Journal of Chemical & Engineering Data (ACS Publications)
URL: [Link]
Technical Support Center: Troubleshooting 3-(Allyloxy)aniline Hydrochloride Synthesis
Welcome to the Process Chemistry Technical Support Center. The synthesis of 3-(Allyloxy)aniline hydrochloride (CAS 102879-28-7)[1] is a critical pathway in the development of various pharmaceutical intermediates and acti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Technical Support Center. The synthesis of 3-(Allyloxy)aniline hydrochloride (CAS 102879-28-7)[1] is a critical pathway in the development of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). However, the presence of two highly reactive functional groups—the reducible allyl olefin and the electron-rich aniline ether—makes this three-step sequence prone to significant side reactions.
This guide provides mechanistic troubleshooting, chemoselective protocols, and FAQs to help researchers eliminate byproducts such as 3-propoxyaniline and Claisen-rearranged phenols.
Synthesis Workflow & Pitfalls
Figure 1: Synthesis workflow of 3-(Allyloxy)aniline HCl and common side-reaction pathways.
Section 1: Etherification (O- vs. C-Allylation)
FAQ 1: During the reaction of 3-nitrophenol with allyl bromide, my NMR shows a mixture of products. How do I suppress C-allylation?
Root Cause Analysis:
The phenoxide ion is an ambident nucleophile. Under thermodynamic control or in protic solvents, the softer carbon centers (ortho/para to the oxygen) can attack the allyl bromide, leading to C-allylated byproducts.
Mechanistic Solution:
To enforce strict O-allylation, you must operate under kinetic control using Hard-Soft Acid-Base (HSAB) principles. Utilizing a polar aprotic solvent (like DMF or Acetone) leaves the phenoxide oxygen unsolvated and highly reactive. Furthermore, employing a base with a "hard" counterion, such as K⁺ (from K₂CO₃), prevents tight ion-pairing, maximizing the nucleophilicity of the hard oxygen center.
Section 2: Chemoselective Nitro Reduction
FAQ 2: My reduction step is destroying the allyl group. Why am I isolating 3-propoxyaniline instead of 3-(allyloxy)aniline?
Root Cause Analysis:
Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas lacks chemoselectivity. The palladium surface readily coordinates to the π-bond of the allyl ether, leading to rapid saturation of the olefin alongside nitro reduction.
Mechanistic Solution:
You must utilize a chemoselective electron-transfer reduction. The NaBH₄/FeCl₂ system is highly recommended[2]. In this system, NaBH₄ reduces FeCl₂ to generate transient, low-valent iron species. These species selectively transfer electrons to the highly polarized N-O bonds of the nitro group via a radical-anion intermediate, leaving the non-polar allyl double bond completely unreacted[3].
Table 1: Quantitative Comparison of Nitro Reduction Conditions
Reagent System
Nitro Reduction Conversion
Allyl Group Preservation
Primary Byproduct
Recommendation
Pd/C, H₂ (1 atm)
>99%
0%
3-Propoxyaniline
Avoid
Fe dust, NH₄Cl
85 - 90%
~90%
Azoxybenzene dimers
Viable Alternative
NaBH₄, FeCl₂
>95%
>98%
None (Clean conversion)
Highly Recommended
Self-Validating Protocol: Chemoselective Reduction of 3-(Allyloxy)nitrobenzene
Setup: In an oven-dried flask under N₂, dissolve 3-(allyloxy)nitrobenzene (1.0 equiv) in anhydrous THF (0.2 M).
Catalyst Addition: Add FeCl₂ (1.0 equiv) and stir at 25 °C for 10 minutes. The solution will darken.
Reduction: Slowly add NaBH₄ (2.5 equiv) in small portions over 30 minutes to control hydrogen evolution.
Monitoring (Self-Validation): Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (
Rf
~0.6) should disappear, replaced by a highly UV-active, ninhydrin-positive spot (
Rf
~0.3).
Quenching & Workup: Carefully quench with H₂O. Filter the resulting iron salts through a pad of Celite, washing with EtOAc. Extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.
Section 3: Hydrochloride Salt Formation & The Claisen Rearrangement
FAQ 3: When I add HCl to form the final salt, the product turns dark and NMR shows phenolic OH peaks. What is happening?
Root Cause Analysis:
You are triggering an acid-catalyzed Claisen rearrangement[4]. Allyl aryl ethers can undergo a concerted [3,3]-sigmatropic rearrangement to form ortho-allyl phenols[5]. While typically requiring temperatures >150 °C[6], the presence of strong acids (like aqueous HCl) protonates the ether oxygen. This significantly lowers the activation energy of the transition state. If the exothermic salt formation is not strictly temperature-controlled, the localized heat instantly drives the rearrangement.
Figure 2: Mechanism of the Claisen rearrangement side reaction in allyloxyanilines.
Mechanistic Solution:
Water and heat are the enemies of this step. You must use anhydrous conditions and cryogenic temperature control to trap the amine as a stable salt before the ether can protonate and rearrange.
Self-Validating Protocol: Anhydrous Hydrochloride Salt Formation
Preparation: Dissolve the purified 3-(allyloxy)aniline free base in anhydrous diethyl ether (or 1,4-dioxane) at a concentration of 0.5 M.
Cooling: Submerge the reaction flask in an ice-brine bath and allow the internal temperature to reach 0 °C to -5 °C.
Acidification: Dropwise, add 1.1 equivalents of a standardized solution of anhydrous HCl in dioxane (4.0 M). Maintain vigorous stirring. (Causality note: The anhydrous environment prevents the formation of hydronium ions, which are highly prone to protonating the ether oxygen.)
Precipitation (Self-Validation): A white to off-white precipitate of 7[7] will form immediately. If the precipitate appears oily or pink, the temperature has spiked, indicating potential rearrangement.
Isolation: Filter the precipitate rapidly under a nitrogen blanket using a Schlenk frit. Wash with cold, anhydrous diethyl ether and dry under high vacuum.
References
Spectroscopic Comparison: 2-(Allyloxy)aniline and its Claisen Rearrangement Product - Benchchem.
3-(Allyloxy)aniline hydrochloride | CAS 102879-28-7 - SCBT.
Optimizing catalyst selection for 3-(Allyloxy)aniline hydrochloride coupling
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Fine-Tuning the Visuals
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Welcome to the Technical Support Center for Cross-Coupling Applications. This guide is specifically engineered for researchers and drug development professionals working with 3-(Allyloxy)aniline hydrochloride , a highly versatile but mechanistically demanding bifunctional building block.
Below, you will find field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols designed to overcome the unique challenges of this substrate: hydrochloride salt neutralization, primary amine over-arylation, and competitive allyl ether cleavage.
Part 1: Troubleshooting & FAQs
Q1: Why is my Buchwald-Hartwig amination failing to initiate or stalling at low conversion when using the hydrochloride salt?The Causality: The failure is almost certainly due to incorrect base stoichiometry. The catalytic cycle of a Buchwald-Hartwig amination requires a strong base to deprotonate the palladium-amine intermediate, forming the crucial Pd-amido complex that precedes product formation. When using 3-(allyloxy)aniline hydrochloride, the salt inherently consumes one full equivalent of your base just to liberate the free nucleophilic amine[1]. If you use a standard 1.2 to 1.5 equivalents of base, you are starving the catalytic cycle of the alkaline environment it needs to proceed.
The Solution: You must use
≥
2.2 to 2.5 equivalents of a strong base (e.g., Sodium tert-butoxide, NaOtBu) to ensure both complete in situ neutralization of the HCl salt and sufficient basicity to drive the catalytic cycle[1].
Q2: I am observing significant loss of the allyl group during the Pd-catalyzed coupling. How do I suppress this cleavage?The Causality: You are observing a competing Tsuji-Trost allylic cleavage. Palladium(0) is highly prone to oxidative addition into allylic C–O bonds. If the catalyst inserts into your allyloxy moiety, it forms a
π
-allyl-Pd(II) complex, which subsequently leads to the irreversible cleavage of the ether and degradation of your starting material[2][3].
The Solution: The rate of the desired C–N reductive elimination must outcompete the unwanted allylic oxidative addition. Switch your ligand to a sterically demanding, electron-rich dialkylbiaryl phosphine (such as BrettPhos). These ligands are specifically engineered to accelerate the reductive elimination step, safely ejecting the coupled product before the catalyst has time to interact with the allyl ether[4].
Q3: How do I prevent over-arylation (diarylation) of the primary aniline?The Causality: Primary amines are notoriously difficult to monoarylate cleanly because the resulting secondary amine product is often more nucleophilic and electron-rich than the starting primary aniline.
The Solution: Utilizing the BrettPhos ligand is the gold standard for this issue. Its extreme steric bulk and specific methoxy substitution on the phosphine-containing arene create a highly encumbered Pd center. This physical barrier blocks the coordination of the bulkier secondary amine product, ensuring >99% selectivity for monoarylation[4].
Part 2: Mechanistic & Workflow Visualizations
Caption: Workflow for optimizing base and ligand selection in 3-(Allyloxy)aniline HCl coupling.
Caption: Competing pathways: Desired C-N coupling vs. Tsuji-Trost allylic cleavage.
Part 3: Quantitative Catalyst Performance Data
To facilitate rapid decision-making, the following table summarizes the expected performance of various catalytic systems when applied to 3-(allyloxy)aniline hydrochloride coupling.
Catalyst / Ligand System
Base (Equiv)
Monoarylation Selectivity
Allyl Ether Stability
System Recommendation
Pd₂(dba)₃ / PPh₃
Cs₂CO₃ (2.5)
Low (Diarylation occurs)
Poor (Cleavage observed)
Not Recommended
Pd(OAc)₂ / BINAP
NaOtBu (2.5)
Moderate
Moderate
Legacy System
Pd₂(dba)₃ / XPhos
NaOtBu (2.5)
High
Good
Viable Alternative
Pd₂(dba)₃ / BrettPhos
NaOtBu (2.5)
Excellent (>99%)
Excellent (No Cleavage)
Optimal Choice
CuI / N,N'-Dimethylethylenediamine
K₃PO₄ (3.0)
High
Excellent (Pd-free)
Alternative for Aryl Iodides
Part 4: Self-Validating Experimental Protocol
Optimized Buchwald-Hartwig Monoarylation of 3-(Allyloxy)aniline Hydrochloride
This protocol is designed as a self-validating system. Do not proceed to the next step unless the visual or analytical validation criteria are met.
Materials Required:
Aryl Chloride/Bromide (1.0 equiv)
3-(Allyloxy)aniline hydrochloride (1.2 equiv)
Pd₂(dba)₃ (1.0 mol% Pd)
BrettPhos ligand (2.2 mol%)
NaOtBu (2.5 equiv)
Anhydrous Toluene (0.2 M)
Step-by-Step Methodology:
Catalyst Pre-activation: In an oven-dried Schlenk flask under inert atmosphere (N₂ or Argon), combine Pd₂(dba)₃ and BrettPhos. Add 20% of the total required anhydrous toluene. Stir at room temperature for 10 minutes.
Validation Check: The solution must transition from a deep purple/red (unactivated Pd₂(dba)₃) to a characteristic clear orange/yellow. This color shift confirms the successful formation of the active monomeric Pd(0)-BrettPhos complex. If the solution remains dark purple, check your solvent for moisture/oxygen contamination.
Substrate & Base Addition: To the active catalyst solution, add the Aryl halide, followed by 3-(allyloxy)aniline hydrochloride. Finally, add the NaOtBu in one portion. Add the remaining toluene.
Validation Check: Upon adding the base, a mild exotherm should be felt through the flask, and a fine white suspension (NaCl) will immediately begin to form. This confirms the successful in situ neutralization of the hydrochloride salt and the liberation of the free amine[1].
Coupling Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 4–12 hours.
Validation Check (Analytical): Monitor the reaction via TLC (Hexanes:EtOAc) or GC-MS.
TLC: The starting material (free amine, liberated in situ) will spot lower on the plate. The monoarylated product will run significantly higher.
GC-MS: Confirm the disappearance of the free amine mass (m/z ~149). Crucially, verify the absence of Tsuji-Trost cleavage byproducts by ensuring no major peaks show a loss of m/z 41 (the allyl fragment) from your expected product mass.
Quench and Workup: Cool the reaction to room temperature. Quench by slowly adding deionized water (equal to the reaction volume) to dissolve the inorganic salts. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Analytical Mastery: Comparative HPLC Validation Strategies for 3-(Allyloxy)aniline Hydrochloride Purity
As a Senior Application Scientist, approaching the purity analysis of 3-(Allyloxy)aniline hydrochloride requires more than just running a standard gradient; it demands a deep understanding of the molecule's physicochemic...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, approaching the purity analysis of 3-(Allyloxy)aniline hydrochloride requires more than just running a standard gradient; it demands a deep understanding of the molecule's physicochemical puzzle. This compound presents a dual challenge: it contains a basic, ionizable primary amine (formulated as a polar hydrochloride salt) and a hydrophobic, ether-linked allyl group.
If the chromatographic conditions are not meticulously engineered, the free aniline will interact with residual silanols on the silica stationary phase, leading to severe peak tailing, while the salt form can cause baseline disturbances near the void volume. This guide objectively compares analytical methodologies, establishes a self-validating Reversed-Phase HPLC (RP-HPLC) protocol, and outlines the rigorous validation requirements necessary for regulatory compliance.
Comparative Analysis of Analytical Platforms
Selecting the appropriate analytical technique is the first critical decision. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for its high resolution, sensitivity, and versatility (1)[1], alternative methods offer specific advantages depending on the phase of drug development.
Analytical Method
Retention Mechanism & Causality
Primary Use Case
Resolution (Rs)
LOD (Simulated)
Cost & Complexity
RP-HPLC-UV
Hydrophobic Partitioning: Uses an acidic aqueous/organic gradient to suppress silanol ionization and protonate the amine, ensuring sharp peaks.
Routine QC, Release Testing, Stability Assays.
> 2.0
0.05 µg/mL
Low / Standard
HILIC-UV
Hydrophilic Partitioning: Retains the polar hydrochloride salt via a water-enriched layer on a polar stationary phase.
Highly polar impurities; resolving the free base from the salt.
~ 1.5
0.10 µg/mL
Medium / High
UHPLC-MS
Orthogonal Mass Detection: Separates based on RP principles but detects via mass-to-charge ratio (m/z 150.09 for [M+H]+).
Genotoxic impurity ID, structural elucidation.
> 2.5
0.001 µg/mL
High / High
Method Selection & Validation Workflow
The following diagram illustrates the logical decision tree for selecting and validating the analytical method based on the compound's physicochemical properties and regulatory guidelines.
Workflow for selecting and validating the optimal HPLC method for 3-(Allyloxy)aniline HCl.
The Self-Validating RP-HPLC Protocol
A robust analytical method must be a self-validating system. This means the protocol includes built-in System Suitability Testing (SST) acting as a strict gating mechanism before any sample is analyzed. This aligns with the harmonized2[2].
Step 1: Chromatographic Setup & Causality
Column: C18, 250 mm x 4.6 mm, 5 µm (USP L1). Why? The dense octadecylsilane coverage provides excellent retention for the hydrophobic allyl group.
Mobile Phase A (Buffer): 0.05 M Potassium phosphate buffer, adjusted to pH 3.0 with orthophosphoric acid.
Causality: For aniline derivatives, using a buffered mobile phase at acidic pH is critical to achieve optimal peak shape (3)[3]. At pH 3.0, the aniline amine (pKa ~4.6) is fully protonated, preventing partial ionization that causes peak splitting. Simultaneously, residual silanols on the silica (pKa ~3.5-4.5) are neutralized, eliminating secondary ion-exchange interactions that cause tailing.
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient Program: 10% B to 80% B over 20 minutes. Why? A gradient sweeps strongly retained hydrophobic impurities (e.g., dimeric byproducts or unreacted allyl chloride) off the column, ensuring the column is clean for the next injection.
Detection: UV at 230 nm (optimal absorbance for the substituted aniline chromophore).
Step 2: Sample Preparation
Diluent: 90% Buffer / 10% Acetonitrile.
Causality: The diluent must exactly match the initial mobile phase conditions. If the sample were dissolved in 100% Acetonitrile (a strong solvent), the sample plug would travel rapidly down the column before mixing with the mobile phase, causing the analyte to partition poorly and resulting in distorted, fronting peaks (the "solvent effect").
Step 3: System Suitability Testing (The Gating Mechanism)
Before analyzing unknown samples, inject the standard solution (100 µg/mL) six times. The system is only validated for use if it meets the following criteria:
Precision (%RSD): ≤ 2.0% for peak area (Verifies autosampler and pump consistency).
ICH Q2(R2) Validation Data & Acceptance Criteria
Once the method is optimized, it must be formally validated. The method validation must evaluate specificity, linearity, range, accuracy, precision, and robustness as defined by the latest4 guidelines[4].
Below is a simulated summary of quantitative validation data demonstrating how this RP-HPLC method performs against ICH Q2(R2) standards:
5 concentration levels (25% to 150% of target concentration).
Correlation coefficient (R²) ≥ 0.999.
R² = 0.9998
PASS
Precision (Repeatability)
6 replicate injections of 100% test concentration.
%RSD of peak area ≤ 2.0%.
%RSD = 0.85%
PASS
Accuracy (Recovery)
Spiking API at 50%, 100%, and 150% levels (n=3 each).
Mean recovery between 98.0% and 102.0%.
Mean Recovery = 99.4%
PASS
LOD / LOQ
Signal-to-Noise (S/N) ratio calculation.
S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ.
LOD = 0.05 µg/mL LOQ = 0.15 µg/mL
PASS
Robustness
Deliberate variations in pH (±0.2), Temp (±5°C), Flow (±10%).
System suitability criteria must remain met.
Rs > 2.0 and T < 1.5 maintained across all variations.
PASS
References
[4] European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
[2] Agilent Technologies. Understanding the Latest Revisions to USP <621>.
[1] Benchchem. A Comparative Guide to HPLC Method Development for Purity Analysis of 3-Chloro-5-(4-fluorophenyl)aniline.
[3] ResearchGate. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.
Comprehensive LC-MS Comparative Guide: Analytical Strategies for 3-(Allyloxy)aniline Hydrochloride
Executive Summary & Chemical Profiling 3-(Allyloxy)aniline hydrochloride (CAS 102879-28-7) is a highly versatile chemical intermediate , widely utilized by drug development professionals in the synthesis of complex meta-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profiling
3-(Allyloxy)aniline hydrochloride (CAS 102879-28-7) is a highly versatile chemical intermediate , widely utilized by drug development professionals in the synthesis of complex meta-aminophenol derivatives and novel kinase inhibitors .
From an analytical perspective, this compound presents a unique dichotomy: it possesses a highly polar, basic primary amine (rendered as a hydrochloride salt, MW: 185.65 g/mol ) juxtaposed with a hydrophobic, electron-rich allyloxy ether linkage. As a Senior Application Scientist, I have observed that standard platform LC-MS methods often fail to yield optimal peak symmetry or sensitivity for this molecule. This guide provides an objective, data-driven comparison of chromatographic and ionization alternatives to establish a self-validating analytical workflow.
Methodological Rationale: The Causality of Experimental Design
To ensure scientific integrity, we must move beyond blindly applying gradients and understand the causality behind our instrumental parameters.
Chromatographic Selectivity: C18 vs. Phenyl-Hexyl
Standard C18 columns rely purely on hydrophobic partitioning. However, basic anilines frequently suffer from peak tailing on C18 phases due to secondary interactions with unendcapped surface silanols. By substituting C18 with a Phenyl-Hexyl stationary phase, we introduce
π−π
stacking interactions between the column phase and the electron-rich aromatic ring of the 3-(allyloxy)aniline. This orthogonal retention mechanism shields the basic amine from silanol interactions, drastically improving peak symmetry.
Ionization Dynamics: ESI+ vs. APCI+
Electrospray Ionization (ESI) is the gold standard for polar amines, effectively protonating the molecule to yield the
[M+H]+
ion at m/z 150.0914. However, because the compound is supplied as a hydrochloride salt, high concentrations of chloride ions can cause severe droplet-surface charge competition, leading to ion suppression. Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase proton transfer rather than liquid-phase ion evaporation, making it inherently more resistant to salt-induced matrix effects .
Step-by-Step Experimental Protocols
The following methodologies are designed as a self-validating system . By incorporating an MS/MS transition monitoring the loss of the allyl group (m/z 150.09
→
110.06), the protocol inherently verifies the structural integrity of the analyte in real-time, preventing false positives from isobaric interferences.
Protocol 1: Sample Preparation & Desalting
Causality: The goal is to neutralize the HCl salt effect while maintaining the analyte in a protonated state for MS analysis.
Stock Preparation: Dissolve 1.0 mg of 3-(Allyloxy)aniline HCl in 1.0 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock solution.
Matrix Dilution: Dilute the stock 1:1000 using an aqueous buffer of 0.1% Formic Acid (FA) . The excess formate displaces the chloride counter-ions, mitigating MS signal suppression.
Filtration: Pass the final solution through a 0.22 µm hydrophilic PTFE syringe filter to remove particulates prior to injection.
When analyzing 3-(Allyloxy)aniline hydrochloride, the data dictates a bifurcated approach based on the sample matrix. For pure pharmaceutical intermediates, ESI+ coupled with a Phenyl-Hexyl column represents the superior self-validating system. The Phenyl-Hexyl phase exploits the electron-rich aromatic ring, providing baseline resolution and perfect peak symmetry. Conversely, if analyzing the compound directly from crude reaction mixtures (where residual chloride salts or copper catalysts are present), switching the source to APCI+ offers necessary ruggedness against ion suppression, ensuring reliable quantification despite a slight trade-off in absolute sensitivity.
References
MDPI. "Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[1,3]-Rearrangement—Oxa-Michael Addition Cascade Reactions"
Source: Molecules
URL: [Link]
Shimadzu Scientific Korea. "Interfaces for LCMS"
Source: Shimadzu Tech Insights
URL:[Link]
Validation
3-(Allyloxy)aniline hydrochloride vs other aniline derivatives in drug discovery
Aniline and its derivatives are foundational scaffolds in medicinal chemistry, frequently serving as critical pharmacophores or structural linkers in drug development [1]. However, the notorious metabolic liabilities of...
Author: BenchChem Technical Support Team. Date: April 2026
Aniline and its derivatives are foundational scaffolds in medicinal chemistry, frequently serving as critical pharmacophores or structural linkers in drug development [1]. However, the notorious metabolic liabilities of unsubstituted anilines—such as their propensity for toxic bioactivation into reactive hydroxylamines—have driven the field toward highly functionalized, sterically tuned derivatives [2].
Among these, 3-(Allyloxy)aniline hydrochloride (CAS 102879-28-7) has emerged as a privileged, bifunctional building block. By incorporating a meta-substituted allyloxy group and utilizing the hydrochloride salt form, this compound offers unique orthogonal reactivity and superior handling characteristics compared to traditional aniline derivatives.
As a Senior Application Scientist, I have structured this guide to objectively compare 3-(Allyloxy)aniline hydrochloride against alternative aniline derivatives, detailing the mechanistic rationale behind its use, comparative performance data, and self-validating experimental protocols for divergent synthesis.
Structural & Mechanistic Comparison
When designing a synthetic route or optimizing a hit compound, the choice of the aniline derivative dictates the late-stage functionalization capabilities of the scaffold.
Unsubstituted Aniline (and Aniline HCl): While highly accessible, unsubstituted anilines provide only a single vector for functionalization (the amine). Biologically, they are prone to rapid cytochrome P450-mediated oxidation, leading to toxic epoxides or reactive nitroso species [2].
3-Methoxyaniline: The addition of a meta-methoxy group increases the electron density of the aromatic ring, facilitating electrophilic aromatic substitution (SNAr) and improving target binding via hydrogen bond acceptance. However, the methoxy group is chemically inert under standard physiological and synthetic conditions, acting as a "dead end" for further structural elaboration.
3-(Allyloxy)aniline Hydrochloride: This derivative introduces an allyl ether at the meta position. Mechanistically, the allyl group acts as an orthogonal synthetic handle . While the amine can participate in standard amide couplings or Buchwald-Hartwig aminations, the terminal alkene remains unreactive under these conditions. Later in the synthetic sequence, the alkene can be selectively engaged via olefin cross-metathesis, hydroboration, or a [3,3]-sigmatropic Claisen rearrangement to form complex heterocycles like indoles and benzofurans [3]. Furthermore, utilizing the hydrochloride salt rather than the free base prevents the rapid auto-oxidation typical of electron-rich anilines, ensuring bench stability, extended shelf life, and predictable stoichiometry.
Comparative Performance Data
The following table summarizes the physicochemical properties and synthetic utility of 3-(Allyloxy)aniline HCl compared to standard alternatives.
Derivative
Estimated LogP
Metabolic Liability
Orthogonal Synthetic Handles
Bench Stability (Air/Light)
Primary Drug Discovery Application
Aniline HCl
0.90
High (Toxic bioactivation)
1 (Amine)
High (as salt)
Basic pharmacophore exploration
3-Methoxyaniline
1.25
Moderate (O-dealkylation)
1 (Amine)
Low (Free base oxidizes)
Electron-rich aromatic spacer
4-Allyloxyaniline
1.82
Moderate
2 (Amine, Alkene)
Low (Free base oxidizes)
Linear extended scaffolds
3-(Allyloxy)aniline HCl
1.85
Low-Moderate (Steric shielding)
2 (Amine, Alkene)
High (HCl salt)
Divergent synthesis, Heterocycle precursors
Divergent Synthetic Pathways
The true value of 3-(Allyloxy)aniline hydrochloride lies in its ability to branch into entirely different chemical spaces from a single starting point.
Divergent synthetic workflows utilizing 3-(Allyloxy)aniline HCl for late-stage functionalization.
Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated to explain why specific reagents and conditions are chosen.
Protocol A: Chemoselective Amide Bond Formation
Objective: Functionalize the amine while preserving the alkene for downstream applications.
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).
Activation: Add HATU (1.1 equiv) to the solution. Causality: HATU rapidly forms an active highly reactive O-Atab ester, which is critical for coupling electron-rich, sterically hindered anilines without epimerization.
Base Addition (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Causality: Because 3-(Allyloxy)aniline is supplied as a hydrochloride salt , 1.0 equivalent of DIPEA is consumed immediately to neutralize the HCl and liberate the nucleophilic free amine. The remaining 2.0 equivalents drive the coupling reaction.
Amine Addition: Add 3-(Allyloxy)aniline hydrochloride (1.1 equiv) to the stirring mixture. Stir at room temperature for 4–6 hours.
Validation & Workup: Monitor via LC-MS. Upon completion, quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Objective: Relocate the allyl group to the ortho-position to generate a substituted 3-aminophenol, a direct precursor to indole and benzofuran drug scaffolds [4].
Freebasing: Dissolve 3-(Allyloxy)aniline hydrochloride in dichloromethane (DCM) and wash with 1M NaOH. Extract, dry over Na₂SO₄, and concentrate to yield the free base. Causality: The rearrangement requires the free ether/amine system; the protonated salt can induce unwanted side reactions or polymerization at high temperatures.
Solvent Selection: Dissolve the free base in a high-boiling, non-nucleophilic solvent such as N,N-diethylaniline or 1,2-dichlorobenzene (0.5 M). Causality: The Claisen rearrangement is a thermally driven, concerted pericyclic reaction requiring temperatures between 180°C and 200°C.
Thermal Rearrangement: Heat the reaction mixture to 190°C under a strict argon atmosphere for 12 hours. Alternatively, utilize a microwave reactor at 200°C for 45 minutes to accelerate the sigmatropic shift.
Validation & Workup: The reaction yields 2-allyl-3-aminophenol. The shift of the allyl group from oxygen to carbon can be validated via ¹H-NMR (disappearance of the O-CH₂ doublet at ~4.5 ppm and appearance of a C-CH₂ doublet at ~3.4 ppm). Purify via silica gel flash chromatography (Hexanes/EtOAc).
References
Matador, E., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Journal of the American Chemical Society / ACS Publications.[Link]
National Center for Biotechnology Information. (2023). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed [1,3]-Rearrangement—Oxa-Michael Addition Cascade Reactions. PMC.[Link]
ResearchGate. (2023). Synthesis of 3‐functionalized indoles via sigmatropic rearrangements. ResearchGate.[Link]
Comparative
Comparative Reactivity of 3-(Allyloxy)aniline Hydrochloride in Deaminative Suzuki-Miyaura Coupling
An In-Depth Technical Guide for Synthetic Chemists and Drug Development Professionals The Suzuki-Miyaura cross-coupling (SMC) reaction is a cornerstone of modern carbon-carbon bond formation. However, when dealing with s...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Synthetic Chemists and Drug Development Professionals
The Suzuki-Miyaura cross-coupling (SMC) reaction is a cornerstone of modern carbon-carbon bond formation. However, when dealing with substrates bearing sensitive functional groups—such as the terminal alkene in an allyloxy moiety—traditional aryl halides often fall short due to the harsh thermal and basic conditions required for palladium insertion.
This guide objectively evaluates the comparative reactivity of 3-(Allyloxy)aniline hydrochloride as a hyper-electrophilic coupling partner via in situ deaminative (Sandmeyer-type) Suzuki-Miyaura coupling. By leveraging diazonium chemistry, researchers can achieve rapid oxidative addition at ambient temperatures, preserving the integrity of sensitive functional groups.
Mechanistic Rationale: The Aniline Hydrochloride Advantage
The traditional approach to cross-coupling an allyloxy-substituted arene involves using 1-bromo- or 1-chloro-3-(allyloxy)benzene. These conventional electrophiles require elevated temperatures (60–110 °C) and strong bases to overcome the activation energy barrier of the C–X bond cleavage. Under these conditions, the allyloxy group is highly susceptible to unwanted side reactions, including palladium-catalyzed Tsuji-Trost cleavage or thermal Claisen rearrangement.
By contrast, utilizing anilines as electrophiles via in situ generated aryl diazonium salts represents a powerful paradigm shift 1. The diazonium group (
−N2+
) is an exceptional leaving group. The driving force of nitrogen gas evolution allows the oxidative addition of Pd(0) to occur rapidly at 0 °C to room temperature, often without the need for exogenous bases 2.
Causality Behind Substrate Selection
Why choose the hydrochloride salt over the free base 3-(allyloxy)aniline?
The diazotization of anilines requires an acidic medium to form the anilinium ion prior to reaction with a nitrite source (e.g., t-BuONO). If the free base is used, external strong acids must be added, which can lead to localized pH imbalances and the formation of off-target triazenes (caused by the nucleophilic attack of unprotonated aniline on the newly formed diazonium salt) 3.
3-(Allyloxy)aniline hydrochloride is pre-protonated. This intrinsic stoichiometry ensures that upon the addition of the nitrite source, diazotization is instantaneous, quantitative, and free from triazene byproducts, making it an ideal substrate for one-pot deaminative couplings 4.
Catalytic cycle of deaminative Suzuki-Miyaura coupling via diazonium intermediate.
Comparative Reactivity Profile
To objectively benchmark the performance of 3-(allyloxy)aniline hydrochloride, we compare it against its free base counterpart and traditional halogenated alternatives. The data below synthesizes expected reactivity metrics based on established transition-metal kinetics.
Substrate
Electrophile Activation
Typical Temp (°C)
Base Requirement
Allyloxy Stability
Relative Yield
3-(Allyloxy)aniline HCl
In situ Diazotization (Instant)
0 - 25
None / Mild
Excellent
>85%
3-(Allyloxy)aniline (Base)
In situ Diazotization (Needs Acid)
0 - 25
None / Mild
Good (Acid sensitive)
70-80%
1-Bromo-3-(allyloxy)benzene
Direct Oxidative Addition
60 - 80
Moderate (K₂CO₃)
Moderate (Isomerization)
60-75%
1-Chloro-3-(allyloxy)benzene
Direct Oxidative Addition
80 - 110
Strong (NaOtBu)
Poor (Cleavage risk)
<50%
Key Takeaway: The hydrochloride salt bypasses the need for harsh thermal activation and strong bases, directly translating to higher yields and near-perfect preservation of the allyloxy functional group.
The following methodology outlines a one-pot, step-by-step protocol for the deaminative Suzuki-Miyaura coupling of 3-(allyloxy)aniline hydrochloride with phenylboronic acid. This protocol is designed as a self-validating system , providing researchers with distinct visual and analytical cues to confirm reaction progress at each stage.
Step-by-step experimental workflow for the one-pot deaminative Suzuki-Miyaura coupling.
Step 1: In Situ Diazotization
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, suspend 3-(allyloxy)aniline hydrochloride (1.0 equiv, 1.0 mmol) in anhydrous methanol (5.0 mL).
Activation: Cool the mixture to 0 °C using an ice bath. Add tert-butyl nitrite (t-BuONO, 1.5 equiv) dropwise over 5 minutes.
Self-Validation Check (Visual): The suspension will rapidly dissolve, and the solution will transition from colorless to a distinct yellow/orange tint within 10 minutes. This color change confirms the successful generation of the aryl diazonium intermediate.
Step 2: Base-Free Cross-Coupling
Reagent Addition: To the cold diazonium solution, sequentially add phenylboronic acid (1.5 equiv) and an N-heterocyclic carbene (NHC) palladium catalyst system, such as Pd(OAc)₂ (0.02 equiv) and N,N-bis-(2,6-diisopropylphenyl)dihydroimidazolium chloride (0.04 equiv) 2.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.
Self-Validation Check (Physical & Analytical):
Physical: Immediate and vigorous evolution of nitrogen gas (bubbling) will occur upon catalyst addition. The cessation of this bubbling is a reliable macroscopic indicator that the oxidative addition phase is complete.
Analytical: Perform TLC (Hexanes:EtOAc 9:1). The diazonium salt will remain at the baseline (or decompose on the silica), while the cross-coupled biaryl product will appear as a highly UV-active, non-polar spot (Rf ~ 0.6).
Step 3: Workup and Isolation
Quenching: Dilute the reaction mixture with diethyl ether (15 mL) and wash sequentially with water (2 x 10 mL) and brine (10 mL).
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography to isolate the pure 3-(allyloxy)-1,1'-biphenyl.
References
Sandmeyer-Type Reductive Disulfuration of Anilines
ACS Publications (Organic Letters)[Link]
Palladium-Imidazolium Carbene Catalyzed Aryl, Vinyl, and Alkyl Suzuki-Miyaura Cross Coupling
Organic Chemistry Portal (Org. Lett. 2001)[Link]
Nitrate Reduction for Deaminative Suzuki-Miyaura Coupling of Anilines
PubMed[Link]
Benchmarking Chemoselective Catalysts for the Synthesis of 3-(Allyloxy)aniline Hydrochloride
As a Senior Application Scientist, I frequently encounter the synthetic challenge of reducing a nitroarene in the presence of an isolated alkene. The synthesis of 3-(allyloxy)aniline hydrochloride from 3-(allyloxy)nitrob...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the synthetic challenge of reducing a nitroarene in the presence of an isolated alkene. The synthesis of 3-(allyloxy)aniline hydrochloride from 3-(allyloxy)nitrobenzene perfectly encapsulates this challenge. Standard catalytic hydrogenation (e.g., Pd/C with H₂ gas) will indiscriminately reduce both the nitro group and the allyl ether, yielding the undesired 3-(propoxy)aniline byproduct.
To achieve high yields of the target molecule, we must employ chemoselective catalysts that exploit the electronic and steric differences between the highly polar nitro group and the non-polar alkene. This guide objectively benchmarks three field-proven catalytic systems, providing mechanistic insights and self-validating protocols for each.
Reaction pathway detailing the chemoselective synthesis of 3-(Allyloxy)aniline hydrochloride.
Part 1: Quantitative Benchmarking & Yield Comparison
The following table summarizes the performance of three benchmarked catalysts for the specific transformation of 3-(allyloxy)nitrobenzene to its corresponding aniline free base, prior to hydrochloride salt formation.
Catalyst System
Reaction Conditions
Selectivity (Nitro vs. Alkene)
Typical Isolated Yield (%)
Scalability & Workup Profile
Pt(S)/C + H₂
H₂ (1-3 atm), EtOAc, RT
> 99%
88 - 92%
Excellent: Clean filtration, ideal for pilot/industrial scale.
SnCl₂·2H₂O
EtOH, 70°C, 3 hours
> 99%
82 - 86%
Moderate: High tin waste; requires careful basic extraction.
Fe / NH₄Cl
EtOH/H₂O (3:1), 80°C
> 99%
85 - 90%
Good: Green reagents, but generates messy iron oxide sludge.
Part 2: Mechanistic Causality & Experimental Protocols
Do not simply follow these steps; understand the physical chemistry driving them. Every protocol below is designed as a self-validating system to ensure experimental integrity.
Catalyst A: Sulfided Platinum on Carbon (Pt(S)/C)
Mechanistic Causality:
Standard platinum or palladium catalysts readily coordinate with alkenes via π-complexation, leading to rapid reduction. By introducing a sulfur poison to the catalyst (sulfided platinum), the most active metallic sites are sterically and electronically blocked[1]. The highly polar, electron-withdrawing nitro group can still strongly adsorb to the modified catalyst surface and undergo reduction, whereas the less polarized allyl group cannot effectively compete for the poisoned sites[2]. This results in near-perfect chemoselectivity.
Self-Validating Protocol:
Setup: Charge a pressure reactor or robust round-bottom flask with 3-(allyloxy)nitrobenzene (1.0 eq) dissolved in ethyl acetate (0.2 M).
Catalyst Addition: Add 1-3 mol% of 5% Pt(S)/C.
Hydrogenation: Purge the vessel with N₂ (3x), followed by H₂ (3x). Stir vigorously under a hydrogen balloon or 2 atm H₂ pressure at room temperature.
Validation Check: Monitor the reaction by HPLC. Self-validation: The reaction is complete when the starting material peak disappears. The chemoselectivity of the catalyst batch is validated by the strict absence of the 3-(propoxy)aniline peak in the chromatogram.
Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.
Salt Formation: Cool the filtrate to 0°C and slowly add 1.2 equivalents of 2M HCl in diethyl ether. The 3-(allyloxy)aniline hydrochloride will immediately precipitate as a white/off-white solid. Filter and dry under vacuum.
Mechanistic Causality:
SnCl₂ operates via a single-electron transfer (SET) mechanism rather than surface-mediated hydride transfer[2]. The reduction is driven by the oxidation of Sn(II) to Sn(IV). Because this SET process strictly requires a highly electron-deficient acceptor (the nitro group), the electron-rich alkene remains completely unreactive, preserving the allyl ether.
Self-Validating Protocol:
Setup: Dissolve 3-(allyloxy)nitrobenzene (1.0 eq) in absolute ethanol (0.2 M).
Reduction: Add SnCl₂·2H₂O (5.0 eq) in one portion. Heat the mixture to 70°C for 2-3 hours under a nitrogen atmosphere.
Quench & Validation Check: Cool to room temperature and pour the mixture into crushed ice. Slowly add 5% aqueous NaOH until the pH reaches 9-10. Self-validation: Initially, a thick white precipitate of tin hydroxides will form. The system self-validates when excess NaOH completely redissolves the precipitate into soluble stannate complexes, ensuring the subsequent organic layer is free of tin emulsions.
Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Salt Formation: Dissolve the crude oil in a minimal amount of dry diethyl ether and bubble dry HCl gas (or add ethereal HCl) to precipitate the hydrochloride salt.
Catalyst C: Iron Powder and Ammonium Chloride (Fe/NH₄Cl)
Mechanistic Causality:
This modern variation of the classic Béchamp reduction uses zero-valent iron as the electron source and water as the proton source, with NH₄Cl acting as a mild surface activator[3]. Similar to SnCl₂, the SET mechanism is inherently blind to isolated alkenes. It is highly scalable and avoids the toxicity of tin or the hazards of pressurized hydrogen.
Self-Validating Protocol:
Setup: Suspend 3-(allyloxy)nitrobenzene (1.0 eq) in a 3:1 mixture of Ethanol/Water (0.3 M).
Reduction: Add fine Iron powder (4.0 eq) and NH₄Cl (1.5 eq). Heat the vigorously stirred suspension to 80°C (reflux) for 3 hours.
Validation Check: Self-validation: The conversion of the gray iron powder to a dense, black, magnetic iron oxide sludge (magnetite, Fe₃O₄) visually confirms that the electron transfer process has occurred successfully[3].
Filtration: Filter the hot mixture through a tightly packed Celite pad to remove the iron oxides. Wash the pad generously with hot ethanol.
Workup & Salt Formation: Concentrate the filtrate to remove ethanol, extract the aqueous residue with dichloromethane, dry, and concentrate. Treat the resulting free base with HCl in dioxane to precipitate 3-(allyloxy)aniline hydrochloride.
Part 3: Workflow & Catalyst Selection
Decision matrix for selecting the optimal chemoselective reduction catalyst based on scale.
References
Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines
Thieme-Connect
Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions
Longdom Publishing
Selective Reduction of Nitro Group Without Affecting Other Functional Groups
BenchChem
Comprehensive Comparison Guide: GC Methods for Residual Solvent Analysis in 3-(Allyloxy)aniline Hydrochloride
Introduction & Regulatory Context The synthesis of 1 (CAS 102879-28-7), a critical intermediate in pharmaceutical and agrochemical manufacturing, requires various organic solvents (e.g., dichloromethane, ethyl acetate, t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Regulatory Context
The synthesis of 1 (CAS 102879-28-7), a critical intermediate in pharmaceutical and agrochemical manufacturing, requires various organic solvents (e.g., dichloromethane, ethyl acetate, toluene)[1]. In drug development, ensuring these volatile impurities are removed is not just a quality metric—it is a strict regulatory mandate. The2[2] and3[3] classify these solvents based on toxicity, dictating strict Permitted Daily Exposure (PDE) limits.
The Mechanistic Challenge: Why Matrix Matters
When analyzing 3-(Allyloxy)aniline hydrochloride, the physicochemical nature of the matrix dictates the analytical approach.
The Causality of Method Failure: 3-(Allyloxy)aniline hydrochloride is a non-volatile, thermally labile salt. If introduced into a Gas Chromatograph via Direct Liquid Injection , the high temperatures of the GC inlet (typically 200–250°C) cause the salt to undergo rapid thermal degradation. This releases corrosive hydrogen chloride (HCl) gas, which actively strips the siloxane stationary phase of the capillary column. Furthermore, the non-volatile organic bulk leaves a carbonaceous residue in the inlet liner, creating active sites that adsorb subsequent analytes, leading to severe peak tailing and loss of sensitivity[4].
The Solution:Static Headspace (HS) Gas Chromatography . By dissolving the API in a high-boiling diluent like Dimethyl Sulfoxide (DMSO) and heating it in a sealed vial, only the volatile residual solvents partition into the headspace[5]. The destructive salt matrix remains trapped in the liquid phase, preserving instrument integrity and ensuring reproducible quantitation[6].
Methodological Comparison
To objectively evaluate the best approach for this specific API, we compare three GC methodologies: Direct Liquid Injection, Headspace GC-FID (HS-GC-FID), and Headspace GC-MS (HS-GC-MS).
Table 1: Performance and Suitability Comparison
Parameter
Direct Liquid Injection GC-FID
Headspace GC-FID (HS-GC-FID)
Headspace GC-MS (HS-GC-MS)
Matrix Compatibility
Poor (Salt degrades in inlet, releasing HCl)
Excellent (Salt remains safely in the vial)
Excellent (Salt remains safely in the vial)
Sensitivity (LOD)
Moderate (High baseline noise from matrix)
High (Easily meets ICH Q3C Class 1 limits)
Very High (Superior trace level detection)
Specificity
Low (Retention time only)
Moderate (Retention time only)
High (Retention time + Mass spectra)
Column Lifespan
< 50 injections (Rapid HCl damage)
> 1,000 injections
> 1,000 injections
Primary Application
Not recommended for salts
Routine QC & Lot Release (USP <467>)
Unknown impurity identification
Cost per Sample
Low
Medium
High
Experimental Workflow & Decision Logic
The following diagram illustrates the validated decision pathway for analyzing 3-(Allyloxy)aniline HCl, ensuring compliance with USP <467> while protecting analytical instrumentation.
Workflow for selecting GC methods for 3-(Allyloxy)aniline HCl residual solvents.
Self-Validating Experimental Protocol: HS-GC-FID
This protocol is adapted from 7[7] specifically for the 3-(Allyloxy)aniline HCl matrix. It incorporates a self-validating System Suitability Test (SST) to guarantee data trustworthiness before sample analysis begins.
Step 1: Diluent Selection & Sample Preparation
Causality: While the HCl salt is water-soluble, the organic allyloxy-aniline moiety can precipitate at high concentrations. Dimethyl Sulfoxide (DMSO) is selected as the diluent because it completely dissolves both the salt and organic components, preventing matrix trapping of volatile solvents[5].
Procedure: Weigh exactly 100 mg of 3-(Allyloxy)aniline HCl into a 20 mL headspace vial. Add 5.0 mL of GC-grade DMSO. Seal immediately with a PTFE/silicone septum and aluminum crimp cap.
Step 2: Static Headspace Parameters
Incubation: 80°C for 60 minutes (ensures thermodynamic equilibrium between the liquid and gas phases).
Syringe/Valve Temp: 90°C (prevents condensation of solvents during transfer to the GC inlet)[8].
Step 3: GC-FID Parameters
Column: USP G43 phase (e.g., DB-624 or TG-624, 30 m × 0.32 mm × 1.8 µm). The mid-polarity 6% cyanopropylphenyl phase is specifically engineered to resolve VOCs by boiling point and polarity[6].
Carrier Gas: Helium at a constant flow of 2.2 mL/min[8].
Detector: Flame Ionization Detector (FID) at 250°C.
Step 4: The Self-Validating System Suitability Test (SST)
Before injecting the sample, the system must prove its capability:
Sensitivity Check: Inject a Class 1 Standard mixture. The Signal-to-Noise (S/N) ratio for 1,1,1-Trichloroethane must be
≥
5[7]. If this fails, the system cannot reliably detect trace carcinogens.
Resolution Check: Inject a Class 2A Standard mixture. The chromatographic resolution (
Rs
) between the critical pair (Acetonitrile and Dichloromethane) must be
≥
1.0[6]. If
Rs<1.0
, column degradation or incorrect flow is occurring, and the run must be aborted.
3-(Allyloxy)aniline Hydrochloride: Comprehensive Safety and Disposal Guide Introduction 3-(Allyloxy)aniline hydrochloride (CAS 102879-28-7) is a specialized chemical intermediate frequently utilized in pharmaceutical syn...
Author: BenchChem Technical Support Team. Date: April 2026
3-(Allyloxy)aniline Hydrochloride: Comprehensive Safety and Disposal Guide
Introduction
3-(Allyloxy)aniline hydrochloride (CAS 102879-28-7) is a specialized chemical intermediate frequently utilized in pharmaceutical synthesis and drug development[1]. Due to its structural components—an aniline core, an allyloxy ether linkage, and a hydrochloride salt—it presents unique toxicological and environmental hazards. This guide provides authoritative, step-by-step operational and disposal methodologies to ensure laboratory safety, regulatory compliance, and environmental protection.
Mechanistic Toxicology and Hazard Profile
To handle 3-(Allyloxy)aniline hydrochloride safely, researchers must understand the causality behind its hazards. Safety protocols are not arbitrary; they are directly dictated by the compound's physicochemical properties.
Methemoglobinemia: Like many aromatic amines, the aniline core is rapidly absorbed through the skin, lungs, or gastrointestinal tract[2]. Once systemic, it is metabolized in the liver into active intermediates (3)[3]. These metabolites oxidize the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin[4]. Methemoglobin cannot bind or transport oxygen, leading to cellular hypoxia, cyanosis, and potentially fatal cardiovascular collapse[2][4].
Thermal Decomposition: The hydrochloride salt formulation increases the compound's aqueous solubility and bioavailability. However, upon combustion or thermal degradation, it releases highly toxic and corrosive gases, including 5[5][6].
Aquatic Toxicity: Aniline derivatives are classified as very toxic to aquatic life, necessitating strict environmental isolation and prohibiting drain disposal[7][8].
Table 1: Hazard Classification and Regulatory Data Summary
Regulated under 9 (Characteristic/Listed Hazardous Waste)[6][9]
Standard Operating Procedure (SOP): Routine Laboratory Disposal
Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators must determine if their waste is classified as hazardous under 6[6][9]. 3-(Allyloxy)aniline hydrochloride must be managed as a highly toxic hazardous waste.
Step-by-Step Disposal Methodology:
Segregation: Never mix 3-(Allyloxy)aniline hydrochloride waste with strong oxidizing agents (e.g., peroxides, nitrates) or strong bases, as this can trigger violent reactions or liberate the volatile free aniline base[5].
Solid Waste Collection: Place contaminated consumables (filter papers, weighing boats, gloves) and residual powder into a dedicated, chemically compatible solid hazardous waste bin[8]. Do not generate dust during transfer.
Liquid Waste Collection: Dissolved solutions (e.g., in organic solvents) must be collected in a separate, compatible liquid hazardous waste carboy (e.g., HDPE plastic)[8].
Labeling: Affix a standardized hazardous waste label immediately. The label must explicitly state: "Hazardous Waste: 3-(Allyloxy)aniline hydrochloride, Toxic, Aquatic Hazard, Corrosive"[8].
Storage: Store the sealed waste containers in a designated secondary containment area that is cool, dry, and protected from direct light[5][6].
Final Destruction: Transfer the waste to your institution’s Environmental Health and Safety (EHS) department. The EPA-mandated disposal method for aniline hydrochloride derivatives is7. The scrubber is critical for neutralizing the nitrogen oxides and hydrogen chloride gases generated during combustion[7].
Self-Validation Check: Before transferring waste to EHS, verify that the container is chemically compatible (no degradation visible), the cap is hermetically sealed, and the label matches the exact contents to prevent downstream mixing errors.
Disposal Workflow Visualization
Caption: Workflow for the segregation, labeling, and disposal of 3-(Allyloxy)aniline hydrochloride waste.
Immediate Spill Response and Containment Protocol
In the event of an accidental release, immediate containment is required to prevent inhalation of dust and environmental contamination.
Step-by-Step Spill Response Methodology:
Evacuation & PPE: Evacuate all personnel not wearing appropriate Personal Protective Equipment (PPE) from the spill area[5]. Responders must don a NIOSH-approved respirator (to avoid dust inhalation), chemical-resistant gloves, and safety goggles[6].
Ventilation: Ensure the area is well-ventilated to disperse any accumulated vapors, but disable forced-air systems that might scatter the fine powder[5][6].
Solid Spill Containment: Do not dry sweep. Lightly moisten the spilled powder with a compatible solvent or water to suppress dust formation, then carefully scoop the material into a sealable hazardous waste container[6][7]. Alternatively, use a HEPA-filtered vacuum dedicated to hazardous materials.
Liquid Spill Containment: If the compound is in solution, cover the spill with an inert absorbent material (such as vermiculite or dry sand). Sweep up the saturated absorbent and place it in a sealed hazardous waste container[6].
Decontamination: Wash the spill area thoroughly with soap and water only after all visible chemical residue has been removed[5]. Dispose of all cleanup materials as hazardous waste.
Self-Validation Check: After decontamination, visually inspect the area under bright light for any remaining crystalline residue. The area is only considered safe once all wash water has been collected and no particulate matter remains.
References
Common Name: ANILINE HYDROCHLORIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]
3-(ALLYLOXY)ANILINE HYDROCHLORIDE — Chemical Substance Information. NextSDS. Available at:[Link]
Material Safety Data Sheet - Aniline hydrochloride. Cole-Parmer. Available at: [Link]
Waste Management - RPM. Berkeley Lab Commons. Available at:[Link]
Aniline | ToxFAQs™. ATSDR - CDC. Available at:[Link]
Personal protective equipment for handling 3-(Allyloxy)aniline hydrochloride
Comprehensive Safety and Operational Guide: Handling 3-(Allyloxy)aniline Hydrochloride As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory researchers...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide: Handling 3-(Allyloxy)aniline Hydrochloride
As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory researchers with a definitive, self-validating framework for handling 3-(Allyloxy)aniline hydrochloride. Because this compound is an aniline derivative in a hydrochloride salt form, it presents severe acute toxicity, skin sensitization, and systemic hypoxia risks.
This guide moves beyond basic safety data sheets by explaining the causality behind our safety protocols, ensuring that every researcher understands exactly why specific Personal Protective Equipment (PPE) and engineering controls are non-negotiable.
Mechanistic Toxicology: Why Strict PPE is Required
To understand the stringent PPE requirements, one must first understand the toxicokinetics of aniline derivatives. 3-(Allyloxy)aniline hydrochloride is rapidly absorbed through the respiratory tract, gastrointestinal mucosa, and intact skin[1][2].
Once absorbed, the compound undergoes hepatic N-hydroxylation via Cytochrome P450 enzymes to form a phenylhydroxylamine derivative[3][4]. This metabolite enters erythrocytes and initiates a vicious redox cycle. The phenylhydroxylamine co-oxidizes the ferrous iron (Fe²⁺) in normal hemoglobin to the ferric state (Fe³⁺), producing methemoglobin and a nitrosobenzene derivative[3][4]. Because methemoglobin cannot bind oxygen, systemic cellular hypoxia ensues, leading to cyanosis, cardiovascular collapse, and potentially death[5].
Fig 1: Mechanism of aniline-induced methemoglobinemia via redox cycling.
Quantitative Hazard Profile
The hydrochloride salt form is a crystalline powder. While the salt form reduces the volatility compared to free-base anilines, it drastically increases the risk of aerosolized dust inhalation and rapid dissolution in the moisture of the eyes and respiratory tract[6][7].
GHS Code
Hazard Description
Mechanistic Consequence
H301 / H311 / H331
Toxic if swallowed, in contact with skin, or inhaled
Rapid systemic absorption leading to methemoglobinemia[1].
Selecting the correct PPE is a matter of matching material chemistry to the threat. Aniline derivatives are highly lipophilic and easily permeate standard latex or thin nitrile gloves.
PPE Category
Required Specification
Scientific Causality & Validation
Hand Protection
Nitrile rubber or Neoprene (Thickness ≥ 0.4 mm)
Causality: Anilines rapidly permeate thin membranes. Heavy-duty nitrile provides a breakthrough time of >480 minutes (EN 374 Level 6)[8][9].Validation: Perform an air-inflation test on gloves prior to donning to check for micro-punctures.
Respiratory
NIOSH P100 or EN 143 P3 Particulate Respirator
Causality: The compound is a fine powder. P100/P3 filters block 99.97% of airborne particles, preventing inhalation of highly toxic dust[8][10].
Eye/Face
Chemical safety goggles (ANSI Z87.1 / EN 166)
Causality: Prevents irreversible corneal damage from airborne dust or accidental solution splashing[2][6].
Body
Tyvek suit or heavy-duty, fluid-resistant lab coat
Causality: Prevents crystalline dust from settling on porous street clothing, which can cause delayed dermal absorption[7].
Standard Operating Procedure (SOP): Handling & Weighing
This protocol utilizes a self-validating framework. Do not proceed to the next step unless the validation check of the current step is successful.
Step 1: Engineering Control Verification
Action: Activate the chemical fume hood or powder-handling glove box.
Validation: Verify the digital airflow monitor reads a face velocity between 80 to 100 feet per minute (fpm) . If the alarm sounds or velocity drops, halt operations immediately.
Step 2: PPE Donning & Static Control
Action: Don heavy-duty nitrile gloves, chemical goggles, and a P100 respirator[2][9]. Place an anti-static ionizing bar inside the fume hood.
Causality: Hydrochloride salts frequently hold static charges. When a spatula approaches, the powder can repel and aerosolize. The ionizing bar neutralizes this charge, keeping the powder settled.
Step 3: Material Transfer
Action: Open the chemical receptacle carefully. Use a dedicated, non-sparking micro-spatula to transfer the 3-(Allyloxy)aniline hydrochloride into a pre-tared, anti-static weighing boat.
Validation: Observe the powder. If visible dusting occurs, lower the fume hood sash to the minimum operational height to increase localized draft capture.
Step 4: Solubilization (In-Hood)
Action: Dissolve the weighed powder into your target solvent (e.g., DMSO or assay buffer) before removing the vessel from the fume hood. Cap the vial tightly.
Causality: Transporting dry, highly toxic powders across the lab introduces severe inhalation risks if dropped. Transporting a sealed liquid solution mitigates this risk.
Fig 2: Standard operational workflow for handling aniline hydrochloride salts.
Spill Response and Disposal Plan
Because 3-(Allyloxy)aniline hydrochloride is very toxic to aquatic life (H400) and highly toxic to humans, spills require immediate, calculated action[1][6].
Emergency Spill Protocol:
Evacuate & Isolate: Evacuate personnel from the immediate area. Do not attempt cleanup without a P100 respirator and double nitrile gloves[2].
Wet Containment (Critical Step):Never dry-sweep the powder. Dry sweeping aerosolizes the toxic dust. Instead, gently cover the spill with damp absorbent pads or a wet inert material (e.g., sand or vermiculite) to suppress dust formation[6][7].
Collection: Use plastic, non-sparking tools to scoop the wetted slurry into a high-density polyethylene (HDPE) hazardous waste bucket[6].
Chemical Decontamination: Wash the spill surface thoroughly with a mild neutralizing agent or soap and water. Aniline derivatives often discolor (turn brown/purple) upon air oxidation; continue wiping until no discoloration transfers to the cleaning cloth[1][7].
Disposal: Seal the HDPE bucket. Label clearly as "Toxic Organic Solid Waste: Contains Aniline Derivatives". Dispose of via a certified hazardous waste contractor. Under no circumstances should this chemical or its rinse water enter the standard sewage system [1][6].
References
"Safety Data Sheet: Aniline hydrochloride", Carl ROTH. Available at: [Link]
"Material Safety Data Sheet - Aniline hydrochloride", Cole-Parmer. Available at:[Link]
"Methemoglobin-It's not just blue: A concise review", MRI Questions. Available at: [Link]
"Acquired Methemoglobinemia- An Overview", Semantic Scholar. Available at: [Link]
"THE PRIMARY AROMATIC AMINES: THEIR BIOLOGICAL PROPERTIES AND STRUCTURE ACTIVITY RELATIONSHIPS", Annual Reviews. Available at: [Link]